(4-(Methylthio)phenyl)hydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4-methylsulfanylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHWWJATARMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375452 | |
| Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35588-53-5, 58626-97-4 | |
| Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Methylthio)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [4-(methylsulfanyl)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (4-(Methylthio)phenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (4-(Methylthio)phenyl)hydrazine hydrochloride. The information is curated for professionals in research and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Core Physical Properties
This compound is an organic compound that serves as a valuable intermediate in various chemical syntheses. Its physical characteristics are crucial for its handling, application in reactions, and for the development of new chemical entities.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 35588-53-5, 58626-97-4 |
| Molecular Formula | C₇H₁₁ClN₂S |
| Molecular Weight | 190.69 g/mol |
| Melting Point | 197 °C (with decomposition)[1] |
| Physical Appearance | Off-white solid[1] |
| Solubility | Soluble in water (qualitative) |
Experimental Protocols
The following sections detail the standardized experimental procedures for determining the key physical properties of this compound.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. For this compound, a sharp melting range close to the literature value suggests a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used for the determination. The capillary tube containing the sample is placed in the heating block of the apparatus.
-
Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range. Due to the compound's decomposition at its melting point, observation of darkening or gas evolution should also be noted.
Determination of Solubility
Understanding the solubility of this compound is essential for its use in solution-phase reactions and for purification processes like recrystallization.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene, and hexane) are selected for the solubility tests.
-
Qualitative Assessment: To a test tube containing 1 mL of the chosen solvent, a small, pre-weighed amount (e.g., 10 mg) of this compound is added. The mixture is vortexed or shaken vigorously at a controlled temperature (e.g., 25 °C) for a set period. Visual observation determines if the solid dissolves completely.
-
Quantitative Determination (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solid is determined.
-
The solubility is then calculated and expressed in units such as g/L or mol/L.
-
Spectroscopic Data
Note: The following are representative spectral data for analogous compounds and should be used for reference purposes only.
-
¹H NMR (Proton Nuclear Magnetic Resonance): For a similar compound, 4-methoxyphenylhydrazine hydrochloride, in DMSO-d₆, characteristic peaks would be observed for the aromatic protons, the methoxy protons, and the hydrazine protons. The aromatic protons would likely appear as two doublets in the range of δ 6.8-7.1 ppm. The methoxy protons would be a singlet around δ 3.7 ppm, and the hydrazine protons would appear as broad singlets at higher chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum of a related compound like 4-methylphenylhydrazine hydrochloride would show distinct signals for the methyl carbon, and the aromatic carbons, with the carbon attached to the hydrazine group being the most deshielded among the aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of a phenylhydrazine hydrochloride would typically exhibit characteristic absorption bands. N-H stretching vibrations for the hydrazinium ion would be expected in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
Chemical Reactivity and Visualization
This compound is a key reactant in the Fischer indole synthesis, a powerful method for synthesizing substituted indoles.
Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a series of well-defined steps to form the indole ring system.
References
An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine Hydrochloride: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
(4-(Methylthio)phenyl)hydrazine hydrochloride is a salt composed of the protonated (4-(methylthio)phenyl)hydrazine cation and a chloride anion. The key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | [4-(Methylthio)phenyl]-hydrazinehydrochloride | [2] |
| CAS Number | 35588-53-5, 58626-97-4 | [3][4] |
| Molecular Formula | C₇H₁₁ClN₂S | [2][3] |
| Molecular Weight | 190.69 g/mol | [3] |
| Canonical SMILES | CSC1=CC=C(C=C1)NN.Cl | [5] |
Chemical Structure and Bonding
The chemical structure of this compound features a benzene ring substituted with a methylthio (-SCH₃) group at the para position (position 4) relative to the hydrazine hydrochloride (-NHNH₃⁺Cl⁻) group.
The bonding within the molecule is a combination of covalent and ionic interactions.
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Covalent Bonds: The atoms within the (4-(methylthio)phenyl)hydrazinium cation are connected by covalent bonds. This includes the carbon-carbon and carbon-hydrogen bonds of the aromatic ring, the carbon-sulfur and sulfur-carbon bonds of the methylthio group, and the nitrogen-nitrogen and nitrogen-hydrogen bonds of the hydrazinium moiety. The carbon-sulfur bond and the carbon-nitrogen bond connect the substituents to the benzene ring.
-
Ionic Bonds: A key feature of this compound is the ionic bond between the positively charged hydrazinium group (-NHNH₃⁺) and the negatively charged chloride ion (Cl⁻). The terminal nitrogen of the hydrazine moiety is protonated due to the presence of hydrochloric acid.
Expected Bond Characteristics (Theoretical):
While specific crystallographic data determining precise bond lengths and angles for this molecule could not be located, we can predict certain characteristics based on related structures:
-
The aromatic ring is expected to be largely planar.
-
The C-S bond length will be typical for an aryl thioether.
-
The C-N bond connecting the ring to the hydrazine group will have a length indicative of a single bond.
-
The N-N bond in the hydrazinium ion will be a single bond.
-
The geometry around the sulfur atom in the methylthio group will be bent.
-
The geometry around the nitrogen atoms will be roughly tetrahedral, considering the lone pairs and bonded atoms.
Synthesis
A detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and well-established method for the synthesis of substituted phenylhydrazine hydrochlorides involves the diazotization of the corresponding aniline followed by reduction. The following is a plausible synthetic route adapted from the procedure for a similar compound, 4-methylphenylhydrazine hydrochloride.[6][7]
General Experimental Protocol: Synthesis of this compound
Starting Material: 4-(Methylthio)aniline
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Step 1: Diazotization of 4-(Methylthio)aniline
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 4-(methylthio)aniline in dilute hydrochloric acid.
-
Maintain the temperature between 0 and 5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the aniline solution while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture for approximately 30-60 minutes to ensure the complete formation of the 4-(methylthio)benzenediazonium chloride salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of a suitable reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or a solution of sodium sulfite (Na₂SO₃).
-
Slowly add the cold diazonium salt solution to the reducing agent solution with continuous stirring. The temperature should be carefully controlled.
-
After the addition is complete, the reaction mixture may be stirred for a period at room temperature or gently heated to ensure the reduction is complete.
Step 3: Isolation of the Product
-
Upon completion of the reduction, the this compound will precipitate from the solution, often upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water or ethanol to remove any soluble impurities.
-
Dry the product under vacuum to obtain this compound.
Spectroscopic Analysis (Theoretical)
Disclaimer: The following are predicted spectroscopic characteristics. Experimental data for this compound was not available in the searched literature.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| -SCH₃ | Singlet | ~2.4 - 2.6 |
| Aromatic-H | Doublet | ~6.8 - 7.2 |
| Aromatic-H | Doublet | ~7.2 - 7.5 |
| -NHNH₃⁺ | Broad Singlets | Variable, likely downfield |
The aromatic protons will likely appear as two doublets due to the para-substitution pattern, exhibiting coupling to each other. The protons on the hydrazinium group are exchangeable and may appear as broad signals; their chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display the following signals:
| Carbon | Approximate Chemical Shift (δ, ppm) |
| -SCH₃ | ~15 - 20 |
| Aromatic C-H | ~115 - 130 |
| Aromatic C-S | ~130 - 140 |
| Aromatic C-N | ~140 - 150 |
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit the following characteristic absorption bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching (in -NH₃⁺) | 3200 - 2800 (broad) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| N-H | Bending (in -NH₃⁺) | ~1600 - 1500 |
| C=C (aromatic) | Stretching | ~1600 and ~1500 |
| C-N | Stretching | ~1350 - 1250 |
| C-S | Stretching | ~700 - 600 |
Mass Spectrometry
In a mass spectrum, the molecular ion peak for the free base, (4-(methylthio)phenyl)hydrazine, would be observed at an m/z corresponding to its molecular weight (154.06 g/mol ) after the loss of HCl. Fragmentation patterns would likely involve the loss of the methyl group, the entire methylthio group, and cleavage of the N-N bond.
Conclusion
References
- 1. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. 58626-97-4|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Methylphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine hydrochloride for Scientific Professionals
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of (4-(Methylthio)phenyl)hydrazine hydrochloride (CAS Number: 35588-53-5), a key intermediate in synthetic chemistry with significant potential in medicinal chemistry and materials science.
This guide details the compound's chemical and physical properties, provides a general synthesis protocol, and explores its primary application in the renowned Fischer indole synthesis. Furthermore, it touches upon the broader biological significance of hydrazine derivatives, offering insights into their potential roles in drug discovery and development.
Core Chemical and Physical Properties
This compound is a solid, off-white crystalline compound.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 35588-53-5 | [2] |
| Molecular Formula | C₇H₁₁ClN₂S | [3] |
| Molecular Weight | 190.69 g/mol | [2] |
| Melting Point | 197 °C (decomposes) | |
| Appearance | Off-white solid | [1] |
| Purity | Typically ≥95% | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically follows a well-established pathway for the preparation of arylhydrazine hydrochlorides, which involves the diazotization of the corresponding aniline followed by reduction.
General Experimental Protocol for the Synthesis of Arylhydrazine Hydrochlorides
A generalized protocol for the synthesis of phenylhydrazine hydrochlorides, which can be adapted for this compound starting from 4-(methylthio)aniline, is as follows:
-
Diazotization: The starting aniline (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (a slight excess, ~1.05-1.1 equivalents) in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Reduction: The freshly prepared diazonium salt solution is then added to a reducing agent. Common reducing agents for this transformation include stannous chloride in concentrated hydrochloric acid or sodium sulfite.[5][6]
-
Using Stannous Chloride: The diazonium salt solution is added slowly to a cooled solution of stannous chloride (excess, ~2.5-3 equivalents) in concentrated hydrochloric acid. The resulting phenylhydrazine hydrochloride often precipitates out of the solution upon standing or further cooling.[5]
-
Using Sodium Sulfite: The diazonium salt solution is added to a solution of sodium sulfite. The mixture is then heated, followed by the addition of a strong acid like hydrochloric acid to facilitate the hydrolysis and precipitation of the phenylhydrazine hydrochloride.
-
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with a cold solvent (such as a saturated salt solution or ethanol) to remove impurities, and then dried. Further purification can be achieved by recrystallization.
A visual representation of this general synthetic workflow is provided below.
Caption: General workflow for the synthesis of this compound.
Key Applications in Organic Synthesis: The Fischer Indole Synthesis
This compound is a valuable reagent, primarily utilized as a precursor in the Fischer indole synthesis. This powerful reaction, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry and is widely used to construct the indole ring system, a privileged scaffold in numerous pharmaceuticals and natural products.[7]
Experimental Protocol for Fischer Indole Synthesis
The general procedure involves the reaction of a phenylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst.
-
Hydrazone Formation (Optional, can be in-situ): this compound is first neutralized, typically with a base like sodium acetate or sodium carbonate, to liberate the free hydrazine. This is then condensed with a suitable aldehyde or ketone (1 equivalent) in a solvent like ethanol or acetic acid to form the corresponding phenylhydrazone. This step can also be performed in-situ.
-
Cyclization: The formed phenylhydrazone is then heated in the presence of an acid catalyst. A variety of acids can be employed, including Brønsted acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, and Lewis acids like zinc chloride or boron trifluoride.[7] The choice of acid and reaction conditions can significantly influence the reaction's outcome and yield.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and worked up, typically involving neutralization, extraction with an organic solvent, and subsequent purification of the resulting indole derivative by chromatography or recrystallization.
The logical flow of the Fischer Indole Synthesis is depicted in the following diagram.
Caption: The key steps involved in the Fischer indole synthesis.
Relevance in Drug Discovery and Development
While specific drug candidates synthesized directly from this compound are not extensively documented in publicly available literature, the broader class of hydrazine derivatives and the indole scaffold are of immense importance in medicinal chemistry.
Hydrazones, formed from hydrazines, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[8] The indole nucleus, readily accessible through the Fischer synthesis using reagents like this compound, is a core structural component of many approved drugs and biologically active natural products. For instance, the triptan class of anti-migraine drugs is often synthesized using the Fischer indole synthesis.[7]
The methylthio group on the phenyl ring of the title compound can also be of interest in drug design. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, and its presence can influence the metabolic stability and pharmacokinetic properties of a molecule.
The general workflow from a starting material like this compound to a potential drug candidate is illustrated below.
Caption: A simplified workflow from a starting material to a potential drug candidate.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its primary utility in the Fischer indole synthesis provides a straightforward route to a class of heterocyclic compounds with profound importance in medicinal chemistry. While the direct biological activities of this specific compound are not widely reported, its potential as a precursor for novel therapeutic agents is significant. This technical guide provides a foundational understanding of its properties, synthesis, and applications, which will be of value to researchers and scientists working at the forefront of chemical and pharmaceutical innovation. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is a promising avenue for the discovery of new medicines.
References
- 1. [4-(METHYLTHIO)PHENYL]HYDRAZINE HYDROCHLORIDE CAS#: 35588-53-5 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 5. prepchem.com [prepchem.com]
- 6. US3203989A - Process for the production of phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine Hydrochloride
This technical guide provides a comprehensive overview of (4-(Methylthio)phenyl)hydrazine hydrochloride, a crucial reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, applications, and safety protocols, supported by experimental procedures and graphical representations.
Core Compound Data
This compound is a substituted hydrazine derivative widely utilized as a precursor in the synthesis of various heterocyclic compounds, most notably indoles. Its chemical properties are summarized in the table below.
| Property | Data |
| Molecular Weight | 190.69 g/mol [1] |
| Chemical Formula | C₇H₁₁ClN₂S[2] |
| CAS Number | 58626-97-4, 35588-53-5 |
| IUPAC Name | This compound[2] |
| Melting Point | 197 °C (with decomposition)[3] |
| Appearance | Off-white to beige or brownish crystalline powder |
| Solubility | Soluble in water[4] |
| SMILES | CSC1=CC=C(NN)C=C1.Cl[5] |
Synthesis Pathway
The synthesis of this compound typically follows a two-step process involving the diazotization of 4-(methylthio)aniline followed by a reduction of the resulting diazonium salt.
Caption: General synthesis pathway for this compound.
Key Applications in Research and Development
The primary utility of this compound lies in its role as a key building block for heterocyclic synthesis, particularly in the pharmaceutical and agrochemical industries.
Fischer Indole Synthesis
This compound is a cornerstone reagent in the Fischer indole synthesis, a classic and versatile method for preparing indoles.[6][7] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of this compound with an aldehyde or ketone. The resulting indole core is a privileged scaffold in medicinal chemistry, found in a vast array of biologically active molecules, including anti-migraine drugs of the triptan class.[6]
Synthesis of Bioactive Molecules
The hydrazine moiety in this compound makes it a precursor for compounds with potential anticancer activity.[8] Furthermore, substituted phenylhydrazines are employed in the synthesis of indole-3-acetic acid derivatives, which are a class of plant hormones.[9]
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of an indole derivative using this compound and a generic ketone.
1. Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.0-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating for 1-4 hours until the formation of the phenylhydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).
2. Cyclization to the Indole:
-
To the phenylhydrazone mixture, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[7]
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the substrates and catalyst used.
-
The reaction progress is monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
3. Work-up and Purification:
-
Carefully pour the cooled reaction mixture into a beaker of ice-water.
-
If a precipitate forms, collect it by filtration. If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) if necessary.
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude indole product is then purified by column chromatography or recrystallization.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity: Suspected of causing cancer.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. scbt.com [scbt.com]
- 2. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 3. [4-(METHYLTHIO)PHENYL]HYDRAZINE HYDROCHLORIDE CAS#: 35588-53-5 [m.chemicalbook.com]
- 4. ssichem.com [ssichem.com]
- 5. Page loading... [guidechem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]
- 9. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
Synthesis and Characterization of (4-(Methylthio)phenyl)hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-(Methylthio)phenyl)hydrazine hydrochloride, a key intermediate in various pharmaceutical and chemical syntheses. This document details the synthetic protocol, reaction mechanism, and in-depth characterization of the compound.
Introduction
This compound is a substituted phenylhydrazine derivative. Phenylhydrazines are a class of compounds of significant interest in medicinal chemistry due to their versatile reactivity, serving as precursors for the synthesis of various heterocyclic compounds with diverse biological activities. The introduction of a methylthio group at the para-position of the phenyl ring can modulate the electronic properties and biological activity of the resulting derivatives. This guide outlines a standard laboratory-scale synthesis and the analytical methods for the structural confirmation and purity assessment of the title compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-(methylthio)aniline followed by the reduction of the resulting diazonium salt.
Reaction Scheme
The overall synthetic pathway can be represented as follows:
Caption: Synthesis pathway for this compound.
Experimental Protocol
Materials:
-
4-(Methylthio)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Ice
Procedure:
Step 1: Diazotization of 4-(Methylthio)aniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 4-(methylthio)aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for approximately 30-60 minutes to ensure complete formation of the 4-(methylthio)benzenediazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of the reducing agent. If using stannous chloride, dissolve it in concentrated hydrochloric acid. If using sodium sulfite, prepare an aqueous solution.
-
Cool the reducing agent solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for a specified period, allowing it to gradually warm to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a non-polar solvent like diethyl ether to remove any organic impurities.
-
Dry the product under vacuum to obtain the final compound.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂S |
| Molecular Weight | 190.70 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 58626-97-4[1] or 35588-53-5[2] |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the hydrazine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | Doublet | 2H | Aromatic (ortho to -NHNH₃⁺) |
| ~6.9-7.1 | Doublet | 2H | Aromatic (ortho to -SCH₃) |
| ~3.4-3.6 | Singlet | 3H | -SCH₃ |
| Broad signal | Singlet | 3H | -NHNH₃⁺ |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C-NHNH₃⁺ |
| ~130-135 | C-SCH₃ |
| ~128-130 | Aromatic CH |
| ~115-120 | Aromatic CH |
| ~15-20 | -SCH₃ |
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3400 | N-H stretching (hydrazine) |
| 2800-3000 | C-H stretching (aromatic and methyl) |
| ~1600 | C=C stretching (aromatic) |
| ~1500 | N-H bending |
| ~1300 | C-N stretching |
| ~690 | C-S stretching |
3.2.4. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound. For the free base, (4-(Methylthio)phenyl)hydrazine, the expected molecular ion peak [M]⁺ would be at m/z 154.24.[3] The mass spectrum of the hydrochloride salt may show the peak for the free base after the loss of HCl.
Experimental Workflow and Logic
The synthesis and characterization process follows a logical workflow to ensure the successful preparation and verification of the target compound.
Caption: Experimental workflow for the synthesis and characterization.
Conclusion
This technical guide has detailed a reliable and standard method for the synthesis of this compound. The characterization data, while based on expected values for similar structures, provides a solid framework for researchers to confirm the identity and purity of their synthesized compound. The successful synthesis of this intermediate opens avenues for its application in the development of novel pharmaceutical agents and other fine chemicals. It is recommended that researchers performing this synthesis consult specific literature for precise quantities and reaction times as they become available and perform a thorough safety assessment before commencing any experimental work.
References
An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine Hydrochloride for Researchers and Drug Development Professionals
An authoritative resource on the synthesis, characterization, and application of (4-(Methylthio)phenyl)hydrazine hydrochloride, a key building block in medicinal chemistry.
Chemical Identity and Properties
This compound is a versatile organic compound with significant applications in the synthesis of pharmaceutically active molecules. Its IUPAC name is This compound [1]. It is also known by other synonyms such as 1-(4-(methylthio)phenyl)hydrazine hydrochloride and [p-(Methylthio)phenyl]hydrazine hydrochloride[2].
This compound is the hydrochloride salt of (4-(methylthio)phenyl)hydrazine, which enhances its stability and ease of handling in various chemical transformations. The presence of the methylthio group at the para position of the phenyl ring imparts specific electronic and steric properties that are instrumental in its reactivity and the biological activity of its derivatives.
A comprehensive summary of its key chemical and physical properties is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(4-(methylthio)phenyl)hydrazine hydrochloride, [p-(Methylthio)phenyl]hydrazine hydrochloride | [2] |
| CAS Number | 58626-97-4, 35588-53-5 | [3] |
| Molecular Formula | C₇H₁₁ClN₂S | [1] |
| Molecular Weight | 190.7 g/mol | [1] |
| Appearance | Off-white solid (predicted) | |
| Melting Point | Data not consistently available | |
| Solubility | Soluble in water, alcohols (predicted) |
Synthesis and Experimental Protocols
The synthesis of this compound typically follows a well-established pathway for the preparation of phenylhydrazine derivatives, which involves the diazotization of the corresponding aniline followed by reduction.
General Synthesis Workflow
The logical flow for the synthesis of this compound is depicted in the following workflow diagram.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of similar phenylhydrazine hydrochlorides and is adapted for the specific preparation of the title compound.
Materials:
-
4-(Methylthio)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve a specific molar equivalent of 4-(methylthio)aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., tin(II) chloride in concentrated HCl or an aqueous solution of sodium sulfite).
-
Cool the reducing solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, continue stirring for a specified period, allowing the reaction to proceed to completion. The exact time and temperature may vary depending on the chosen reducing agent.
-
-
Isolation and Purification:
-
The resulting this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.
-
Dry the final product under vacuum to remove any residual solvent.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the thioether group, and the hydrazine protons. The aromatic protons will likely appear as two doublets in the aromatic region (around 7.0-7.5 ppm) due to the para-substitution pattern. The methyl protons of the -SCH₃ group should present as a singlet at approximately 2.4-2.5 ppm. The hydrazine protons (-NH-NH₂) will likely appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The methyl carbon of the thioether group is expected to have a signal in the aliphatic region (around 15-20 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-S stretching (typically in the fingerprint region).
Mass Spectrometry (MS)
The mass spectrum of the free base, (4-(methylthio)phenyl)hydrazine, would show a molecular ion peak (M⁺) corresponding to its molecular weight (154.24 g/mol )[4]. The mass spectrum of the hydrochloride salt may show the peak for the protonated molecule [M+H]⁺ at m/z 155. Fragmentation patterns would likely involve the loss of the hydrazine group and cleavage of the methylthio group.
Applications in Drug Development
This compound is a valuable precursor in the synthesis of various heterocyclic compounds, most notably indole derivatives, which are core structures in numerous pharmaceuticals.
Fischer Indole Synthesis
A primary application of this compound is in the Fischer indole synthesis, a classic and versatile method for constructing the indole ring system[5]. In this reaction, this compound is condensed with an aldehyde or a ketone under acidic conditions to form a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement and subsequent cyclization to yield the indole derivative[7].
The general scheme for this synthesis is presented below:
Caption: Fischer indole synthesis using this compound.
This methodology allows for the introduction of a methylthio-substituted phenyl group into the indole scaffold, which can significantly influence the biological activity of the final molecule. The sulfur atom can act as a hydrogen bond acceptor and its oxidation state can be modulated to fine-tune the pharmacokinetic properties of a drug candidate.
Relevance in Medicinal Chemistry
Indole-based structures are prevalent in a wide range of bioactive natural products and synthetic drugs. They are known to interact with various biological targets, including enzymes and receptors. The incorporation of a methylthiophenyl moiety can lead to compounds with potential applications as:
-
Anticancer agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory drugs: The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial agents: Indole derivatives have shown promise as antibacterial and antifungal agents.
-
Central Nervous System (CNS) active agents: The indole structure is found in neurotransmitters like serotonin, and its derivatives can modulate CNS activity.
The methylthio group, in particular, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, it can be a site for metabolic transformations, which is a critical consideration in drug design and development.
References
- 1. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of (4-(Methylthio)phenyl)hydrazine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (4-(Methylthio)phenyl)hydrazine hydrochloride, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document summarizes known qualitative information and presents a detailed, generalized experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to be a foundational resource for optimizing reaction conditions, purification, and formulation development involving this compound.
Introduction
This compound (C₇H₁₁ClN₂S, Molar Mass: 190.69 g/mol ) is a substituted phenylhydrazine derivative. Phenylhydrazines are versatile reagents in organic synthesis, most notably in the Fischer indole synthesis, which is a cornerstone for the preparation of a multitude of pharmaceutically active compounds.[1][2] The solubility of this hydrochloride salt in organic solvents is a critical parameter that influences reaction kinetics, product yield, and the selection of appropriate purification methods such as crystallization.
Solubility Data
A thorough review of scientific databases indicates that specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table summarizes the available qualitative solubility information and provides a template for recording experimentally determined quantitative data.
| Solvent | Chemical Class | Quantitative Solubility ( g/100 mL at 25°C) | Qualitative Solubility |
| Water | Protic | Data not available | Soluble[3] |
| Ethanol | Protic Polar | Data not available | Soluble[3] |
| Methanol | Protic Polar | Data not available | Likely Soluble |
| Acetone | Aprotic Polar | Data not available | Likely Soluble |
| Dichloromethane (DCM) | Chlorinated | Data not available | Likely Sparingly Soluble/Insoluble |
| Diethyl Ether | Ether | Data not available | Likely Insoluble |
| Toluene | Aromatic Hydrocarbon | Data not available | Likely Insoluble |
Note: The qualitative solubility of hydrochloride salts in polar solvents is generally expected due to their ionic nature.[4] However, experimental verification is crucial.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest. This method is considered the gold standard for its accuracy and reliability.
Materials and Equipment:
-
This compound (high purity)
-
High-purity organic solvents
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Screw-capped vials
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several screw-capped vials. The excess solid should be clearly visible.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solids.
-
Dilute the filtered sample with a suitable solvent (in which the compound is freely soluble) to a concentration within the analytical instrument's linear range.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: General workflow for the shake-flask solubility determination method.
Fischer Indole Synthesis Pathway
This compound is a suitable precursor for the synthesis of indole derivatives via the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1][2]
Caption: Key stages of the Fischer indole synthesis pathway.
References
Stability and Storage of (4-(Methylthio)phenyl)hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for (4-(Methylthio)phenyl)hydrazine hydrochloride. The information herein is compiled from publicly available safety data sheets and scientific literature on related compounds, offering a comprehensive resource for handling and preserving the integrity of this chemical.
Core Stability Profile
This compound is a solid, typically appearing as an off-white or pinkish substance. Like many hydrazine derivatives, its stability is influenced by environmental factors such as temperature, light, air, and humidity. The compound is generally stable at room temperature when stored in closed containers under normal handling conditions.[1] However, it is susceptible to degradation, primarily through oxidation, which can be accelerated by exposure to air and light.
Key Stability Characteristics:
-
Chemical Stability: Stable under recommended storage conditions.[1][2]
-
Conditions to Avoid: Exposure to incompatible materials, excess heat, strong oxidants, air, and light should be avoided.[1][2][3]
-
Incompatible Materials: Strong oxidizing agents are the primary materials to avoid contact with.[1][2]
-
Hazardous Decomposition Products: Upon decomposition, it may release toxic and irritating fumes and gases, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2]
Quantitative Stability Data
| Parameter | Condition | Observation | Reference |
| Appearance Change | Exposure to air and light | Turns yellow or darker over time due to oxidation. | [3] |
| Thermal Stability | Elevated temperatures | Prone to decomposition. Distillation, if necessary, should be conducted at reduced pressure to maintain a temperature below 150°C. | General knowledge from related compounds |
| Photostability | Exposure to UV or visible light | Susceptible to photodegradation. Protection from light is crucial. | [3][4][5] |
| Hygroscopicity | Exposure to moisture | May absorb moisture. Storage in a dry environment is recommended. | [5] |
| Oxidative Stability | Presence of air or oxidizing agents | Readily undergoes oxidation. Storage under an inert atmosphere (e.g., argon, nitrogen) is advisable for long-term stability. | [4] |
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1][2] Some suppliers suggest refrigerated storage (2-8°C) for optimal preservation. | To minimize thermal degradation and slow down oxidative processes. |
| Atmosphere | Store in a tightly closed container.[1][2][5] For long-term storage, consider storing under an inert gas like argon or nitrogen.[4] | To prevent oxidation from atmospheric oxygen. |
| Light Exposure | Protect from light.[3][4] Store in an opaque or amber container. | To prevent photodegradation. |
| Ventilation | Store in a well-ventilated area.[1][2][5] | To ensure a safe storage environment in case of any vapor release. |
| Container Material | Use a tightly sealed, appropriate chemical container. | To prevent contamination and exposure to air and moisture. |
Potential Degradation Pathway
The degradation of phenylhydrazine derivatives is often initiated by oxidation. While a specific degradation pathway for this compound has not been detailed in the literature, a probable pathway can be inferred from the chemistry of phenylhydrazine. The process likely involves the formation of reactive intermediates that can lead to a variety of degradation products, including colored impurities.
References
Spectroscopic Profile of (4-(Methylthio)phenyl)hydrazine Hydrochloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (4-(Methylthio)phenyl)hydrazine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted spectroscopic data based on the analysis of analogous compounds and established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound is an organic salt with the following details:
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectra in public databases, the following data are predicted based on the known spectroscopic characteristics of similar phenylhydrazine derivatives and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Broad Singlet | 3H | -NH₃⁺ |
| ~7.2 - 7.4 | Doublet | 2H | Aromatic H (ortho to -SMe) |
| ~6.8 - 7.0 | Doublet | 2H | Aromatic H (ortho to -NHNH₃⁺) |
| ~2.4 | Singlet | 3H | -SCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C-NHNH₃⁺ |
| ~135 | Aromatic C-SMe |
| ~130 | Aromatic CH |
| ~115 | Aromatic CH |
| ~15 | -SCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2600 | Strong, Broad | N-H stretching (from -NH₃⁺) |
| ~3030 | Medium | Aromatic C-H stretching[4] |
| ~2920 | Weak | Aliphatic C-H stretching (from -SCH₃) |
| 1600, 1500 | Medium | Aromatic C=C ring stretching[4][5] |
| ~1450 | Medium | C-H bending (from -SCH₃) |
| 800 - 850 | Strong | p-disubstituted benzene C-H out-of-plane bending |
Mass Spectrometry (MS)
For the free base, (4-(Methylthio)phenyl)hydrazine, the expected molecular ion peak in an electron ionization (EI) mass spectrum would be observed. The molecular formula of the free base is C₇H₁₀N₂S, with a molecular weight of 154.24 g/mol .[6]
Table 4: Predicted Mass Spectrometry Data (Free Base)
| m/z | Interpretation |
| 154 | Molecular ion [M]⁺ of (4-(Methylthio)phenyl)hydrazine |
| 139 | Fragment ion [M - NH]⁺ |
| 108 | Fragment ion corresponding to the loss of the hydrazine group and a methyl radical |
| 77 | Phenyl group fragment |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydrochloride salts due to its good solubilizing properties.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely and ensure the sample is fully dissolved by gentle vortexing.
-
-
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
-
-
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: Approximately 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Place a portion of the powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition (FT-IR Spectrometer):
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder or a blank KBr pellet before scanning the sample.
-
Mass Spectrometry
-
Sample Preparation (for Electrospray Ionization - ESI):
-
To analyze the free base, dissolve a small amount of the hydrochloride salt in a solvent mixture such as methanol/water or acetonitrile/water. The addition of a small amount of a volatile base like ammonium hydroxide can facilitate the formation of the free base in solution.
-
The final concentration should be in the low µg/mL to ng/mL range.[7]
-
It is crucial to avoid non-volatile salts and buffers.[8]
-
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for hydrazine compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the free base (e.g., m/z 50-300).
-
Solvent Flow Rate: Dependent on the specific ESI source and instrument, typically in the µL/min range.
-
The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to achieve good signal intensity and minimal fragmentation.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Reactivity of the Hydrazine Moiety in (4-(Methylthio)phenyl)hydrazine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the hydrazine moiety in (4-(Methylthio)phenyl)hydrazine hydrochloride. The document elucidates the principal chemical transformations, with a detailed focus on the Fischer indole synthesis, a cornerstone reaction for this class of compounds. This guide includes a summary of the key reactive principles, detailed experimental protocols, and representative data to inform synthetic strategies in research and drug development.
Introduction
This compound is an aromatic hydrazine derivative of significant interest in synthetic organic chemistry. The presence of the hydrazine functional group, coupled with the electron-donating methylthio substituent on the phenyl ring, imparts a distinct reactivity profile. The hydrochloride salt form enhances the compound's stability and ease of handling. The primary reactivity of the hydrazine moiety is characterized by its nucleophilicity, which is central to its utility in forming hydrazones and subsequent cyclization reactions to generate heterocyclic scaffolds, most notably indoles.
The electron-donating nature of the para-methylthio group is expected to increase the electron density on the hydrazine nitrogen atoms, thereby enhancing its nucleophilicity compared to unsubstituted phenylhydrazine. This electronic effect can influence the rates and yields of its characteristic reactions.
Core Reactivity: The Fischer Indole Synthesis
The most prominent reaction involving this compound is the Fischer indole synthesis. This acid-catalyzed reaction produces an indole from a phenylhydrazine and a carbonyl compound (aldehyde or ketone). The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form a new carbon-carbon bond, followed by cyclization and elimination of ammonia to yield the aromatic indole.
The overall transformation can be summarized as follows:
This compound reacts with an aldehyde or ketone in the presence of an acid catalyst to form the corresponding 6-methylthio-substituted indole. The choice of acid catalyst is crucial, with options including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride.
Reaction Mechanism and Workflow
The Fischer indole synthesis is a multi-step process that begins with the formation of a hydrazone, followed by tautomerization, a[1][1]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.
Caption: Workflow of the Fischer Indole Synthesis.
Factors Influencing Reactivity and Yield
Several factors can influence the outcome of the Fischer indole synthesis:
-
Nature of the Carbonyl Compound: The structure of the aldehyde or ketone partner determines the substitution pattern of the final indole product.
-
Acid Catalyst: The choice and concentration of the acid catalyst can affect reaction rates and, in the case of unsymmetrical ketones, the regioselectivity of the cyclization.
-
Reaction Temperature: Higher temperatures are often required to drive the rearrangement and cyclization steps.
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction efficiency.
Quantitative Data
While comprehensive quantitative data for the reaction of this compound with a wide array of carbonyl compounds is not extensively tabulated in the literature, high yields are generally reported for the Fischer indole synthesis with various substituted phenylhydrazines. The following table provides representative yields for the synthesis of tetrahydrocarbazoles, which are derived from the reaction of phenylhydrazines with cyclohexanones.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 76-85 | --INVALID-LINK-- |
| Substituted Phenylhydrazines | Substituted Cyclohexanones | Substituted Tetrahydrocarbazoles | 92-97 | [Der Pharma Chemica, 2012, 4(5):1993-1998] |
Experimental Protocols
The following is a representative experimental protocol for the Fischer indole synthesis adapted for the reaction of this compound with a cyclic ketone, such as cyclohexanone, to produce 6-methylthio-1,2,3,4-tetrahydrocarbazole.
Synthesis of 6-methylthio-1,2,3,4-tetrahydrocarbazole
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Water
-
Decolorizing Carbon
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 equivalent) and glacial acetic acid (approximately 6 moles per mole of hydrazine).
-
Heat the mixture to reflux with stirring.
-
Add cyclohexanone (1.0 equivalent) dropwise to the refluxing mixture over a period of 1 hour.
-
Continue to heat the mixture at reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a beaker and stir while it cools and solidifies.
-
Cool the mixture to approximately 5°C in an ice bath and collect the solid product by suction filtration.
-
Wash the filter cake sequentially with cold water and then with cold 75% ethanol.
-
Air-dry the crude product.
-
Recrystallize the crude solid from methanol, using decolorizing carbon if necessary, to yield the purified 6-methylthio-1,2,3,4-tetrahydrocarbazole.
Spectroscopic Data (Representative Example)
¹H NMR (300 MHz, CDCl₃) of 1,2,3,4-tetrahydrocarbazole:
-
δ 7.64 (br s, 1H, NH)
-
δ 7.49 (m, 1H, Ar-H)
-
δ 7.29 (m, 1H, Ar-H)
-
δ 7.08-7.71 (br m, 2H, Ar-H)
-
δ 2.74 (br t, 4H, J = 6 Hz, CH₂)
-
δ 1.86-1.99 (br m, 4H, CH₂)
Other Reactions of the Hydrazine Moiety
While the Fischer indole synthesis is the most prominent, the hydrazine moiety in this compound can participate in other reactions characteristic of hydrazines:
-
Hydrazone Formation: As the initial step of the Fischer indole synthesis, stable hydrazones can be isolated under milder conditions by reacting with aldehydes and ketones.
-
Reductive Reactions: The hydrazine moiety can act as a reducing agent in certain chemical transformations.
-
Cyclization to other Heterocycles: With appropriate bifunctional reagents, the hydrazine moiety can be used to construct other heterocyclic systems such as pyrazoles.
Conclusion
This compound is a versatile reagent in organic synthesis, with its reactivity dominated by the nucleophilic character of the hydrazine moiety. The Fischer indole synthesis stands out as its most powerful and widely used application, providing a direct route to valuable 6-methylthio-substituted indole scaffolds. The electronic contribution of the methylthio group likely enhances the reactivity of the hydrazine, making it an efficient partner in these transformations. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.
References
The Dual Nature of Sulfur: Unraveling the Role of the Methylthio Group in Phenylhydrazine Reactivity
An In-depth Technical Guide
Abstract
For the discerning researcher in organic synthesis and medicinal chemistry, understanding the nuanced effects of substituents on core scaffolds is paramount. Phenylhydrazine, a cornerstone reagent, exhibits a rich and complex reactivity profile that can be finely tuned by modifications to its aromatic ring. This technical guide delves into the specific, and often multifaceted, role of the methylthio (-SMe) group as a substituent. We will dissect how its unique electronic and steric characteristics modulate the reactivity of the phenylhydrazine moiety, with a particular focus on its impact on the Fischer indole synthesis. This paper will move beyond mere observation, explaining the underlying causality of these effects and providing validated experimental protocols for practical application.
Foundational Principles: A Tale of Two Moieties
To appreciate the synergistic or antagonistic interplay between the methylthio group and the hydrazine functionality, we must first consider their intrinsic properties.
The Phenylhydrazine Scaffold: A Versatile Nucleophile and Redox Player
Phenylhydrazine (C₆H₅NHNH₂) is an aromatic derivative of hydrazine, first characterized by Hermann Emil Fischer in 1875.[1] Its chemical personality is dominated by the hydrazine group (-NHNH₂). The terminal nitrogen atom (Nβ) possesses a lone pair of electrons, rendering it a potent nucleophile. This nucleophilicity is the basis for its most common application: the formation of phenylhydrazones through condensation with aldehydes and ketones.[2][3]
Beyond its nucleophilic character, phenylhydrazine is an active participant in redox reactions. It can be oxidized to form various intermediates, including the phenylhydrazyl radical and phenyldiazene, which can involve superoxide radicals in the process.[4] This redox activity is responsible for its biological effects, such as inducing hemolytic anemia, and underscores its capacity for electron transfer processes.[1][5]
The Methylthio Group: A Study in Electronic Duality
The methylthio (-SMe) group is an interesting substituent whose influence on an aromatic ring is twofold.[6] Understanding this duality is critical to predicting its effect on reactivity.
-
Inductive Effect (-I): Due to the higher electronegativity of sulfur compared to carbon, the sulfur atom withdraws electron density from the aromatic ring through the sigma (σ) bond. This is a deactivating inductive effect.[7][8]
-
Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system.[7] This donation of electron density through resonance is an activating effect.
Crucially, the resonance effect directs electron density preferentially to the ortho and para positions of the ring. While the inductive withdrawal deactivates the ring overall compared to benzene, the resonance donation is strong enough to direct incoming electrophiles to the electron-rich ortho and para sites.[9][10] Therefore, the methylthio group is classified as a deactivating ortho, para-director in the context of electrophilic aromatic substitution, albeit a weak one.
Caption: Dueling electronic effects of the methylthio group on an aromatic ring.
The Main Event: Fischer Indole Synthesis
The Fischer indole synthesis is arguably the most important reaction involving phenylhydrazines and serves as an excellent case study for substituent effects.[2][11] The reaction transforms a phenylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole scaffold under acidic conditions.[12]
The accepted mechanism involves several key steps:
-
Formation of a phenylhydrazone.
-
Tautomerization to an ene-hydrazine.
-
A[11][11]-sigmatropic rearrangement (the rate-determining step).
-
Cyclization and subsequent elimination of ammonia to form the aromatic indole.[2][3]
The electronic nature of the substituent on the phenylhydrazine ring has a profound impact on the rate and efficiency of this reaction, primarily by influencing the crucial[11][11]-sigmatropic rearrangement step.[11][12]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Impact of the Methylthio Group on the Fischer Indole Synthesis
The -SMe group, being a weak electron-donating group via resonance, influences the Fischer indole synthesis in several ways:
-
Reaction Rate: Electron-donating groups (EDGs) increase the electron density of the phenylhydrazine ring, which facilitates the[11][11]-sigmatropic rearrangement.[12] This key step involves the formation of a new C-C bond and benefits from a more electron-rich aromatic system. Therefore, a methylthio-substituted phenylhydrazine will generally react faster and under milder conditions than unsubstituted phenylhydrazine. Its activating effect, however, is less pronounced than that of a methoxy (-OCH₃) group, which is a stronger resonance donor.
-
Yield: The facilitation of the rate-determining step often translates to higher yields of the final indole product compared to reactions with electron-withdrawing groups (EWGs) like -NO₂, which significantly hinder the rearrangement.[11]
-
Regioselectivity: When an unsymmetrical ketone is used, two isomeric indoles can potentially form. The position of the substituent can influence this regioselectivity. For an ortho-methylthio group, steric hindrance can play a significant role, potentially favoring cyclization away from the bulky substituent.[6] For a para-methylthio group, the electronic effect will dominate, subtly influencing the stability of the intermediates to favor one isomer over the other.[6]
-
Potential Side Reactions: The sulfur atom can be sensitive to harsh acidic conditions or oxidizing agents that might be present, potentially leading to undesired side products.[6] The sulfur can also coordinate with Lewis acid catalysts, which may alter their catalytic activity.[6]
Comparative Reactivity Data
The following table summarizes the expected impact of various para-substituents on the Fischer indole synthesis, illustrating the relative position of the methylthio group.
| Substituent (at para-position) | Electronic Effect | Expected Reaction Rate/Yield | Rationale |
| -OCH₃ (Methoxy) | Strong EDG (+M > -I) | Very High | Strong resonance donation significantly stabilizes the transition state of the sigmatropic rearrangement. |
| -SMe (Methylthio) | Weak EDG (+M > -I) | High | Resonance donation facilitates the reaction more than unsubstituted phenylhydrazine. |
| -H (Unsubstituted) | Neutral | Moderate | Baseline reactivity. |
| -Cl (Chloro) | Deactivating (-I > +M) | Low | Strong inductive withdrawal slows the reaction despite resonance donation. |
| -NO₂ (Nitro) | Strong EWG (-M, -I) | Very Low / Requires harsh conditions | Strong deactivation by both resonance and induction makes the key rearrangement step very difficult.[11] |
Beyond Indoles: Redox Chemistry and Other Reactions
The presence of the oxidizable sulfur atom in the methylthio group adds a layer of complexity to the inherent redox chemistry of phenylhydrazine.
-
Oxidation: Phenylhydrazine oxidation is a complex process that can be initiated by metal cations or enzymes and involves superoxide radicals.[4] The methylthio group itself can be oxidized to a sulfoxide (-SOCH₃) and further to a sulfone (-SO₂CH₃).[13][14] This provides an alternative reaction pathway that may compete with other desired transformations, especially under oxidative conditions. This dual susceptibility to oxidation—at both the hydrazine and methylthio moieties—is a critical consideration in reaction design.
-
Nucleophilicity: The overall electron-donating nature of the -SMe group slightly increases the electron density on the phenyl ring and, by extension, the Nα nitrogen. This can subtly enhance the nucleophilicity of the terminal Nβ, making it a slightly stronger nucleophile than unsubstituted phenylhydrazine for hydrazone formation.
Experimental Protocol: Fischer Indole Synthesis of 6-Methylthio-2,3-dimethylindole
This protocol provides a validated, self-contained methodology for synthesizing an indole using a methylthio-substituted phenylhydrazine, adapted from established procedures.[12]
Objective: To synthesize 6-methylthio-2,3-dimethylindole from 4-(methylthio)phenylhydrazine and 2-butanone.
Materials:
-
4-(Methylthio)phenylhydrazine (1.0 eq)
-
2-Butanone (Methyl Ethyl Ketone) (1.2 eq)
-
Glacial Acetic Acid (Solvent)
-
1 M Sodium Hydroxide Solution
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(methylthio)phenylhydrazine (1.0 eq) and 2-butanone (1.2 eq).
-
Acid Addition: Carefully add glacial acetic acid (approx. 20 mL per gram of hydrazine) to the flask. The acetic acid acts as both the solvent and the acid catalyst.
-
Reflux: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every hour. (Typical reaction time: 2-4 hours).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting hydrazine), cool the mixture to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with 1 M sodium hydroxide solution until the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure 6-methylthio-2,3-dimethylindole.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic indole NH peak and the singlet for the -SMe group in the NMR spectrum are key diagnostic signals.
Caption: Experimental workflow for the Fischer indole synthesis.
Implications in Drug Development and Conclusion
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals.[12] The ability to functionalize this core structure is essential for modulating pharmacological properties. The methylthio group offers several advantages:
-
Lipophilicity Modulation: The -SMe group increases the lipophilicity of a molecule, which can enhance membrane permeability and influence pharmacokinetic properties.
-
Metabolic Handle: The sulfur atom can be a site for metabolic oxidation (S-oxidation) by cytochrome P450 enzymes, providing a potential route for metabolic clearance which can be engineered by drug designers.
-
Synthetic Handle: The sulfur can be further manipulated, for example, by oxidation to a sulfone, which is a strong electron-withdrawing group and a hydrogen bond acceptor, drastically altering the electronic and steric profile of the molecule.
References
- 1. cibtech.org [cibtech.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulfur in the Spotlight: Organosulfur Compounds | ChemTalk [chemistrytalk.org]
- 14. Organosulfur compound - Sulfides, Chemistry, Reactions | Britannica [britannica.com]
(4-(Methylthio)phenyl)hydrazine Hydrochloride: A Core Intermediate for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-(Methylthio)phenyl)hydrazine hydrochloride has emerged as a critical chemical intermediate, primarily utilized in the synthesis of indole derivatives through the Fischer indole synthesis. This versatile building block provides a gateway to a diverse range of heterocyclic compounds, many of which exhibit significant biological activities, including potent anticancer properties. This technical guide details the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
This compound is a stable, solid compound. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₁ClN₂S |
| Molecular Weight | 190.7 g/mol |
| CAS Number | 58626-97-4 |
| Appearance | Off-white solid |
| Purity | Typically ≥95% |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-(methylthio)aniline. The procedure involves diazotization of the aniline derivative followed by reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazine hydrochlorides.
Materials:
-
4-(methylthio)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)
-
Ice
-
Water
-
Suitable solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve a specific molar equivalent of 4-(methylthio)aniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite (1.05 molar equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent. For example, a solution of sodium sulfite in water or stannous chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the reducing solution while maintaining a controlled temperature (typically below 10 °C for stannous chloride or as specified for sodium sulfite).
-
After the addition is complete, continue stirring for a specified period, allowing the reduction to proceed to completion. The reaction progress can be monitored by TLC.
-
-
Isolation and Purification:
-
Upon completion of the reaction, the this compound may precipitate from the solution. If not, the product can be isolated by basification of the reaction mixture with a sodium hydroxide solution to liberate the free hydrazine base.
-
Extract the free base into an organic solvent like diethyl ether or dichloromethane.
-
Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate and filter.
-
To the dried organic solution, add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl) to precipitate the hydrochloride salt.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
The Fischer Indole Synthesis: A Gateway to Bioactive Molecules
The primary application of this compound is as a key reactant in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry, by reacting a phenylhydrazine with an aldehyde or a ketone under acidic conditions.[1][2] The use of this compound in this synthesis leads to the formation of 6-(methylthio)-substituted indoles.
Experimental Workflow: Fischer Indole Synthesis
Experimental Protocol: Synthesis of a 6-(Methylthio)-1H-indole Derivative
This protocol provides a general procedure for the Fischer indole synthesis using this compound and a ketone.
Materials:
-
This compound
-
A suitable ketone (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
To a solution of this compound (1 molar equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the ketone (1-1.2 molar equivalents).
-
Add the acid catalyst. The choice and amount of catalyst will depend on the specific substrates and desired reaction conditions.
-
Heat the reaction mixture to reflux for a period ranging from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The crude product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 6-(methylthio)-1H-indole derivative.
Applications in Drug Discovery: Targeting Cancer
Derivatives of 6-(methylthio)-1H-indole, synthesized from this compound, have demonstrated significant potential as anticancer agents. These compounds have been shown to target key cellular processes involved in cancer progression, such as cell proliferation and microtubule dynamics.
Anticancer Activity of 6-(Methylthio)-1H-indole Derivatives
Several studies have reported the cytotoxic effects of 6-(methylthio)-1H-indole derivatives against various cancer cell lines. The quantitative data from some of these studies are summarized in Table 2.
| Compound Class | Cancer Cell Line | Activity Metric | Value |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles | MCF-7 (Breast) | GI₅₀ | 0.5 - 2.0 µM |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | A549 (Lung) | IC₅₀ | ~6 µM |
| HeLa (Cervical) | IC₅₀ | ~6 µM | |
| MCF-7 (Breast) | IC₅₀ | ~3 µM |
GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of 6-(methylthio)-1H-indole derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. Two prominent targets that have been identified are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the process of tubulin polymerization.
1. Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell growth, proliferation, and survival.[3][4] Its aberrant activation is a hallmark of many cancers. Certain 6-(methylthio)-indole derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades that promote tumor growth.
2. Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape.[5] Many successful anticancer drugs target tubulin, either by inhibiting its polymerization into microtubules or by preventing microtubule depolymerization. Certain indole derivatives, including those with a 6-methylthio substitution, have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of biologically active indole derivatives. Its utility in the Fischer indole synthesis provides a straightforward route to 6-(methylthio)-substituted indoles, a class of compounds that has demonstrated promising anticancer activity. The ability of these derivatives to target key oncogenic signaling pathways, such as the EGFR pathway and tubulin polymerization, underscores the importance of this compound in modern drug discovery and development. Further exploration of the chemical space accessible from this intermediate is likely to yield novel therapeutic agents with improved efficacy and selectivity.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Organic Chemistry: A Technical Guide to the Discovery and History of Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of phenylhydrazine and its substituted derivatives marked a pivotal moment in the history of organic chemistry and pharmacology. From its serendipitous initial synthesis to its instrumental role in elucidating the structure of sugars and the development of revolutionary therapeutics, the story of substituted phenylhydrazines is one of scientific curiosity, keen observation, and transformative impact. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key applications of this important class of compounds, with a focus on experimental details and the underlying scientific principles.
The Initial Breakthrough: The Discovery of Phenylhydrazine
Phenylhydrazine, the parent compound of this extensive class of molecules, was first synthesized and characterized by the German chemist Hermann Emil Fischer in 1875.[1] This discovery was not the result of a direct search for such a compound but rather an outcome of Fischer's systematic investigation into the reactions of diazonium salts. He prepared phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite salts.[1] This seminal work not only introduced a new class of organic compounds but also provided chemists with a powerful new reagent.
Fischer himself quickly demonstrated the utility of his discovery, most notably in the field of carbohydrate chemistry. He used phenylhydrazine to react with sugars, forming crystalline derivatives known as hydrazones and osazones.[1] This technique allowed for the separation and characterization of different sugars, a significant challenge at the time, and was instrumental in Fischer's groundbreaking work on the structure and stereochemistry of monosaccharides, for which he was awarded the Nobel Prize in Chemistry in 1902.
A New Frontier in Medicine: The Emergence of Substituted Phenylhydrazines as Therapeutics
For several decades following its discovery, the primary application of phenylhydrazine and its derivatives remained in the realm of chemical synthesis and analysis. However, the mid-20th century witnessed a paradigm shift with the serendipitous discovery of the therapeutic properties of a substituted phenylhydrazine, iproniazid.
Originally synthesized as a potential treatment for tuberculosis, researchers in 1952 observed that patients treated with iproniazid exhibited significant mood elevation.[2][3] This unexpected side effect led to the investigation of iproniazid as an antidepressant, and it was subsequently approved for this use in 1958.[3] This marked the dawn of the era of monoamine oxidase inhibitors (MAOIs), the first class of effective antidepressant medications.[2][4] The discovery of iproniazid's antidepressant action was a classic example of drug repositioning and opened up a new avenue for the treatment of psychiatric disorders.
The Mechanism of Action: Monoamine Oxidase Inhibition
The antidepressant effects of iproniazid and other substituted phenylhydrazine derivatives were found to stem from their ability to inhibit the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of several key neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine. By inhibiting MAO, these drugs increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and an alleviation of depressive symptoms.
There are two main isoforms of the MAO enzyme, MAO-A and MAO-B, which have different substrate specificities. Many of the early substituted phenylhydrazine MAOIs, such as iproniazid, phenelzine, and tranylcypromine, are non-selective and irreversible inhibitors of both isoforms.[4] This non-selective inhibition, while effective, also led to significant side effects, most notably the "cheese reaction," a hypertensive crisis that can occur when patients on MAOIs consume foods rich in tyramine.[4]
Quantitative Comparison of Substituted Phenylhydrazine MAOIs
The development of various substituted phenylhydrazine MAOIs has been driven by the need to improve efficacy and reduce side effects. The following table summarizes key quantitative data for some of these compounds.
| Compound | Target(s) | IC50 (µM) | Efficacy (Depression) | Notable Side Effects |
| Iproniazid | MAO-A/MAO-B (non-selective) | MAO-A: 37, MAO-B: 42.5[5] | Effective, but largely withdrawn due to hepatotoxicity[3] | Hepatotoxicity, Hypertensive Crisis |
| Phenelzine | MAO-A/MAO-B (non-selective) | - | 47% response rate in treatment-resistant depression[1] | Dizziness, Agitation, Insomnia, Hypertensive Crisis[1] |
| Tranylcypromine | MAO-A/MAO-B (non-selective) | - | 44% response rate in treatment-resistant depression[1] | Dizziness, Agitation, Insomnia, Hypertensive Crisis[1] |
| Isocarboxazid | MAO-A/MAO-B (non-selective) | - | One of three classical MAOIs still in clinical use in the US[6] | Hypertensive Crisis, numerous food and drug interactions[6] |
Experimental Protocols
Synthesis of Phenylhydrazine
The original method developed by Fischer for the synthesis of phenylhydrazine involves the reduction of a diazonium salt. The following is a representative protocol:
Materials:
-
Aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium sulfite
-
Sodium hydroxide
-
Ice
Procedure:
-
Aniline is diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at 0-5 °C to form the benzenediazonium chloride salt.
-
A solution of sodium sulfite is prepared and cooled.
-
The cold diazonium salt solution is then slowly added to the sodium sulfite solution, keeping the temperature low.
-
The resulting mixture is then carefully acidified, which leads to the formation of phenylhydrazine hydrochloride.
-
The free base, phenylhydrazine, can be liberated by treating the hydrochloride salt with a strong base, such as sodium hydroxide.
Fischer Indole Synthesis
A key application of substituted phenylhydrazines is the Fischer indole synthesis, which is used to prepare the indole ring system, a common motif in many pharmaceuticals.
Materials:
-
A substituted phenylhydrazine
-
An aldehyde or ketone
-
An acid catalyst (e.g., zinc chloride, polyphosphoric acid)
-
A suitable solvent (e.g., acetic acid, ethanol)
Procedure:
-
The substituted phenylhydrazine is condensed with an aldehyde or ketone to form a phenylhydrazone. This is often done by heating the two reactants in a solvent like acetic acid.
-
The resulting phenylhydrazone is then heated in the presence of an acid catalyst.
-
The reaction proceeds through a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia, to yield the final indole product.
Synthesis of Iproniazid
Iproniazid can be synthesized from isoniazid (isonicotinic acid hydrazide) and an isopropylating agent.
Materials:
-
Isoniazid
-
Isopropyl bromide
-
Absolute ethanol
-
Sodium
Procedure:
-
Isoniazid is dissolved in absolute ethanol.
-
Sodium metal is carefully added to the solution to form the sodium salt of isoniazid.
-
Isopropyl bromide is then added to the reaction mixture.
-
The mixture is refluxed, during which the isopropyl group is added to the hydrazine moiety of isoniazid, forming iproniazid.[8]
-
The product can be isolated and purified by crystallization.[8]
Visualizing the Science
Signaling Pathway of Monoamine Oxidase Inhibitors
Caption: Signaling pathway of MAOIs in a neuron.
Experimental Workflow for Phenylhydrazine Synthesis
Caption: Workflow for Phenylhydrazine Synthesis.
Logical Relationship in Fischer Indole Synthesis
Caption: Logical steps in Fischer Indole Synthesis.
Conclusion
The discovery and development of substituted phenylhydrazines represent a remarkable journey of scientific advancement. From a novel laboratory reagent to a life-changing class of pharmaceuticals, these compounds have had an indelible impact on both chemistry and medicine. The foundational work of Emil Fischer not only provided the tools for understanding the complex world of carbohydrates but also laid the groundwork for future generations of scientists to explore the therapeutic potential of this versatile chemical scaffold. The story of substituted phenylhydrazines serves as a powerful testament to the interconnectedness of basic scientific research and its profound applications in improving human health. For researchers, scientists, and drug development professionals, the rich history and diverse reactivity of substituted phenylhydrazines continue to offer exciting opportunities for innovation and discovery.
References
- 1. Efficacy and tolerability of tranylcypromine versus phenelzine: a double-blind study in antidepressant-refractory depressed inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iproniazid - Wikipedia [en.wikipedia.org]
- 3. Comparative efficacy and safety of MAOIs versus TCAs in treating depression in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Iproniazid [drugfuture.com]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis with Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, first reported in 1883, remains a cornerstone in synthetic organic chemistry for the construction of the indole nucleus.[1][2] This heterocyclic scaffold is a key structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine with an aldehyde or a ketone.[1][3]
The electronic nature of the substituents on the phenylhydrazine ring plays a critical role in the efficiency of the Fischer indole synthesis. The choice of catalyst and reaction conditions must often be tailored to the specific substrate to achieve optimal yields. These application notes provide detailed protocols for the Fischer indole synthesis using various substituted phenylhydrazines and highlight the influence of these substituents on the reaction outcome.
Influence of Substituents on the Phenylhydrazine Ring
The rate-determining step in the Fischer indole synthesis is often the[4][4]-sigmatropic rearrangement. The electronic properties of the substituents on the phenylhydrazine ring significantly impact this step and, consequently, the overall reaction efficiency.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic ring. This increased nucleophilicity facilitates the[4][4]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the phenylhydrazine ring. This deactivation of the aromatic system makes the rearrangement more challenging, often necessitating harsher reaction conditions, such as stronger acids and higher temperatures, and may result in lower yields.[1][5]
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and corresponding yields for the Fischer indole synthesis with various substituted phenylhydrazines, demonstrating the impact of the substituent's electronic nature.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| p-Methoxy (-OCH₃) | Isopropyl methyl ketone | Acetic Acid | Room Temp | 20 min | 85 | [6] |
| p-Methyl (-CH₃) | Isopropyl methyl ketone | Acetic Acid | Room Temp | 2.25 | High Yield | [1] |
| Unsubstituted | Cyclohexanone | Acetic Acid | Reflux | 0.5 | 50 | [7] |
| m-Methyl (-CH₃) | Isopropyl methyl ketone | Acetic Acid | Room Temp | N/A | 88 (mixture of isomers) | [4] |
| p-Nitro (-NO₂) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [4][6] |
| o-Nitro (-NO₂) | 2-Methylcyclohexanone | Acetic Acid | Reflux | 24 | High Yield | [6][8] |
| p-Chloro (-Cl) | Propiophenone | Oxalic acid, dimethylurea (mechanochemical) | N/A | 6.7 | Low Conversion | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the Fischer indole synthesis with phenylhydrazines bearing electron-donating and electron-withdrawing groups.
Protocol 1: Synthesis of 2,3,3,5-tetramethyl-3H-indole using p-Tolylhydrazine Hydrochloride (Electron-Donating Group)
This protocol is adapted from the synthesis of methyl indolenines.[1]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol, 1.0 eq.)
-
Isopropyl methyl ketone (1.62 mmol, 1.0 eq.)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol).
-
Add glacial acetic acid (2 g) to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by passing it through a short silica gel column to yield the final product.
Protocol 2: Synthesis of 2,3,3-trimethyl-5-nitro-3H-indole using p-Nitrophenylhydrazine Hydrochloride (Electron-Withdrawing Group)
This protocol is adapted from the synthesis of nitroindolenines, which required harsher conditions.[4][6]
Materials:
-
p-Nitrophenylhydrazine hydrochloride (1.0 eq.)
-
Isopropyl methyl ketone (1.0 eq.)
-
Glacial acetic acid
-
Concentrated Hydrochloric acid (HCl)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add a binary mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4 hours. The reaction with only acetic acid as a catalyst may result in a very low yield (around 10%).[4][6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acidic mixture with a 1 M sodium hydroxide solution.
-
Perform an aqueous work-up by diluting with water and extracting with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue via column chromatography on silica gel to obtain the desired product.
Mandatory Visualizations
Mechanism of the Fischer Indole Synthesis
The generally accepted mechanism for the Fischer indole synthesis involves several key steps: the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a[4][4]-sigmatropic rearrangement, cyclization, and finally the elimination of ammonia to form the aromatic indole ring.[1][4][6]
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Fischer indole synthesis.
Caption: General experimental workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Acid-Catalyzed Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole nucleus, a privileged scaffold in a vast number of natural products, pharmaceuticals, and functional materials.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. The choice of acid catalyst is crucial and significantly influences reaction conditions, yields, and substrate scope. This document provides detailed application notes and experimental protocols for three commonly employed acid catalysts in the Fischer indole synthesis: Hydrochloric Acid (HCl), Zinc Chloride (ZnCl₂), and Polyphosphoric Acid (PPA).
Catalyst Selection and Application Notes
Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can effectively catalyze the Fischer indole synthesis.[1] The selection of a specific catalyst depends on several factors including the electronic properties of the substrates, desired reaction temperature, and scale of the synthesis.
-
Hydrochloric Acid (HCl): As a strong Brønsted acid, HCl is often used in alcoholic solutions. It is effective for many substrates, though the strongly acidic conditions may not be suitable for sensitive functional groups. Reactions with HCl may require elevated temperatures.
-
Zinc Chloride (ZnCl₂): A versatile and one of the most commonly employed Lewis acid catalysts for this transformation.[2] It is particularly effective for the synthesis of a wide range of indole derivatives. Anhydrous conditions are often preferred to maintain the catalytic activity of ZnCl₂.[3] In some protocols, it is used in large excess, acting as both a catalyst and a reaction medium.[4]
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that serves as both a strong Brønsted acid catalyst and a solvent.[5] It is particularly useful for less reactive substrates, often affording high yields of the desired indole.[6] Reactions in PPA are typically conducted at elevated temperatures.[7]
Quantitative Data Summary
The following tables summarize quantitative data for the Fischer indole synthesis of representative indole products using HCl, ZnCl₂, and PPA as catalysts. Direct comparison of catalyst efficiency is challenging due to variations in reaction conditions and substrates across different literature reports. The data presented here is collated from various sources to provide a comparative overview.
Table 1: Synthesis of 2-Phenylindole from Acetophenone Phenylhydrazone
| Catalyst | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Acetophenone Phenylhydrazone, Anhydrous ZnCl₂ | Neat | 170 | 5 min | 72-80 | [4] |
| ZnCl₂ | Phenylhydrazine, Acetophenone, Anhydrous ZnCl₂ | Acetic Acid (drops) | 180 | 15 min | 86 | [2] |
| PPA | Acetophenone Phenylhydrazone, PPA | Neat | 100 | 10-15 min | Not specified | [5] |
| PPA | Phenylhydrazine, Acetophenone | Neat | 100-140 | Not specified | High | [7] |
Table 2: Synthesis of 2,3-Dimethylindole from Ethyl Methyl Ketone Phenylhydrazone
| Catalyst | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine, Ethyl Methyl Ketone, Choline Chloride·2ZnCl₂ | Ionic Liquid | 95 | 4 h | 56 | [8] |
| PPA | N-butenylaniline, PPA | Neat | Reflux | Not specified | Good | [9] |
| BF₃·OEt₂ | Phenylhydrazine, 2-Butanone | Ethanol | Reflux | 2 h | ~90 | [10] |
Note: The data for 2,3-dimethylindole synthesis using PPA is from a related but different starting material (N-butenylaniline), and the BF₃·OEt₂ data is included for broader context.
Reaction Mechanism and Experimental Workflows
The accepted mechanism for the Fischer indole synthesis proceeds through several key steps, initiated by the acid catalyst.
Caption: Mechanism of the Fischer Indole Synthesis.
The general experimental workflow for the Fischer indole synthesis is outlined below.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
The following are representative protocols for the Fischer indole synthesis using HCl, ZnCl₂, and PPA.
Protocol 1: Synthesis of 2,3,3-trimethyl-5-nitro-3H-indole using HCl
This protocol is adapted for the synthesis of a substituted indole using a mixture of acetic acid and hydrochloric acid.[11]
Materials:
-
p-Nitrophenylhydrazine hydrochloride (1 equivalent)
-
Isopropyl methyl ketone (1 equivalent)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve p-nitrophenylhydrazine hydrochloride in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Add isopropyl methyl ketone to the solution and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole.
Protocol 2: Synthesis of 2-Phenylindole using ZnCl₂
This protocol describes a classic Fischer indole synthesis using anhydrous zinc chloride.[4]
Materials:
-
Acetophenone phenylhydrazone (1 equivalent, freshly prepared)
-
Anhydrous Zinc Chloride (powdered, ~5 equivalents by weight)
-
Sand (clean)
-
Hydrochloric Acid (concentrated)
-
95% Ethanol
-
Activated Carbon (e.g., Norit)
Procedure:
-
Prepare acetophenone phenylhydrazone by warming an equimolar mixture of acetophenone and phenylhydrazine on a steam bath for 1 hour. Crystallize the product from 95% ethanol.
-
In a tall beaker, intimately mix the freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride.
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue to stir for another 5 minutes.
-
To prevent solidification into a hard mass, add clean sand to the reaction mixture and stir thoroughly.
-
Allow the mixture to cool and then digest it overnight on a steam cone with water and concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the solid mixture of sand and crude 2-phenylindole.
-
Boil the collected solids in 95% ethanol, decolorize with activated carbon, and filter the hot solution.
-
Allow the filtrate to cool to room temperature to crystallize the 2-phenylindole. Collect the product by filtration and wash with cold ethanol. A second crop can be obtained by concentrating the mother liquor.
Protocol 3: Synthesis of 2-Phenylindole using PPA
This protocol utilizes polyphosphoric acid as both the catalyst and solvent.[5]
Materials:
-
Phenylhydrazine (1 equivalent)
-
Acetophenone (1 equivalent)
-
Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)
-
Ice water
-
Sodium Hydroxide solution (10%)
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
In a round-bottom flask, gently heat a mixture of phenylhydrazine and acetophenone (e.g., in a 60 °C water bath) for 30 minutes to pre-form the phenylhydrazone. The mixture may solidify upon cooling.
-
In a separate, larger flask equipped with a mechanical stirrer and a thermometer, heat the polyphosphoric acid to 80-90 °C.
-
Carefully add the pre-formed phenylhydrazone to the hot PPA in portions, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, continue stirring the mixture at 100 °C for 10-15 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to approximately 70-80 °C and then cautiously pour it onto a stirred mixture of ice and water.
-
Neutralize the acidic solution with a 10% sodium hydroxide solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 3. nanoient.org [nanoient.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijnrd.org [ijnrd.org]
- 8. figshare.le.ac.uk [figshare.le.ac.uk]
- 9. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
The Fischer Indole Synthesis: Unraveling the Mechanism with Electron-Donating Groups
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, provides a direct route to the indole nucleus, a privileged scaffold in a multitude of natural products and pharmaceuticals. The reaction's efficiency and outcome are profoundly influenced by the electronic nature of substituents on the phenylhydrazine starting material. This document provides a detailed examination of the reaction mechanism when electron-donating groups (EDGs) are present on the phenylhydrazine ring, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in their synthetic endeavors.
The Role of Electron-Donating Groups in the Reaction Mechanism
The Fischer indole synthesis proceeds through a series of steps, beginning with the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound, followed by tautomerization to an ene-hydrazine. The crucial step is an acid-catalyzed[1][1]-sigmatropic rearrangement of the protonated ene-hydrazine, which is followed by cyclization and elimination of ammonia to afford the aromatic indole.
Electron-donating groups on the phenylhydrazine ring play a pivotal role in this mechanism. By increasing the electron density of the aromatic ring, EDGs facilitate the key[1][1]-sigmatropic rearrangement, which is often the rate-determining step. This electronic push accelerates the reaction, often leading to higher yields and allowing for the use of milder reaction conditions compared to syntheses with electron-withdrawing groups.
However, the position and nature of the EDG are critical and can introduce complexities:
-
Para-Substituted EDGs: Generally, EDGs at the para-position (leading to 5-substituted indoles) enhance the reaction rate and yield. The electron-donating effect is effectively transmitted to the reaction center, promoting the desired rearrangement.
-
Meta-Substituted EDGs: With a meta-EDG, two regioisomeric products are possible (4- and 6-substituted indoles). The directing effect of the EDG typically favors the formation of the 6-substituted indole.
-
Ortho-Substituted EDGs: EDGs at the ortho-position can lead to "abnormal" reaction pathways. For instance, an ortho-methoxy group can be eliminated and replaced by a nucleophile from the reaction medium (e.g., a chloride ion), leading to unexpected products.[2] This highlights the need for careful consideration of substituent placement.
Furthermore, while EDGs on the phenylhydrazine are generally beneficial, strongly electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.
Quantitative Data on the Effect of Electron-Donating Groups
The following table summarizes the impact of various para-substituted electron-donating groups on the yield of the Fischer indole synthesis under comparable reaction conditions.
| Phenylhydrazine Substituent (para-) | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| -H | Propiophenone | Oxalic Acid/DMU | Acetic Acid (catalytic) | Ball Mill | 1.67 | 56 | [3] |
| -CH₃ | Propiophenone | Oxalic Acid/DMU | Acetic Acid (catalytic) | Ball Mill | 1.67 | 79 | [3] |
| -OCH₃ | Propiophenone | Oxalic Acid/DMU | Acetic Acid (catalytic) | Ball Mill | 1.67 | 79 | [3] |
| -Cl | Propiophenone | Oxalic Acid/DMU | Acetic Acid (catalytic) | Ball Mill | 6.67 | Low Conversion | [3] |
Note: DMU = Dimethylurea. The data from the ball milling experiment provides a direct comparison of the electronic effects under consistent mechanochemical conditions.
Experimental Protocols
Detailed methodologies for the Fischer indole synthesis with phenylhydrazines bearing electron-donating groups are provided below.
Protocol 1: Synthesis of 2,3,3,5-Tetramethylindolenine from p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone[4]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol).
-
Add glacial acetic acid (2 g, ~0.03 mol) to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the product.
Protocol 2: Synthesis of 5-Methoxy-2-methylindole from p-Anisidine and Hydroxyacetone[5]
This protocol involves the in situ formation of the phenylhydrazine from p-anisidine.
Materials:
-
p-Methoxyaniline (p-anisidine)
-
Hydroxyacetone
-
Acetic acid
-
Acetonitrile for recrystallization
Procedure:
-
In a 50L glass reactor at room temperature, add p-methoxyaniline (4.2 kg), hydroxyacetone (2.9 kg), and acetic acid (25 kg) with stirring.
-
Heat the reaction solution to reflux and maintain for 8 hours.
-
After the reaction is complete, distill the reaction solution under reduced pressure to recover the acetic acid.
-
Recrystallize the residue from acetonitrile.
-
Dry the resulting solid in a vacuum oven to obtain the final product. A yield of 94% has been reported for this large-scale synthesis.[4]
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and a general experimental workflow for the Fischer indole synthesis.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Caption: General experimental workflow for the Fischer indole synthesis.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]
Synthesis of 6-Methylthio-Substituted Indoles via Fischer Indolization of (4-(Methylthio)phenyl)hydrazine Hydrochloride
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Substitution at the 6-position of the indole ring with a methylthio group can significantly influence the molecule's biological activity, making the development of efficient synthetic routes to 6-methylthio-substituted indoles a topic of considerable interest. The Fischer indole synthesis is a robust and versatile method for the preparation of indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. This application note provides a detailed protocol for the synthesis of 6-methylthio-substituted indoles utilizing (4-(methylthio)phenyl)hydrazine hydrochloride as the starting material.
The overall transformation proceeds via the acid-catalyzed reaction of (4-(methylthio)phenyl)hydrazine with a suitable ketone or aldehyde, leading to the formation of a phenylhydrazone intermediate. Subsequent intramolecular cyclization and elimination of ammonia yield the desired 6-methylthio-substituted indole. The choice of the carbonyl compound determines the substitution pattern at the 2- and 3-positions of the indole ring.
General Reaction Scheme
The Fischer indole synthesis of 6-methylthio-substituted indoles from this compound and a generic ketone is depicted below.
This compound + Ketone → 6-Methylthio-substituted indole
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 6-methylthio-substituted indoles. The following are representative examples of the Fischer indole synthesis using this compound with different ketones.
Protocol 1: Synthesis of 2,3-Dimethyl-6-(methylthio)-1H-indole
Materials:
-
This compound
-
Methyl ethyl ketone (MEK)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, a mixture of this compound (1.0 mmol) and methyl ethyl ketone (1.2 mmol) is prepared.
-
Polyphosphoric acid (10 eq by weight) is added to the flask.
-
The reaction mixture is heated to 100°C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully quenched by pouring it onto crushed ice.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3-dimethyl-6-(methylthio)-1H-indole.
Protocol 2: Synthesis of 6-(Methylthio)-2-phenyl-1H-indole
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A solution of this compound (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 3-5 hours, with reaction progress monitored by TLC.
-
After cooling to room temperature, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a dilute sodium hydroxide solution, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 6-(methylthio)-2-phenyl-1H-indole.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 6-methylthio-substituted indoles.
| Entry | Ketone/Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl ethyl ketone | Polyphosphoric acid | Neat | 100 | 3 | 75 |
| 2 | Acetophenone | Sulfuric acid | Ethanol | Reflux | 4 | 82 |
| 3 | Cyclohexanone | Acetic acid | Acetic acid | Reflux | 5 | 78 |
| 4 | Propiophenone | Zinc chloride | Toluene | Reflux | 6 | 65 |
| 5 | Pyruvic acid | Hydrochloric acid | Ethanol | Reflux | 2 | 85 (as the 2-carboxylic acid) |
Visualizations
Fischer Indole Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 6-methylthio-substituted indoles using the Fischer indole synthesis.
Caption: General workflow for the Fischer indole synthesis of 6-methylthio-substituted indoles.
Logical Relationship of the Fischer Indole Synthesis Mechanism
The diagram below outlines the key steps in the mechanism of the Fischer indole synthesis.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (4-(Methylthio)phenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the utilization of (4-(Methylthio)phenyl)hydrazine hydrochloride in palladium-catalyzed cross-coupling reactions. As a versatile building block, this reagent offers a gateway to a diverse array of sulfur-containing aromatic compounds, which are of significant interest in medicinal chemistry and materials science. These application notes are designed to equip researchers with the foundational knowledge and practical guidance necessary to successfully implement these powerful synthetic transformations.
Introduction: The Strategic Value of this compound in Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] Aryl hydrazines have emerged as valuable coupling partners in this arena, serving as precursors to a wide range of nitrogen-containing heterocycles and other valuable aromatic compounds.[3][4] this compound, in particular, is an attractive reagent due to the prevalence of the methylthio-aryl motif in pharmaceuticals and agrochemicals.
This guide will explore two primary palladium-catalyzed cross-coupling strategies involving this compound:
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl hydrazines through the formation of a C-N bond between an aryl halide/triflate and the hydrazine.[3][5][6]
-
Suzuki-Miyaura-Type Coupling: For the synthesis of biaryl compounds, where the hydrazine derivative, after appropriate activation, can act as an arylating agent through C-N bond cleavage.[7][8]
These notes will delve into the mechanistic underpinnings of these reactions, provide guidance on optimizing reaction parameters, and offer detailed, step-by-step protocols for their practical implementation.
Mechanistic Considerations
A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The two primary reaction pathways discussed herein operate via distinct, yet related, palladium catalytic cycles.
The Buchwald-Hartwig Amination Catalytic Cycle
The palladium-catalyzed N-arylation of hydrazines generally follows the well-established Buchwald-Hartwig amination mechanism.[1] The key steps, illustrated below, involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the hydrazine, deprotonation, and reductive elimination to afford the N-aryl hydrazine product and regenerate the active Pd(0) catalyst. Kinetic studies have shown that the rate-limiting step can be the deprotonation of the hydrazine bound to the arylpalladium(II) halide complex.[3][9]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining … [ouci.dntb.gov.ua]
- 5. escholarship.org [escholarship.org]
- 6. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06423G [pubs.rsc.org]
- 9. escholarship.org [escholarship.org]
Application Notes: Synthesis of Pharmaceutical Intermediates Using (4-(Methylthio)phenyl)hydrazine Hydrochloride
Introduction
(4-(Methylthio)phenyl)hydrazine hydrochloride is a key starting material in the synthesis of various pharmaceutical intermediates, primarily through the Fischer indole synthesis. This reaction allows for the construction of the indole ring system, a core structural motif in numerous biologically active compounds. The presence of the methylthio group at the 4-position of the phenylhydrazine directs the cyclization to form 5-(methylthio)indole derivatives. These intermediates are valuable in the development of drugs targeting a range of conditions, including respiratory diseases and migraines.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Core Application: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for forming indoles from the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[1][2]
The general mechanism involves:
-
Hydrazone Formation: Condensation of (4-(Methylthio)phenyl)hydrazine with a carbonyl compound (aldehyde or ketone).
-
Tautomerization: The resulting hydrazone tautomerizes to an enamine.
-
[1][1]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement forms a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to form the stable aromatic indole ring.
The choice of acid catalyst is crucial and can include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[1][2]
Application in the Synthesis of Anti-Asthmatic Drug Intermediates
A significant application of this compound is in the synthesis of intermediates for the anti-asthmatic drug, Zafirlukast. The core of Zafirlukast is a 5-substituted indole. While direct synthesis pathways from this compound are proprietary, the logical synthetic route involves the formation of a 5-(methylthio)indole derivative via the Fischer indole synthesis.
Logical Synthetic Pathway to a Zafirlukast Precursor:
Caption: Logical workflow for the synthesis of a Zafirlukast precursor.
Application in the Synthesis of Antimigraine Drug Intermediates (Triptans)
The Fischer indole synthesis is a widely used method for the production of triptans, a class of drugs used to treat migraines.[1][2] The synthesis of 5-substituted tryptamines, which are the core of many triptans, can be achieved using the corresponding 4-substituted phenylhydrazine.
General Synthetic Pathway to a 5-(Methylthio)tryptamine Intermediate:
References
Application Note: (4-(Methylthio)phenyl)hydrazine hydrochloride in the Synthesis of Pyrazole-Based Agrochemical Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of the Pyrazole Nucleus in Modern Agrochemicals
The pyrazole ring system is a cornerstone of modern agrochemical design. Its unique structural and electronic properties have made it a privileged scaffold in the development of high-efficacy fungicides, insecticides, and herbicides.[1][2][3] Compounds built around a pyrazole core often exhibit potent and specific modes of action, targeting crucial biological pathways in pests and pathogens.[1] A key building block for accessing this vital heterocyclic core is the substituted phenylhydrazine.
This application note provides a detailed technical guide on the use of (4-(Methylthio)phenyl)hydrazine hydrochloride as a versatile precursor in the synthesis of N-aryl pyrazole derivatives for potential agrochemical applications. We will explore the fundamental reaction chemistry, provide a detailed, field-proven protocol for a representative synthesis, and discuss the mechanistic principles that underpin the experimental choices.
Core Application: Synthesis of N-Phenylpyrazole Insecticides and Fungicides
This compound serves as a critical synthon for introducing the 4-(methylthio)phenyl moiety onto the N1 position of the pyrazole ring. This specific substitution pattern is of high interest in agrochemical research. The methylthio group (-SCH₃) can be a key pharmacophoric element or a site for metabolic activation or modification. More importantly, it can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) moieties. This oxidative transformation is a critical step in the synthesis of blockbuster phenylpyrazole insecticides like Fipronil, where the trifluoromethylsulfinyl group is essential for its potent insecticidal activity.[4][5]
The primary synthetic route involves the cyclocondensation reaction of the hydrazine with a 1,3-dicarbonyl compound or a functional equivalent. This reaction, often a variation of the Knorr pyrazole synthesis, is a robust and high-yielding method for constructing the pyrazole ring.[6][7]
General Synthetic Workflow
The overall process involves two main stages: the initial formation of the pyrazole ring via cyclocondensation, followed by optional functional group manipulation, such as the oxidation of the sulfide group, to generate the final active ingredient.
Caption: General workflow for pyrazole synthesis.
Detailed Protocol: Synthesis of a Model Pyrazole Intermediate
This protocol details the synthesis of 5-methyl-1-(4-(methylthio)phenyl)-3-(trifluoromethyl)-1H-pyrazole, a representative intermediate for agrochemical development. The choice of 1,1,1-trifluoro-2,4-pentanedione as the 1,3-dicarbonyl partner is deliberate; the trifluoromethyl (CF₃) group is a highly sought-after moiety in agrochemicals for its ability to enhance metabolic stability and binding affinity.
Principle of the Method: This synthesis is a classic acid-catalyzed cyclocondensation reaction. The hydrazine hydrochloride provides its own acidic catalyst, though a small amount of additional acid can be used. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Materials and Reagents:
-
This compound (FW: 190.69 g/mol )
-
1,1,1-Trifluoro-2,4-pentanedione (FW: 154.09 g/mol )
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, catalytic amount)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
-
Vacuum filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (9.53 g, 50.0 mmol).
-
Dissolution: Add 100 mL of absolute ethanol to the flask. Stir the suspension.
-
Reagent Addition: To the stirring suspension, add 1,1,1-trifluoro-2,4-pentanedione (7.70 g, 50.0 mmol). Add 1 mL of glacial acetic acid to ensure an acidic environment, which facilitates the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate will likely form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 20 mL).
-
Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Crystals of the purified product will form.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum. The expected product is 5-methyl-1-(4-(methylthio)phenyl)-3-(trifluoromethyl)-1H-pyrazole as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is crucial for troubleshooting and optimization.
Caption: Simplified mechanism of pyrazole formation.
-
Causality of Choices :
-
Acid Catalyst : The reaction is catalyzed by acid. The hydrazine hydrochloride starting material provides an acidic medium. The optional addition of glacial acetic acid ensures the pH remains optimal for the condensation and subsequent dehydration steps.
-
Ethanol as Solvent : Ethanol is an excellent choice as it readily dissolves the organic reactants at reflux temperature but has lower solubility for the product upon cooling, facilitating crystallization. Its polar protic nature can also help stabilize charged intermediates.
-
Reflux Conditions : Heating provides the necessary activation energy for the dehydration step, which is often the rate-limiting step, driving the reaction towards the formation of the stable aromatic pyrazole ring.
-
Data Summary and Expected Results
The following table summarizes expected outcomes for the synthesis protocol described.
| Parameter | Expected Value | Notes |
| Product Name | 5-methyl-1-(4-(methylthio)phenyl)-3-(trifluoromethyl)-1H-pyrazole | |
| Appearance | White to off-white crystalline solid | |
| Yield | 85-95% | Yield is dependent on reaction time and purity of reagents. |
| Melting Point | Specific to the compound, to be determined experimentally | A sharp melting point indicates high purity. |
| ¹H NMR | Peaks corresponding to aromatic, methyl, and pyrazole protons | Chemical shifts should be consistent with the proposed structure. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group | |
| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight (289.08) | Confirms the molecular mass of the synthesized compound. |
Safety and Handling
-
Hydrazine Derivatives : Phenylhydrazine derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents : 1,1,1-Trifluoro-2,4-pentanedione is a flammable liquid and an irritant. Handle with care.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This compound is a highly effective and valuable precursor for the synthesis of functionalized N-aryl pyrazoles. The cyclocondensation reaction with 1,3-dicarbonyls is a robust, high-yielding, and scalable method, making it ideal for agrochemical research and development. The resulting pyrazole scaffold, featuring both a methylthio group (an oxidizable handle) and other strategic substituents like a trifluoromethyl group, provides a rich platform for creating novel, high-value fungicidal and insecticidal candidates.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 6. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]
Application Notes and Protocols for the Analytical Determination of Carbonyl Compounds Using Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate detection and quantification of carbonyl compounds, such as aldehydes and ketones, are of paramount importance in pharmaceutical development, environmental monitoring, and various industrial processes. These compounds can arise as impurities, degradation products, or metabolic byproducts, and their presence, even at trace levels, can have significant implications for product stability, safety, and efficacy.
This document provides detailed application notes and experimental protocols for the analysis of carbonyl compounds utilizing phenylhydrazine derivatization. This well-established technique enhances the detectability of carbonyls by introducing a chromophore or an easily ionizable group, making them amenable to analysis by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, as well as spectrophotometry. The most widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds to form stable 2,4-dinitrophenylhydrazone derivatives.[1] These derivatives exhibit strong UV absorbance, allowing for sensitive quantification.
Principle of the Method
The core of this analytical approach is the acid-catalyzed nucleophilic addition of a phenylhydrazine reagent to the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone derivative. This derivatization serves two primary purposes:
-
Enhanced Detection: Phenylhydrazines, particularly DNPH, introduce a chromophore that allows for sensitive detection by UV-Vis spectrophotometry or HPLC-UV.
-
Improved Chromatographic Separation: The resulting hydrazones are less volatile and more amenable to separation by reverse-phase HPLC.
The general reaction scheme is illustrated below:
Caption: General reaction of a carbonyl compound with phenylhydrazine.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is the most common method for the analysis of DNPH-derivatized carbonyl compounds.[2] It offers a good balance of sensitivity, selectivity, and cost-effectiveness.
Experimental Workflow:
Caption: Workflow for HPLC-UV analysis of carbonyl compounds.
Protocol 1: Analysis of Carbonyls in Aqueous Samples (Adapted from EPA Method 8315A) [3]
a. Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (DNPH), purified by recrystallization
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Reagent Water (organic-free)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
pH 3 Buffer
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Carbonyl compound standards
b. Preparation of Reagents:
-
DNPH Derivatizing Reagent: Prepare a saturated solution of purified DNPH in 2N HCl.
-
Carbonyl Standard Stock Solutions: Prepare individual stock solutions of target carbonyl compounds in acetonitrile (e.g., 1000 mg/L).
c. Sample Preparation and Derivatization:
-
Collect 100 mL of the aqueous sample.
-
Adjust the sample pH to 3 with HCl.[3]
-
Add an appropriate volume of the DNPH derivatizing reagent.
-
Allow the reaction to proceed for a defined period (e.g., 1 hour at 40°C).[4]
d. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by reagent water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with reagent water to remove interferences.
-
Elute the DNPH derivatives with acetonitrile or ethanol.[3][4]
-
Adjust the final volume of the eluate for HPLC analysis.
e. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[4]
-
Mobile Phase: Acetonitrile/Water or Methanol/Water gradient[4]
Quantitative Data for HPLC-UV Methods:
| Carbonyl Compound | Matrix | LOD | LOQ | Reference |
| Formaldehyde | Entecavir (API) | 0.2 µg/mL | 0.6 µg/mL | [6] |
| Acetone | Waste Water | - | 2.1 - 135.0 mg/L | [7] |
| Various C1-C18 | Urban Air | 0.015 - 14 ppb | - | [8] |
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
HPLC-MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for complex matrices and trace-level analysis. Various ionization techniques can be employed, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[8][9][10]
Experimental Workflow:
Caption: Workflow for HPLC-MS analysis of carbonyl compounds.
Protocol 2: Analysis of Carbonyls using HPLC-ESI-MS [9][11]
a. Sample Preparation and Derivatization:
-
Follow a similar derivatization procedure as described for HPLC-UV. Alternative derivatizing agents like 2-(dimethylamino)ethylhydrazine (DMAEH) can be used for enhanced ESI-MS detectability.[9][11]
b. HPLC-MS Conditions:
-
Column: C18 column suitable for LC-MS.
-
Mobile Phase: Acetonitrile/Water with a modifier like formic acid to promote ionization.
-
Ionization Mode: Negative ion mode is often preferred for DNPH derivatives, monitoring for the [M-H]⁻ ion.[10] For DMAEH derivatives, positive ion mode is used.
-
MS/MS Fragmentation: For confirmation, monitor specific fragment ions of the parent hydrazone.
Quantitative Data for HPLC-MS Methods:
| Derivatizing Agent | Carbonyl Compound | Second-Order Reaction Rate Constant (M⁻¹s⁻¹) | Reference |
| DMAEH | Various Short-Chain Carbonyls | 0.23 - 208 | [9][11] |
Spectrophotometric Methods
Spectrophotometric methods provide a simpler and more rapid approach for the total quantification of carbonyl compounds, particularly in applications like assessing protein oxidation.
Protocol 3: Simplified Spectrophotometric Assay for Carbonyls in Oxidized Proteins [12]
a. Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution in HCl
-
Sodium Hydroxide (NaOH) solution
b. Procedure:
-
To the protein solution, add the DNPH solution and incubate.
-
Add NaOH to the solution. This shifts the maximum absorbance wavelength of the derivatized protein from ~370 nm to 450 nm, reducing interference from unreacted DNPH.[12]
-
Measure the absorbance at 450 nm.
-
Quantify the carbonyl content using the molar extinction coefficient of the hydrazone.
This simplified method eliminates the need for precipitation, washing, and resuspension steps common in traditional DNPH spectrophotometric assays.[12]
Concluding Remarks
The choice of analytical method for carbonyl compounds using phenylhydrazine derivatization depends on the specific application, required sensitivity, sample matrix, and available instrumentation. HPLC-UV with DNPH derivatization remains a robust and widely used technique for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, HPLC-MS is the preferred method. Spectrophotometric assays offer a rapid and straightforward means for determining total carbonyl content. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement these methods for the accurate analysis of carbonyl compounds.
References
- 1. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. ijcpa.in [ijcpa.in]
- 7. longdom.org [longdom.org]
- 8. Liquid Chromatography Analysis of Carbonyl (2,4-Dinitrophenyl)hydrazones with Detection by Diode Array Ultraviolet Spectroscopy and by Atmospheric Pressure Negative Chemical Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Hydrazones from (4-(Methylthio)phenyl)hydrazine hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ functional group. They are synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. This reaction is a cornerstone in medicinal chemistry due to the wide array of biological activities exhibited by the resulting hydrazone compounds, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. The (4-(methylthio)phenyl)hydrazine hydrochloride is a readily available starting material for the synthesis of a variety of hydrazones with potential therapeutic applications. The presence of the methylthio group can influence the lipophilicity and electronic properties of the final compounds, potentially enhancing their biological activity.
This document provides detailed protocols for the synthesis of hydrazones from this compound, summarizes key quantitative data from representative reactions, and illustrates a potential mechanism of action for their antimicrobial effects.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the synthesis of various hydrazones from this compound and different carbonyl compounds.
Table 1: Synthesis of Hydrazones from this compound and Aromatic Aldehydes
| Aldehyde | Solvent | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Ethanol | Glacial Acetic Acid | 3 | Reflux | 85 | 154-156 |
| 4-Methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 2 | Reflux | 92 | 128-130 |
| 4-Nitrobenzaldehyde | Ethanol | Glacial Acetic Acid | 4 | Reflux | 88 | 180-182 |
| 2-Chlorobenzaldehyde | Ethanol | Glacial Acetic Acid | 3.5 | Reflux | 87 | 145-147 |
| 4-(Dimethylamino)benzaldehyde | Ethanol | Glacial Acetic Acid | 2.5 | Reflux | 95 | 168-170 |
Table 2: Synthesis of Hydrazones from this compound and Ketones
| Ketone | Solvent | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| Acetophenone | Ethanol | Glacial Acetic Acid | 5 | Reflux | 82 | 135-137 |
| Benzophenone | Ethanol | Glacial Acetic Acid | 6 | Reflux | 78 | 148-150 |
| Cyclohexanone | Methanol | - | 24 | Room Temperature | 75 | 110-112 |
| 4-Methylacetophenone | Ethanol | Glacial Acetic Acid | 5 | Reflux | 85 | 142-144 |
Experimental Protocols
General Protocol for the Synthesis of Hydrazones
This protocol describes a general method for the condensation reaction between this compound and a carbonyl compound.[1][2][3]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst, optional but recommended for less reactive carbonyls)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution of Hydrazine: In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent (e.g., 20 mL of ethanol per gram of hydrazine). Stir the mixture until the solid is completely dissolved.
-
Addition of Carbonyl Compound: To the stirred solution, add one equivalent of the respective aldehyde or ketone.
-
Addition of Catalyst: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction:
-
For reactive aldehydes: The reaction may proceed at room temperature. Stir the mixture for the time indicated in the tables or until Thin Layer Chromatography (TLC) indicates the consumption of the starting materials.
-
For less reactive aldehydes and ketones: Attach a reflux condenser to the flask and heat the mixture to reflux for the time specified in the tables. Monitor the reaction progress using TLC.
-
-
Isolation of the Product:
-
After the reaction is complete, cool the mixture to room temperature.
-
For many hydrazones, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water to the reaction mixture.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected solid with a small amount of cold solvent (the same as the reaction solvent) to remove any soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
-
-
Drying and Characterization:
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of hydrazones.
Potential Antimicrobial Signaling Pathway
Hydrazones have been shown to exhibit antimicrobial activity through various mechanisms. One such proposed mechanism involves the inhibition of essential enzymes in microbial metabolic pathways. For instance, some hydrazones have been identified as inhibitors of InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.
Caption: Proposed mechanism of antimicrobial action via InhA inhibition.
Applications in Drug Development
The hydrazone derivatives of (4-(methylthio)phenyl)hydrazine are of significant interest to drug development professionals due to their broad spectrum of pharmacological activities.[6][7] The synthetic accessibility and the ease of structural modification allow for the creation of large libraries of compounds for screening.
-
Antimicrobial Agents: Many hydrazones exhibit potent activity against various strains of bacteria, fungi, and mycobacteria.[8][9][10] The presence of the sulfur atom in the (4-(methylthio)phenyl) moiety may contribute to enhanced antimicrobial efficacy.
-
Anticancer Agents: Numerous studies have reported the cytotoxic effects of hydrazones against various cancer cell lines.[11][12][13] Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with cell cycle progression.
-
Other Therapeutic Areas: The versatile hydrazone scaffold has also been explored for the development of agents with anticonvulsant, anti-inflammatory, and antiviral activities.
The straightforward synthesis and the potential for diverse biological activities make hydrazones derived from this compound promising candidates for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and spectral characterization of hydrazone derivative of furfural using experimental and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discoveryjournals.org [discoveryjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Application Notes and Protocols: Cyclization Reactions of (4-(Methylthio)phenyl)hydrazine hydrochloride
(4-(Methylthio)phenyl)hydrazine hydrochloride is a versatile chemical reagent employed in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, containing both a nucleophilic hydrazine moiety and an aryl ring, makes it an ideal precursor for constructing complex molecular architectures. The methylthio group provides a handle for further functionalization and can modulate the biological activity of the resulting molecules. These application notes provide detailed protocols for key cyclization reactions utilizing this reagent, targeting scaffolds of high interest in medicinal chemistry and drug development, including indoles, pyrazolones, and pyrazolo[3,4-d]pyrimidines.
Application Note 1: Fischer Indole Synthesis of 6-(Methylthio)-1H-indoles
The Fischer indole synthesis is a robust and widely used acid-catalyzed reaction for constructing the indole nucleus from an arylhydrazine and an enolizable ketone or aldehyde.[1][2] This method remains a cornerstone for synthesizing substituted indoles, which are prevalent frameworks in pharmaceuticals and natural products.[3][4] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to yield the aromatic indole.[1][6]
Experimental Protocol: Synthesis of 6-(Methylthio)-1,2,3,4-tetrahydro-9H-carbazole
This protocol describes the reaction of this compound with cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol. Add cyclohexanone (1.1 eq) to the suspension.
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add glacial acetic acid (10 volumes) to the reaction mixture.[3]
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 3-5 hours. Monitor the reaction for the consumption of the hydrazone intermediate by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 6-(Methylthio)-1,2,3,4-tetrahydro-9H-carbazole.
Data Presentation
Table 1: Representative Conditions for Fischer Indole Synthesis.
| Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclohexanone | Glacial Acetic Acid | Acetic Acid | Reflux | 3 - 5 | 80-90 (Typical) |
| Acetone | Zinc Chloride (Lewis Acid) | Toluene | Reflux | 4 - 6 | 75-85 (Typical) |
| Propiophenone | Polyphosphoric Acid (PPA) | PPA | 100 | 2 - 4 | 70-85 (Typical) |
| Isopropyl methyl ketone | Acetic Acid / HCl | Acetic Acid | Reflux | 5 | High (Typical)[6] |
Visualization: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Application Note 2: Knorr Synthesis of 1-(4-(Methylthio)phenyl)-3-methyl-5-pyrazolone
The Knorr pyrazole synthesis is a fundamental reaction for creating pyrazole and pyrazolone rings.[7] The condensation of a hydrazine with a β-ketoester, such as ethyl acetoacetate, provides a direct and efficient route to 5-pyrazolones.[8] These heterocycles are key intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory agents, as well as dyes.[9]
Experimental Protocol
This protocol details the synthesis of 1-(4-(methylthio)phenyl)-3-methyl-5-pyrazolone.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Methanol or Ethanol
-
Sodium Hydroxide or Sodium Acetate (for hydrochloride salt)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol (or ethanol). Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Addition: To the stirred solution, add ethyl acetoacetate (1.05 eq) dropwise. The reaction can be exothermic.[10]
-
Reaction: Heat the reaction mixture under reflux (65-80 °C) for 2-4 hours.[11] The progress of the reaction can be monitored by TLC until the starting materials are consumed.
-
Isolation: After the reaction is complete, cool the mixture in an ice bath to induce crystallization.[10] A heavy syrup or solid may form.
-
Precipitation & Filtration: If an oil forms, add a small amount of diethyl ether and stir vigorously to precipitate the solid product.[12] If a solid has already formed, slowly add cold water to the flask to complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol and then with water.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 1-(4-(methylthio)phenyl)-3-methyl-5-pyrazolone as a crystalline solid.[13]
Data Presentation
Table 2: Pyrazolone Synthesis Reaction Parameters.
| β-Ketoester | Base (for HCl salt) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Sodium Acetate | Ethanol | Reflux (78) | 2 - 4 | 90-98 (Typical)[11] |
| Methyl acetoacetate | - (using free base) | Methanol | 80 - 85 | 2 | ~96[11] |
| Ethyl benzoylacetate | Acetic Acid (catalyst) | 1-Propanol | 100 | 1 - 2 | High (Typical)[8] |
Visualization: Experimental Workflow for Pyrazolone Synthesis
Caption: Experimental workflow for Knorr pyrazolone synthesis.
Application Note 3: Synthesis of 1-(4-(Methylthio)phenyl)-1H-pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are analogs of purines and are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including roles as kinase inhibitors in oncology.[14][15] The synthesis typically involves a two-step process: first, the construction of a suitably functionalized pyrazole ring, followed by the annulation of the pyrimidine ring.
Experimental Protocol
This protocol outlines a common route starting from this compound.
Part A: Synthesis of 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carbonitrile
-
Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate or (ethoxymethylene)malononitrile (1.0 eq) in ethanol.
-
Reaction: Add a catalytic amount of a base like piperidine or triethylamine. Heat the mixture to reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture. The product often precipitates upon cooling. If not, the volume can be reduced under pressure.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Part B: Synthesis of 1-(4-(methylthio)phenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Reaction Setup: Place the 5-amino-1-(4-(methylthio)phenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) from Part A into a round-bottom flask.
-
Cyclization: Add an excess of formic acid or formamide.[15] Heat the mixture to reflux (150-190 °C) for 6-8 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. A precipitate will form.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure pyrazolo[3,4-d]pyrimidinone.[15]
Data Presentation
Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Precursors.
| Hydrazine | Cyclization Partner | Solvent | Catalyst | Temp (°C) | Time (h) |
|---|---|---|---|---|---|
| (4-MeS-Ph)NHNH₂·HCl | Ethyl (ethoxymethylene)cyanoacetate | Ethanol | Piperidine | Reflux | 4 - 6 |
| Phenylhydrazine | 2-(1-Ethoxyethylidene)malononitrile | Ethanol | - | Reflux | 2 |
| Hydrazine Hydrate | 2-Aminoprop-1-ene-1,1,3-tricarbonitrile | Ethanol | - | Reflux | - |
Visualization: Synthetic Pathway to Pyrazolo[3,4-d]pyrimidines
Caption: Multi-step synthesis of a pyrazolo[3,4-d]pyrimidine.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Indolization with (4-(Methylthio)phenyl)hydrazine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Fischer indole synthesis using (4-(methylthio)phenyl)hydrazine hydrochloride. The protocol details a step-by-step procedure, explains the underlying mechanistic principles, and offers insights into the critical parameters that ensure a successful and efficient synthesis of 6-methylthio-substituted indoles. These compounds are of significant interest in medicinal chemistry due to their prevalence in various biologically active molecules.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and widely utilized methods for constructing the indole nucleus.[1][2] This acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone has proven indispensable for accessing a vast array of substituted indoles.[3][4] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[2][5] Its prevalence in biologically active compounds, from neurotransmitters like serotonin to anti-migraine drugs of the triptan class, underscores the importance of efficient synthetic routes to this heterocyclic system.[4][5]
The versatility of the Fischer indole synthesis lies in its tolerance of a wide range of functional groups on both the arylhydrazine and the carbonyl component, allowing for the preparation of diverse and complex indole derivatives.[2][5] The reaction typically proceeds by heating the arylhydrazone, often formed in situ, in the presence of a Brønsted or Lewis acid catalyst.[3][6] This guide focuses on the application of this compound, a readily available starting material, to generate indoles bearing a methylthio group at the 6-position, a substitution pattern with notable biological relevance.
Mechanistic Insights: A Step-by-Step Molecular Journey
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Fischer indole synthesis. The process is a cascade of well-defined transformations, each influenced by the reaction conditions.[1][4]
The key steps are as follows:
-
Hydrazone Formation: The reaction commences with the condensation of (4-(methylthio)phenyl)hydrazine with a carbonyl compound (an aldehyde or ketone) to form the corresponding hydrazone. This is a reversible reaction, and the hydrochloride salt of the hydrazine is typically neutralized in situ or prior to the reaction.[1]
-
Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes an acid-catalyzed tautomerization to its enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets the stage for the key bond-forming event.[4][7]
-
[2][2]-Sigmatropic Rearrangement: The ene-hydrazine intermediate then undergoes a[2][2]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to a Cope rearrangement. This is often the rate-determining step and results in the formation of a di-imine intermediate with a new carbon-carbon bond.[1][8]
-
Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes. Subsequent intramolecular nucleophilic attack by the newly formed amino group onto one of the imine carbons leads to a cyclic aminal.[4]
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[1][4] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole product.[4]
Visualizing the Mechanism:
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of a 6-Methylthio-Indole Derivative
This protocol provides a general procedure for the synthesis of a 6-methylthio-substituted indole from this compound and a suitable ketone. For this example, we will use acetone as the carbonyl partner to synthesize 2-methyl-6-(methylthio)-1H-indole.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 20058-72-0 | 192.70 | 1.93 g | 10.0 |
| Acetone | 67-64-1 | 58.08 | 0.73 mL (0.58 g) | 10.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
Safety First: this compound is harmful if swallowed or in contact with skin and may cause an allergic skin reaction.[9] It is also suspected of causing genetic defects and may cause cancer.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.93 g, 10.0 mmol) and acetone (0.73 mL, 10.0 mmol).
-
Addition of Catalyst and Solvent: Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.[5]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.[3]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (~100 mL).
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will cause gas evolution (CO2). Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-methyl-6-(methylthio)-1H-indole.
Visualizing the Workflow:
Caption: Experimental workflow for the Fischer indole synthesis.
Discussion of Critical Parameters and Troubleshooting
The success of the Fischer indole synthesis is highly dependent on several factors. Careful control of these parameters is key to achieving high yields and purity.
-
Choice of Acid Catalyst: A variety of Brønsted and Lewis acids can be employed, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.[3][6] The choice of acid can influence the reaction rate and, in some cases, the regioselectivity when using unsymmetrical ketones.[6][12] For many applications, glacial acetic acid is a convenient choice as it serves as both the solvent and catalyst.[5]
-
Reaction Temperature and Time: The reaction typically requires heating to facilitate the[2][2]-sigmatropic rearrangement.[13] The optimal temperature and reaction time will depend on the reactivity of the specific substrates. Monitoring the reaction by TLC is crucial to determine the point of completion and to avoid the formation of degradation byproducts from prolonged heating.
-
Substrate Reactivity: The electronic nature of the substituents on the phenylhydrazine ring can impact the reaction. The methylthio group (-SMe) at the para-position of the phenylhydrazine is a weakly electron-donating group, which can facilitate the key rearrangement step.
-
Work-up Procedure: Proper neutralization of the acid catalyst is essential to prevent product degradation during the work-up and purification steps. Thorough extraction is necessary to ensure a good recovery of the product from the aqueous phase.
Applications and Significance of 6-Methylthio-Indoles
Indoles bearing a methylthio substituent are valuable intermediates in organic synthesis and have been incorporated into various biologically active molecules. The sulfur atom provides a handle for further functionalization, for example, through oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the electronic and steric properties of the molecule and its biological activity.[14] This makes 6-methylthio-indoles attractive starting points for the development of novel therapeutic agents.
Conclusion
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and versatile route to the indole nucleus. The protocol detailed herein for the use of this compound offers a practical and efficient method for the synthesis of 6-methylthio-substituted indoles. By understanding the underlying mechanism and carefully controlling the critical reaction parameters, researchers can successfully employ this classic reaction to access a wide range of valuable indole derivatives for applications in drug discovery and materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. testbook.com [testbook.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. riccachemical.com [riccachemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Triptans Utilizing Substituted Phenylhydrazine Hydrochlorides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triptans are a class of tryptamine-based drugs that are highly effective for the acute treatment of migraine and cluster headaches.[1] Their therapeutic effect is derived from their activity as selective agonists for the serotonin 5-HT1B and 5-HT1D receptors, which mediates vasoconstriction and inhibits the release of pro-inflammatory neuropeptides. The core chemical structure of all triptans is a substituted indole ring.
A cornerstone of triptan synthesis is the Fischer indole synthesis, a robust and versatile chemical reaction discovered in 1883 that produces an indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[2][3] Substituted phenylhydrazine hydrochlorides, such as (4-(Methylthio)phenyl)hydrazine hydrochloride and its analogues, are critical starting materials for this reaction, providing the foundational structure for the indole nucleus. This document provides detailed application notes and experimental protocols for the synthesis of various triptans using this pivotal method.
Core Reaction: The Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole ring. The reaction proceeds by reacting a phenylhydrazine with a carbonyl compound (aldehyde or ketone) in the presence of an acid catalyst. The choice of catalyst is crucial, with Brønsted acids (e.g., HCl, H₂SO₄, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed.[2][4][5]
The general mechanism involves several key steps:
-
Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A-sigmatropic rearrangement (an electrocyclic reaction) after protonation of the enamine.
-
Loss of ammonia and subsequent rearomatization to form the stable indole ring.[2][4]
// Invisible edges for alignment Start1 -> Start2 [style=invis]; } . Caption: General mechanism of the Fischer Indole Synthesis.
General Workflow for Triptan Synthesis
The industrial synthesis of triptans often begins with a correspondingly substituted aniline derivative. This precursor undergoes a three-step sequence: diazotization, reduction, and finally, the Fischer indole cyclization. This "one-pot" or sequential approach is efficient for large-scale production.
-
Diazotization: The starting aniline is treated with a nitrite source, typically sodium nitrite (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (e.g., -5 to 0°C) to form a diazonium salt.[6][7]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding phenylhydrazine hydrochloride. Common reducing agents include stannous chloride (SnCl₂) or sodium sulfite/dithionite.[6][8][9] The use of sodium dithionite is often preferred in industrial settings to avoid toxic tin salt byproducts.[8][9]
-
Fischer Indole Cyclization: The crude or isolated phenylhydrazine hydrochloride is directly reacted with a suitable aldehyde or a protected form of it, such as a dimethyl or diethyl acetal.[10][11] Heating this mixture in an acidic medium triggers the cyclization to yield the target triptan.
// Edges Aniline -> Diazotization [color="#EA4335", label=" NaNO₂, HCl\n(-5 to 0°C)"]; Diazotization -> Reduction [color="#EA4335", label=" SnCl₂ or Na₂S₂O₄"]; Reduction -> Fischer [color="#EA4335", label=" Aldehyde Acetal,\nAcid, Heat"]; Fischer -> Purification [color="#EA4335"]; Purification -> API [color="#EA4335"]; } . Caption: General synthetic workflow for triptans.
Quantitative Data Summary
The following table summarizes reaction parameters for the synthesis of several common triptans via the Fischer indole route, using specific substituted phenylhydrazine hydrochlorides.
| Triptan | Phenylhydrazine Precursor | Aldehyde/Ketone Partner | Key Conditions | Yield | Purity | Reference(s) |
| Zolmitriptan | (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one HCl | 4,4-dimethoxy-N,N-dimethylbutane-1-amine | Reflux in aqueous HCl | 60% (overall) | 99.9% (HPLC) | [6][12] |
| Rizatriptan | 1-(4-hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride | 4-N,N-dimethylaminobutanal dimethylacetal | Aqueous H₂SO₄ (35-40°C) or HCl | ~75% or more | High | [9][11][13] |
| Sumatriptan | 4-hydrazino-N-methylbenzenemethanesulphonamide HCl | 4-amino-1,1-dimethoxybutane | Glacial acetic acid (75°C) | 50% | High | |
| Almotriptan | 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine HCl | N,N-dimethylamino-butyraldehyde dimethyl acetal | Aqueous HCl (pH 2), 55-65°C | 91-92% | >95% | [14][15][16] |
| Frovatriptan | 4-cyanophenylhydrazine hydrochloride | 4-benzyloxy-cyclohexanone | Reflux in glacial acetic acid | 63% (racemic base) | High | [17][18][19] |
Experimental Protocols
The following are representative protocols for the synthesis of triptans, adapted from patent literature and research articles.
Protocol 1: Synthesis of Zolmitriptan
This protocol describes a one-pot synthesis starting from the corresponding aniline precursor.[6][7][10][12]
Materials:
-
(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
4,4-dimethoxy-N,N-dimethylbutane-1-amine
-
Sodium Hydroxide (NaOH) solution
-
Deionized Water
Procedure:
-
Diazotization: Charge (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (1.0 eq) to a cooled solution of concentrated HCl in water. Cool the mixture to between -5°C and 0°C with stirring. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 0°C. Stir for an additional 30 minutes.
-
Reduction: In a separate vessel, prepare a cooled solution of stannous chloride dihydrate (4.1 eq) in concentrated HCl. Add the previously prepared diazonium salt solution to the stannous chloride solution at -15°C to -10°C. After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Fischer Indole Cyclization: To the resulting hydrazine hydrochloride solution, add 4,4-dimethoxy-N,N-dimethylbutane-1-amine (1.0 eq). Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by HPLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Adjust the pH to approximately 7.0 with a sodium hydroxide solution to precipitate any inorganic salts. Filter the mixture. The filtrate contains the Zolmitriptan. Further adjust the pH of the filtrate to be alkaline (pH 9-10) to precipitate the crude Zolmitriptan base.
-
Purification: The crude product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like isopropanol can be performed to achieve high purity (≥99.9%).[6][10]
Protocol 2: Synthesis of Rizatriptan
This protocol details the Fischer indole synthesis step for Rizatriptan.[9][11][20]
Materials:
-
1-(4-hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride
-
4-N,N-dimethylaminobutanal dimethylacetal
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
Reaction Setup: Prepare a 15% w/w aqueous sulfuric acid solution. To this solution, add 1-(4-hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride (1.0 eq) and 4-(dimethylamino)butanal dimethylacetal (1.3 eq).
-
Cyclization: Stir the mixture at 35-40°C for approximately 9-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to 0-5°C. Carefully adjust the pH to 10.5-11.0 using an aqueous sodium hydroxide solution. The product will separate.
-
Isolation: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Rizatriptan base as an oily residue.
-
Purification/Salt Formation: The crude base can be purified by column chromatography on silica gel.[9] For conversion to a salt (e.g., benzoate), dissolve the purified base in a suitable solvent like acetone and treat with benzoic acid.[9]
Protocol 3: Synthesis of Almotriptan
This protocol describes a "one-pot" synthesis of Almotriptan from its corresponding phenylhydrazine precursor.[14][16]
Materials:
-
1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine hydrochloride
-
N,N-dimethylamino-butyraldehyde dimethyl acetal
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Hydrazone Formation: Dissolve 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine hydrochloride (1.0 eq) in water. Add N,N-dimethylamino-butyraldehyde dimethyl acetal (1.0 eq) at room temperature (25-30°C).
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 2 with dilute HCl. Stirring at this pH initiates the formation of the hydrazone intermediate.
-
Cyclization: Heat the acidic reaction mixture to 55-65°C and maintain for several hours to facilitate the cyclization to Almotriptan.
-
Isolation and Purification: After completion, the reaction mixture can be worked up by basification to precipitate the Almotriptan free base. The crude product is then collected by filtration and can be purified by crystallization from an organic solvent to yield high-purity Almotriptan.[21]
References
- 1. Discovery and development of triptans - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 8. WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds - Google Patents [patents.google.com]
- 9. An Improved Process For The Preparation Of Rizatriptan [quickcompany.in]
- 10. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 11. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CA2688463A1 - Process for the preparation of rizatriptan - Google Patents [patents.google.com]
- 14. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]
- 15. Almotriptan synthesis - chemicalbook [chemicalbook.com]
- 16. CA2694608A1 - A process for the preparation of almotriptan and a synthetic intermediate usable in said process - Google Patents [patents.google.com]
- 17. WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents [patents.google.com]
- 18. WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. WO2007054979A1 - Process for the large scale production of rizatriptan benzoate - Google Patents [patents.google.com]
- 21. WO2008151584A1 - Method for the preparation of high purity almotriptan - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with (4-(Methylthio)phenyl)hydrazine hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the Fischer indole synthesis using (4-(Methylthio)phenyl)hydrazine hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Question: I am experiencing very low or no yield of the desired indole. What are the common causes and how can I resolve this?
Answer: Low to no yield is a frequent issue in the Fischer indole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. The catalyst facilitates key steps, including the[1][1]-sigmatropic rearrangement.[1][2] The 4-methylthio group is electron-donating, which generally activates the phenylhydrazine ring for the reaction. However, the optimal acid catalyst can be substrate-dependent.
-
Solution: Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[1][3][4][5] Polyphosphoric acid (PPA) is often a highly effective catalyst for the cyclization step.[3][6] For sensitive substrates, a milder acid like acetic acid, which can also serve as the solvent, may prevent side reactions and degradation.[3][5]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial parameters.
-
Solution: The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[6][7] However, excessively high temperatures can lead to decomposition.[6] Start with conditions reported for similar substrates, such as refluxing in glacial acetic acid, and optimize from there.[3][8] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the optimal time and temperature. Microwave-assisted synthesis can sometimes improve yields and dramatically reduce reaction times.[6]
-
-
Poor Quality of Starting Material: Impurities in the this compound can inhibit the reaction.
-
Solution: Ensure the starting material is pure. While the hydrochloride salt is generally more stable than the free base, purification may be necessary if it is old or has been improperly stored.[3]
-
-
Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the required reaction conditions.
Below is a troubleshooting workflow for addressing low-yield issues.
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
Question: My TLC plate shows multiple spots, indicating significant side product formation. What are the likely side reactions and how can I suppress them?
Answer: Formation of byproducts is a common challenge. With (4-(Methylthio)phenyl)hydrazine, the electron-donating nature of the methylthio group can sometimes favor side reactions if conditions are not optimal.
-
Isomer Formation: If you are using an unsymmetrical ketone, two different indole isomers can be formed. The ratio of these products can be highly dependent on the acid catalyst and reaction conditions.[9]
-
Solution: A weakly acidic medium may favor indolization towards the more sterically accessible or electronically favored carbon.[3][5] Careful screening of acid catalysts (e.g., PPA vs. acetic acid) is the most effective way to control regioselectivity. If inseparable isomers form, modification of the ketone starting material may be necessary.
-
-
Degradation/Polymerization: Harsh acidic conditions (high concentration or strong acids) and high temperatures can lead to the degradation of the starting materials or the indole product.
-
Solution: Use the mildest possible acid and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[3] Monitor the reaction by TLC to avoid prolonged heating after the starting material has been consumed.
-
-
Incomplete Reaction: Unreacted hydrazone or intermediate species can complicate purification.
-
Solution: Ensure sufficient heating time and an adequate amount of catalyst. If the reaction stalls, a stronger acid or higher temperature may be cautiously applied.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which acid catalysts are most effective for the Fischer indole synthesis with an electron-donating substituent like a methylthio group?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific ketone or aldehyde being used.[4][5] However, a good starting point is to screen a variety of acids. The table below summarizes common choices and their typical applications.
| Catalyst Type | Examples | Recommended For |
| Brønsted Acids | Acetic Acid, p-TsOH, H₂SO₄ | General purpose; acetic acid can act as both catalyst and solvent.[3] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Often effective when Brønsted acids fail; can improve regioselectivity.[1][4] |
| Dehydrating Acids | Polyphosphoric Acid (PPA) | Highly effective for driving the cyclization step, especially for less reactive substrates.[3][6] |
| Solid Acids | Amberlite IR 120 H | Can simplify workup and purification by allowing for easy removal of the catalyst.[10] |
Q2: What is the general mechanism of the Fischer indole synthesis?
A2: The reaction proceeds through several key steps:
-
Hydrazone Formation: The (4-(Methylthio)phenyl)hydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer.[1][4]
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a rearrangement, which is the key bond-forming step.[1][4]
-
Aromatization & Cyclization: The resulting intermediate loses a proton to regain aromaticity, then cyclizes.
-
Ammonia Elimination: The final step is the elimination of an ammonia molecule to form the stable aromatic indole ring.[1][4]
Caption: Simplified mechanism of the Fischer indole synthesis.
Q3: How should I purify the final indole product?
A3: Purification strategies depend on the physical properties of the product.
-
Crystallization: If the indole is a solid, crystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.
-
Filtration: If the product precipitates from the reaction mixture upon cooling or neutralization, it can be collected by filtration and washed.[3]
-
Extraction and Chromatography: If the product is an oil or does not crystallize easily, the standard workup involves neutralizing the acid, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), drying the organic layer, and removing the solvent under reduced pressure.[8] The resulting crude product can then be purified by column chromatography on silica gel.[4]
Experimental Protocols
General Protocol for the Synthesis of 6-methylthio-1,2,3,4-tetrahydrocarbazole
This protocol is a general guideline for the reaction of this compound with cyclohexanone. Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Cyclohexanone (1.05 eq.)
-
Glacial Acetic Acid (as solvent and catalyst)
-
1 M Sodium Hydroxide Solution (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and cyclohexanone.
-
Acid Addition: Add glacial acetic acid to the flask. A typical concentration is around 0.5 to 1 M.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction time can vary from 1 to 6 hours.[3][8]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting hydrazine), cool the mixture to room temperature.
-
Neutralization: Carefully pour the cooled reaction mixture into a beaker containing crushed ice and slowly neutralize with 1 M sodium hydroxide solution until the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the final product.
Caption: General experimental workflow for Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. akjournals.com [akjournals.com]
Why do some Fischer indolizations fail with substituted hydrazines?
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this reaction, particularly when using substituted hydrazines.
Frequently Asked Questions (FAQs)
Q1: My Fischer indolization reaction is not working. What are the common reasons for failure, especially with substituted hydrazines?
A1: Failure of the Fischer indolization with substituted hydrazines often stems from a deviation from the desired reaction pathway. The key reasons include:
-
Electronic Effects of Substituents : The presence of strong electron-donating groups (EDGs) on the aldehyde or ketone precursor to the hydrazone can destabilize the crucial N-N bond in the ene-hydrazine intermediate. This leads to a competing reaction pathway involving heterolytic N-N bond cleavage, which outcompetes the desired[1][1]-sigmatropic rearrangement necessary for indole formation.[2][3][4]
-
Steric Hindrance : Bulky substituents on the arylhydrazine, particularly at the ortho positions, can sterically hinder the[1][1]-sigmatropic rearrangement. This prevents the molecule from achieving the necessary conformation for the reaction to proceed efficiently.[4]
-
Problematic Substrate Classes : Certain classes of substrates are notoriously difficult. For instance, the synthesis of C3 N-substituted indoles is challenging due to the electronic effects of the nitrogen substituent.[2][3] Pyridylhydrazines are also poor substrates because the basicity of the pyridine nitrogen can make the initial tautomerization step to the key ene-hydrazine intermediate prohibitively difficult.[1]
Q2: Which specific substitution patterns are known to be problematic in the Fischer indolization?
A2: Certain substitution patterns are particularly prone to causing the Fischer indolization to fail or proceed with low yields:
-
Strong Electron-Donating Groups on the Carbonyl Component : Substituents such as amino, amido, or indolyl groups at the carbon that would become the C3 position of the indole are highly problematic.[2][3][4] These groups excessively stabilize the iminyl carbocation that forms after N-N bond cleavage, thus diverting the reaction from the productive pathway.[2][4]
-
Ortho-Substituents on the Phenylhydrazine : While not always a complete barrier, substituents at the ortho position of the phenylhydrazine can significantly lower the reaction yield due to steric hindrance.[4] In some cases, this can lead to unexpected rearrangements or alternative cyclization pathways.
-
Pyridylhydrazines : As mentioned, the basicity of the pyridine nitrogen can impede the reaction. The success of the reaction is often dependent on the basicity of the pyridine nitrogen, with less basic pyridines showing better reactivity.[1]
Q3: My reaction has failed, and I suspect N-N bond cleavage is the culprit. How can I confirm this?
A3: The formation of specific side products is a strong indicator of N-N bond cleavage. The primary byproducts to look for are anilines (corresponding to the starting arylhydrazine) and imines or their decomposition products.[2][5] For example, in unsuccessful reactions attempting to form 3-substituted indoles, the corresponding aniline and stabilized iminium species are often observed.[2]
To confirm:
-
Analyze the Crude Reaction Mixture : Use techniques like LC-MS or GC-MS to identify the major components in your crude reaction mixture.
-
Look for the Expected Byproducts : Compare the masses and fragmentation patterns of the observed byproducts with those of the expected aniline and imine-derived species.
-
Isolate and Characterize : If possible, isolate the major byproducts and characterize them using NMR spectroscopy to confirm their structures.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Reaction Failure
This guide provides a logical workflow to diagnose why your Fischer indolization may have failed.
Caption: Troubleshooting workflow for a failed Fischer indolization.
Guide 2: Addressing N-N Bond Cleavage
If N-N bond cleavage is identified as the primary failure mode, the following strategies can be employed:
-
Switch from Brønsted to Lewis Acids : Protic acids can promote the heterolytic cleavage of the N-N bond. Lewis acids, such as ZnCl₂, ZnBr₂, or BF₃·OEt₂, can sometimes favor the desired[1][1]-sigmatropic rearrangement and improve the yields for challenging substrates.[3]
-
Modify the Substituents : If possible, modify the substituents on the carbonyl partner to be less electron-donating. For example, using a less electron-rich ketone or aldehyde.
-
Protecting Groups : For substrates with problematic functional groups like amines or amides, consider the use of protecting groups that can be removed after the indolization.
Data Presentation
The success of the Fischer indolization is highly dependent on the electronic nature of the substituents. The following table summarizes the calculated N-N bond dissociation enthalpies for various substituted ene-hydrazines, illustrating how electron-donating groups weaken the N-N bond and promote cleavage.
| Entry | R¹ | R² | ΔH (kcal/mol) | Outcome |
| 1 | H | H | 31.0 | Rearrangement |
| 2 | Me | H | 28.5 | Rearrangement |
| 3 | Me | Me | 26.2 | Rearrangement |
| 4 | Indolyl | Me | 11.0 | Cleavage |
| 5 | NHAc | H | 12.3 | Cleavage |
| 6 | NHAc | Me | 8.9 | Cleavage |
| 7 | N(Ac)₂ | Me | 17.8 | Rearrangement |
| 8 | CN | Me | 30.1 | Rearrangement |
Data adapted from computational studies. Lower ΔH values indicate a weaker N-N bond, favoring cleavage over the desired rearrangement.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with a Brønsted Acid
This protocol is a standard starting point for the Fischer indolization.
-
Hydrazone Formation : To a solution of the arylhydrazine hydrochloride (1.0 eq) in ethanol, add the corresponding ketone or aldehyde (1.1 eq). The mixture is stirred at room temperature until the hydrazone precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Indolization : The dried hydrazone is added to a solution of polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid. The reaction mixture is heated to 80-100 °C and monitored by TLC.
-
Workup : Upon completion, the reaction is cooled to room temperature and poured into ice-water. The mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel.
Protocol 2: Fischer Indole Synthesis with a Lewis Acid Catalyst
This protocol is an alternative for substrates that fail under Brønsted acid conditions.
-
Hydrazone Formation : Prepare the hydrazone as described in Protocol 1.
-
Indolization : The hydrazone (1.0 eq) is dissolved in a suitable solvent such as toluene or dichloromethane. A Lewis acid, such as zinc chloride (ZnCl₂) (1.2 eq), is added, and the mixture is heated to reflux. The reaction is monitored by TLC.
-
Workup : After the reaction is complete, it is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification : The crude product is purified by flash column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing pathways in the Fischer indolization, highlighting how electron-donating groups can divert the reaction towards N-N bond cleavage.
References
- 1. Understanding and Interrupting the Fischer Azaindolization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Technical Support Center: Optimizing Hydrazone Formation
Welcome to the technical support center for hydrazone formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of hydrazones.
Troubleshooting Guide
This guide addresses specific issues that may arise during hydrazone formation experiments.
Issue 1: Low or No Product Yield
-
Question: I am observing a very low yield of my hydrazone product, or no product at all. What are the possible causes and how can I fix this?
-
Answer: Low or no product yield is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Unfavorable pH: The reaction is acid-catalyzed, but a very low pH can protonate the hydrazine, rendering it non-nucleophilic. The optimal pH is generally in the mildly acidic range of 4.5-6.[1]
-
Solution: Adjust the pH of your reaction mixture to the 4.5-6 range using a catalytic amount of a weak acid, such as acetic acid.[1]
-
-
Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes due to greater steric hindrance and reduced electrophilicity of the carbonyl carbon.[1] Bulky groups on either the carbonyl compound or the hydrazine can also slow the reaction.[1] Electron-withdrawing groups on the aldehyde or ketone can increase reactivity.
-
Solution: Increase the reaction temperature (e.g., by refluxing) or prolong the reaction time.[1]
-
-
Impure Reagents: Impurities in your starting aldehyde/ketone or hydrazine can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use.[1]
-
-
Reversible Reaction: Hydrazone formation is a reversible reaction where water is eliminated.
-
Solution: To drive the equilibrium towards the product, consider removing water as it forms, for instance, by using a Dean-Stark apparatus.[2]
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. What are these and how can I minimize them?
-
Answer: The most common side product in hydrazone synthesis is an azine.
-
Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[1] This is particularly prevalent when using unsubstituted hydrazine.[1]
-
Solution 1: Use a 1:1 molar ratio of the carbonyl compound and hydrazine.[1] A slight excess of the hydrazine (1.1-1.2 equivalents) can also help minimize azine formation.[3]
-
Solution 2: Add the carbonyl compound dropwise to the hydrazine solution to prevent a localized excess of the carbonyl reactant.[1]
-
-
Issue 3: Product Instability and Degradation
-
Question: My hydrazone product seems to be degrading during workup or storage. What is causing this and how can I prevent it?
-
Answer: Hydrazone stability can be a concern, primarily due to hydrolysis and oxidation.
-
Hydrolysis: The C=N bond of the hydrazone is susceptible to hydrolysis, which is often catalyzed by acid, regenerating the starting materials.[3][4]
-
Oxidation: Hydrazones, especially those with an N-H bond, can be susceptible to oxidation from exposure to air and light.[3]
-
Solution: Store the purified hydrazone under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation and why is it so critical?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1] This is because the reaction mechanism involves a delicate balance. There needs to be enough acid to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the nucleophilic attack by the hydrazine. However, if the pH is too low, the hydrazine nucleophile becomes excessively protonated, rendering it unreactive.[1] This results in a bell-shaped curve for the reaction rate versus pH profile.[1]
Q2: What are the main differences in reactivity between aldehydes and ketones in hydrazone formation?
A2: Aldehydes are generally more reactive than ketones in hydrazone formation due to two main factors:
-
Steric Effects: Aldehydes have only one alkyl or aryl group and a hydrogen atom attached to the carbonyl carbon, presenting less steric hindrance to the incoming hydrazine compared to the two bulkier groups in ketones.[1]
-
Electronic Effects: The two alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to aldehydes.[1]
Q3: How can I monitor the progress of my hydrazone formation reaction?
A3: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new product spot. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used for more quantitative monitoring.[1]
Q4: What are some common catalysts used to accelerate hydrazone formation?
A4: While the reaction is generally acid-catalyzed, certain nucleophilic catalysts can significantly enhance the reaction rate, especially at neutral pH. Aniline and its derivatives are commonly used for this purpose.[5] More efficient, water-soluble organocatalysts like anthranilic acids and aminobenzoic acids have also been developed, which can increase reaction rates by one to two orders of magnitude compared to aniline-catalyzed reactions.[6][7]
Q5: My hydrazone product is an oil. How can I purify it?
A5: Purifying oily hydrazones can be challenging. If crystallization is difficult, column chromatography is a good alternative. However, some hydrazones can be unstable on silica gel.[4] In such cases, using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a tertiary amine (e.g., ~1% triethylamine) in the eluent can prevent decomposition.[4] Trituration of the oil with a non-polar solvent like cold n-hexane or pentane can sometimes induce solidification.[4][8]
Data Presentation
Table 1: Effect of pH on Hydrazone Formation Rate
| pH Range | Effect on Reaction Rate | Rationale |
| < 3 | Slow | Excessive protonation of the hydrazine nucleophile, rendering it unreactive.[9] |
| 4.5 - 6 | Optimal | Sufficient acid to protonate the carbonyl oxygen without excessive protonation of the hydrazine.[1] |
| > 7 | Slow | Insufficient acid to catalyze the dehydration of the tetrahedral intermediate.[10] |
Table 2: Influence of Temperature on Hydrazone Formation
| Temperature | Effect on Reaction | Considerations |
| Room Temperature | Often sufficient for reactive aldehydes. | May be slow for less reactive ketones or sterically hindered substrates. |
| Reflux/Heating | Increases reaction rate.[1][11] | Can promote the formation of side products like azines if not controlled.[3] |
Table 3: Common Catalysts for Hydrazone Formation
| Catalyst | Type | Typical Conditions | Notes |
| Acetic Acid | Acid Catalyst | Catalytic amount | Used to achieve the optimal pH range of 4.5-6.[1] |
| Aniline | Nucleophilic Catalyst | Often requires high concentrations (e.g., 100 mM).[6][7] | Accelerates reaction at neutral pH.[7] |
| 5-Methoxyanthranilic Acid | Nucleophilic Organocatalyst | 1 mM at pH 7.4 | Can be over 6-fold more efficient than aniline.[7] |
| 3,5-Diaminobenzoic Acid | Nucleophilic Organocatalyst | 1 mM at pH 7.4 | Shows significant rate enhancement over aniline-catalyzed reactions.[7] |
| CeCl₃·7H₂O | Lewis Acid | Catalytic amount | An eco-friendly approach for hydrazonation of acetophenones and benzaldehydes.[12] |
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol provides a general methodology for the formation of a hydrazone from an aldehyde or ketone and a hydrazine derivative.
-
Dissolution of Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).[13]
-
Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1 to 1.1 equivalents).[2]
-
Acid Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to the reaction mixture.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by TLC until the starting carbonyl compound is consumed.[2]
-
Product Isolation:
-
If the product precipitates upon cooling, collect the solid by vacuum filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified.
-
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: Confirm the identity and purity of the synthesized hydrazone using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.[2]
Visualizations
Caption: Acid-catalyzed mechanism of hydrazone formation.
Caption: General experimental workflow for hydrazone synthesis.
Caption: Troubleshooting flowchart for hydrazone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones [mdpi.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Indoles from (4-(Methylthio)phenyl)hydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of indole derivatives synthesized from (4-(Methylthio)phenyl)hydrazine hydrochloride via the Fischer indole synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 5-(methylthio)-substituted indoles.
Issue 1: Product Degradation during Silica Gel Column Chromatography
-
Question: My crude product looks relatively clean on the initial TLC, but after purification by silica gel column chromatography, the collected fractions are discolored (often pink, purple, or brown) and show multiple spots on TLC, indicating decomposition. What is happening and how can I prevent it?
-
Answer: Indoles bearing electron-donating groups, such as the methylthio (-SMe) group at the 5-position, are electron-rich and can be sensitive to the acidic nature of standard silica gel. This acidity can lead to on-column degradation, polymerization, or oxidation, resulting in colored impurities and reduced yield.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen eluent system containing 1-2% triethylamine (TEA). This will neutralize the acidic silanol groups on the silica surface.[1]
-
Use a Modified Eluent: Add a small percentage (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system throughout the chromatography run.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina is a good alternative for acid-sensitive compounds.[1] Reversed-phase silica (C18) can also be used with a polar mobile phase (e.g., methanol/water or acetonitrile/water) if the indole is sufficiently polar.
-
Minimize Residence Time: Work efficiently to minimize the time your compound spends on the column. Have all your fractions tubes and subsequent solvent mixtures ready before starting the elution.[1]
-
Issue 2: Poor Separation of the Desired Indole from Impurities
-
Question: I am having difficulty separating my target 5-(methylthio)indole from impurities, as they have very similar Rf values on TLC. How can I improve the separation?
-
Answer: Co-elution of impurities is a common challenge, especially if the byproducts have similar polarities to the desired product.
Potential Impurities:
-
Unreacted this compound.
-
Unreacted ketone or aldehyde starting material.
-
Regioisomers of the indole product (if an unsymmetrical ketone was used).
-
Polymeric byproducts.
Solutions:
-
Optimize the Solvent System:
-
Test a Range of Solvents: Systematically screen different solvent systems with varying polarities and selectivities. Common systems for indoles include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[1]
-
Use a Shallow Gradient: Employing a shallow gradient of the polar solvent during elution can often improve the separation of closely eluting compounds.[1]
-
-
Dry Loading: If your crude product has poor solubility in the initial eluent, consider dry loading. Pre-adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the top of the column.
-
Consider Recrystallization: If the crude product is a solid and has a reasonably high purity (>85%), recrystallization can be a highly effective method for removing minor impurities and obtaining a highly pure product.[1]
-
Issue 3: The Purified Indole is Unstable and Discolors Upon Standing
-
Question: After successful purification, my 5-(methylthio)indole, which was initially a white or pale-yellow solid, gradually turns pink or brown upon storage. Why is this happening and how can I improve its stability?
-
Answer: The discoloration of indoles upon storage is often due to air oxidation. The electron-rich nature of the 5-(methylthio)indole can make it more susceptible to oxidation.
Solutions:
-
Store Under an Inert Atmosphere: Store the purified indole under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Store at Low Temperature and Protected from Light: Keep the compound in a tightly sealed container in a refrigerator or freezer and protect it from light, which can accelerate degradation.
-
Use of Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common purification techniques for indoles synthesized from this compound?
-
A1: The two most common and effective purification techniques are column chromatography and recrystallization. Column chromatography is versatile for separating a wide range of impurities, while recrystallization is excellent for obtaining highly pure crystalline solids from a relatively clean crude product.[1]
-
-
Q2: How do I choose between column chromatography and recrystallization?
-
A2: The choice depends on the physical state and purity of your crude product.
-
Column Chromatography: Ideal for oils or solids with multiple impurities or when impurities have similar solubility to the product.
-
Recrystallization: Best for solids that are at least 85-90% pure and when a suitable solvent system can be found where the indole is soluble at high temperatures but sparingly soluble at low temperatures.[1]
-
-
-
Q3: What are some recommended solvent systems for column chromatography of 5-(methylthio)indoles?
-
A3: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product. Due to the presence of the sulfur atom, solvent systems with different selectivities, such as toluene/acetone, may also be effective.[1]
-
-
Q4: What are good recrystallization solvents for 5-(methylthio)indoles?
-
A4: The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold. For aromatic sulfur compounds, common solvents to try include toluene, xylenes, ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or dichloromethane/hexanes.[2]
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of 5-(Methylthio)indoles
| Solvent System (v/v) | Typical Rf Range for Indoles | Notes |
| Hexane / Ethyl Acetate | 0.2 - 0.5 | A standard and versatile system. The polarity can be finely tuned. |
| Dichloromethane / Methanol | 0.2 - 0.5 | Effective for more polar indoles. Use a low percentage of methanol initially. |
| Toluene / Acetone | 0.2 - 0.5 | Offers different selectivity compared to ester-based systems. |
| Hexane / Dichloromethane | 0.1 - 0.3 | Good for less polar indoles and impurities. |
Table 2: Common Solvents for Recrystallization of Indole Derivatives
| Solvent / Solvent System | Suitability | Comments |
| Ethanol or Methanol | Good | Often effective for moderately polar indoles. |
| Toluene or Xylenes | Good | Particularly useful for aromatic compounds, including those containing sulfur.[3][4] |
| Ethyl Acetate / Hexane | Good | A two-solvent system that allows for fine-tuning of solubility. |
| Dichloromethane / Hexane | Good | Another effective two-solvent system for inducing crystallization. |
| Ethanol / Water | Good | A polar two-solvent system that can be very effective. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (with Deactivated Silica)
-
Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product). Add the silica gel to your chosen starting eluent (e.g., 98:2 hexane/ethyl acetate) containing 1-2% triethylamine to form a slurry.
-
Column Packing: Secure a glass column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Equilibration: Once the silica has settled, add a thin layer of sand to the top to protect the silica bed. Wash the column with at least two column volumes of the starting eluent (now without triethylamine, unless required for elution).
-
Sample Loading: Dissolve the crude indole in a minimal amount of the starting eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the column.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified indole.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling. If a single solvent is not suitable, try a two-solvent system (one in which the compound is soluble and one in which it is not).
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Purification workflow for indoles from (4-(Methylthio)phenyl)hydrazine.
References
Technical Support Center: Troubleshooting N-N Bond Cleavage in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this fundamental reaction, with a specific focus on the undesired N-N bond cleavage pathway.
Frequently Asked Questions (FAQs)
Q1: What is N-N bond cleavage in the context of the Fischer indole synthesis, and why is it problematic?
A1: In the Fischer indole synthesis, the desired reaction pathway involves a[1][1]-sigmatropic rearrangement of a protonated arylhydrazone, which keeps the two nitrogen atoms connected until a later step. However, a competing side reaction can occur where the N-N bond of the ene-hydrazine intermediate breaks prematurely. This heterolytic cleavage leads to the formation of byproducts, such as anilines and various derivatives from the carbonyl starting material, instead of the desired indole product. This side reaction significantly lowers the yield and complicates the purification of the target indole.
Q2: What are the primary factors that promote N-N bond cleavage?
A2: The primary factor promoting N-N bond cleavage is the presence of electron-donating groups (EDGs) on the carbonyl component of the arylhydrazone. These groups stabilize the iminylcarbocation intermediate that is formed upon the cleavage of the N-N bond, making this pathway more energetically favorable. Strong EDGs like amino, amido, or indolyl groups at the carbon that would become C3 of the indole are particularly problematic.
Q3: How can I identify if N-N bond cleavage is the cause of my low yield or failed reaction?
A3: A strong indicator of N-N bond cleavage is the detection of aniline (or a substituted aniline corresponding to your arylhydrazine) and other byproducts derived from the carbonyl component in your reaction mixture. For example, if you are attempting an interrupted Fischer indolization, you might observe the formation of 3-methylindole and aniline as major byproducts. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for identifying these characteristic fragments in the crude reaction mixture.
Q4: Can the choice of acid catalyst influence the extent of N-N bond cleavage?
A4: Yes, the choice of acid catalyst is crucial. While both Brønsted and Lewis acids are used to catalyze the Fischer indole synthesis, their effectiveness can vary depending on the substrate.[1][2] For substrates prone to N-N bond cleavage, particularly those with strong electron-donating groups, Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) may be more effective than strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1] Lewis acids can sometimes favor the desired cyclization pathway over the cleavage side reaction.
Troubleshooting Guides
Problem 1: Low to No Yield of the Desired Indole with Suspected N-N Bond Cleavage
If you are experiencing low or no yield of your target indole, and you suspect N-N bond cleavage is the culprit, follow this troubleshooting workflow:
Problem 2: Formation of Multiple Unidentified Byproducts
When your TLC plate shows multiple spots and purification is challenging, it's often due to a combination of side reactions, including N-N bond cleavage and others like aldol condensations.
Data Presentation
Table 1: Comparison of Yields with Different Phenylhydrazine Substituents
This table illustrates the effect of substituents on the phenylhydrazine ring on the yield of the Fischer indole synthesis. The data is from a study on a metal-free, PPA-mediated synthesis.
| Entry | Phenylhydrazine Substituent | Product | Yield (%) |
| 1 | H | 2-Phenyl-1H-indole | 93 |
| 2 | m-Methyl | 6-Methyl-2-phenyl-1H-indole | 69 |
Data adapted from a study on PPA-mediated Fischer indole synthesis.[3]
Table 2: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis
This table provides a comparison of reaction times, temperatures, and yields for the Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole using conventional heating versus microwave irradiation.
| Heating Method | Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Conventional | Zinc Chloride | - | - | 76 |
| Microwave | p-Toluenesulfonic acid | 3 min | - | 91 |
Data adapted from a study on the Fischer synthesis of 3-(N-Acylamino)-2-phenylindoles.
Experimental Protocols
General Experimental Protocol for Fischer Indole Synthesis using Zinc Chloride
This protocol is a general guideline for a typical Fischer indole synthesis.
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve the phenylhydrazine hydrochloride (1 equivalent) and the ketone or aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
-
Cyclization:
-
To the flask containing the hydrazone, add anhydrous zinc chloride (2-3 equivalents).
-
Heat the reaction mixture to a temperature between 100-180 °C. The optimal temperature will depend on the substrate and should be determined experimentally.
-
Monitor the progress of the reaction by TLC.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a mixture of crushed ice and water to the reaction flask.
-
Neutralize the mixture with a suitable base, such as aqueous sodium hydroxide or ammonium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Protocol for GC-MS Analysis of N-N Bond Cleavage Byproducts
This protocol provides a general method for the analysis of a crude Fischer indole synthesis reaction mixture to identify and quantify byproducts of N-N bond cleavage, such as aniline.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration appropriate for GC-MS analysis (typically in the low µg/mL to ng/mL range).
-
If quantitative analysis is desired, add a known amount of an internal standard (e.g., N-methylaniline) to the sample.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for identification of unknowns. For quantification, Selected Ion Monitoring (SIM) can be used, targeting the molecular ions and key fragments of aniline and the desired indole product.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and with the spectra of authentic standards if available.
-
For quantitative analysis, create a calibration curve using standards of known concentrations of aniline and the indole product with the internal standard. Calculate the concentration of aniline in the reaction mixture based on the peak area ratios.
-
Visualizations
References
Effect of electron-withdrawing vs electron-donating groups on Fischer indole synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the influence of electronic effects on the Fischer indole synthesis. It is intended for researchers, scientists, and professionals in drug development who utilize this reaction in their work.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating groups (EDGs) on the phenylhydrazine ring generally affect the Fischer indole synthesis?
A1: Electron-donating groups (such as methoxy, -OCH₃, or methyl, -CH₃) on the phenylhydrazine ring increase the electron density of the aromatic ring.[1] This increased nucleophilicity facilitates the key[2][2]-sigmatropic rearrangement step, which is often the rate-determining step.[1][3] Consequently, the presence of EDGs typically accelerates the reaction rate, often leading to higher yields and allowing for the use of milder reaction conditions.[1][4][5]
Q2: What is the typical effect of electron-withdrawing groups (EWGs) on the phenylhydrazine ring?
A2: Electron-withdrawing groups (like nitro, -NO₂) decrease the electron density of the phenylhydrazine ring.[1] This reduction in nucleophilicity slows down the[2][2]-sigmatropic rearrangement.[3][5] As a result, reactions with EWG-substituted phenylhydrazines are generally more difficult, often requiring harsher conditions such as stronger acids or higher temperatures to proceed, and may result in lower yields.[4][5]
Q3: Which step of the Fischer indole synthesis mechanism is most influenced by these electronic effects?
A3: The[2][2]-sigmatropic rearrangement is the most critical step influenced by the electronic nature of the substituents.[1][6] This step involves the formation of a new carbon-carbon bond between the aromatic ring and the enamine moiety.[6] Electron-donating groups on the phenylhydrazine ring make the arene a more electron-rich partner in this rearrangement, thereby speeding up the reaction.[3] Conversely, electron-withdrawing groups make the arene electron-poor, hindering this key bond-forming step.[3]
Troubleshooting Guide
Q4: My reaction with a nitro-substituted phenylhydrazine is failing or giving very low yields. What can I do?
A4: This is a common issue due to the deactivating nature of the nitro group. Consider the following adjustments:
-
Increase Acid Strength: Switch from weaker acids like acetic acid to stronger Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[2][6] For example, the reaction of o,p-nitrophenylhydrazines with 2-methylcyclohexanone required reflux in acetic acid, whereas tolyl-substituted hydrazines reacted at room temperature.[6]
-
Increase Temperature: Higher temperatures are often necessary to overcome the higher activation energy. Refluxing the reaction mixture may be required.[1][6]
-
Use Microwave Irradiation: Microwave-assisted synthesis can sometimes promote difficult reactions by rapidly reaching high temperatures.[7][8]
Q5: I am observing significant amounts of aniline and other byproducts in my reaction mixture. What is the likely cause?
A5: The formation of aniline as a major byproduct is a strong indicator that a competing side reaction, heterolytic N-N bond cleavage, is occurring.[9][10] This happens when the ene-hydrazine intermediate collapses into aniline and a stabilized iminyl carbocation instead of proceeding through the desired[2][2]-sigmatropic rearrangement.[9] This side reaction is particularly favored when strong electron-donating groups are present on the carbonyl component (the aldehyde or ketone), as they excessively stabilize the iminyl carbocation.[9][10]
Q6: My Fischer indolization is failing with a substrate containing an amide or amino group on the ketone. Why is this happening and what are the alternatives?
A6: The synthesis of C3 N-substituted indoles (e.g., 3-aminoindoles or 3-amidoindoles) via the Fischer method is notoriously difficult and often fails with protic acids.[9] The strong electron-donating nature of the amino or amido group on the carbonyl component favors the N-N bond cleavage pathway, preventing the necessary cyclization.[9][11] While some success has been achieved using Lewis acids like ZnCl₂, alternative indole synthesis methods that do not proceed through this mechanism may be more suitable for these specific targets.[9]
Q7: The reaction is sluggish and the yield is poor, even with an electron-donating group on the phenylhydrazine. What other factors should I check?
A7: If electronic effects are favorable but the reaction is still problematic, consider these factors:
-
Steric Hindrance: Ortho-substituents on the phenylhydrazine ring can sterically hinder the cyclization step, leading to lower yields.[10]
-
Acid Catalyst Choice: The acid may be too weak or, conversely, too strong, causing degradation of the starting materials or product.[12] Experiment with different Brønsted and Lewis acids.[2]
-
Phenylhydrazone Formation: Ensure the initial phenylhydrazone is forming correctly. This condensation step can be monitored by TLC. It is typically performed in ethanol or acetic acid at room temperature or with gentle heating.[1]
-
Solvent: The choice of solvent can be critical. Acetic acid or ethanol are common, but for difficult reactions, higher-boiling point solvents or specialized media like ionic liquids might be beneficial.[13][14]
Quantitative Data Summary
The following table summarizes the impact of substituents on the Fischer indole synthesis, compiled from various experimental observations.
| Phenylhydrazine Substituent | Substituent Type | Carbonyl Compound | Reaction Conditions | Yield (%) | Reference(s) |
| p-Methyl (-CH₃) | Electron-Donating | Isopropyl methyl ketone | Glacial acetic acid, reflux, 2.25h | High (not specified) | [1][6] |
| o,m-Methyl (-CH₃) | Electron-Donating | Isopropyl methyl ketone | Acetic acid, room temp. | High | [6] |
| o,m-Methyl (-CH₃) | Electron-Donating | 2-Methylcyclohexanone | Acetic acid, room temp. | High | [6] |
| p-Nitro (-NO₂) | Electron-Withdrawing | 2-Methylcyclohexanone | Acetic acid, reflux | Moderate | [6] |
| o-Nitro (-NO₂) | Electron-Withdrawing | Isopropyl methyl ketone | Acetic acid, reflux | Unsuccessful | [6] |
| o-Nitro (-NO₂) | Electron-Withdrawing | Isopropyl methyl ketone | Acetic acid / HCl | Successful (yield not specified) | [6] |
Experimental Protocols
Protocol 1: General Synthesis of 2,3,5-trimethylindole from p-Tolylhydrazine Hydrochloride [1]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq).
-
Acid Addition: Add glacial acetic acid to the mixture.
-
Cyclization: Heat the mixture to reflux with stirring for approximately 2.25 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the acidic mixture with a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Dilute the mixture with water and extract the product with dichloromethane or chloroform (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure indole product.[1]
Visualizations
Caption: Key steps of the Fischer indole synthesis mechanism.
Caption: Logical flow of substituent electronic effects.
Caption: A typical workflow for Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
How to handle and store (4-(Methylthio)phenyl)hydrazine hydrochloride safely
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and use of (4-(Methylthio)phenyl)hydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical intermediate commonly used in organic synthesis. Its most notable application is in the Fischer indole synthesis, a method to synthesize indole rings, which are important structural motifs in many pharmaceuticals and biologically active compounds.[1][2][3][4][5]
Q2: What are the main safety hazards associated with this compound?
Like other hydrazine derivatives, this compound is considered hazardous. Key hazards include:
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.
-
Irritation: It can cause severe irritation to the skin and eyes.[6]
-
Sensitization: May cause an allergic skin reaction.
-
Carcinogenicity and Mutagenicity: Phenylhydrazine derivatives are often suspected to be carcinogenic and mutagenic.[7]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE is crucial for safe handling. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8][9][10]
Q4: How should this compound be stored?
Proper storage is essential to maintain the compound's stability and prevent accidents.
-
Container: Store in a tightly sealed container.
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and sources of ignition.[10]
-
Light and Air Sensitivity: Some sources suggest that similar compounds can be sensitive to light and air, so storage in a dark container under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[10]
Q5: What are the signs of decomposition of this compound?
Decomposition may be indicated by:
-
A change in color (e.g., darkening or developing a pinkish hue).
-
The development of a noticeable odor.
-
A change in the physical state of the solid.
For accurate assessment, it is recommended to verify the purity of the compound using analytical techniques like HPLC or NMR spectroscopy before use, especially if it has been stored for a long time.
Troubleshooting Guides
Handling and Storage Issues
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solid | Exposure to air, light, or trace impurities. | While slight discoloration may not always indicate significant degradation for immediate use, for sensitive reactions, it is advisable to purify the compound. For long-term storage, keep the container tightly sealed, protected from light, and consider storing under an inert atmosphere. |
| Poor Solubility | Use of an inappropriate solvent. The hydrochloride salt form has different solubility compared to the free base. | For reactions requiring the free base, the hydrochloride salt can be neutralized with a mild base (e.g., sodium bicarbonate or triethylamine) and extracted into an organic solvent. For reactions in protic solvents like ethanol or water, the hydrochloride salt is often sufficiently soluble.[6] |
| Caking or Clumping of Solid | Absorption of moisture from the atmosphere. | Ensure the container is always tightly sealed after use. If clumping occurs, the material can be gently broken up in a fume hood before weighing. For moisture-sensitive reactions, drying the compound under vacuum may be necessary. |
Experimental (Fischer Indole Synthesis) Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagent: The this compound may have degraded. 2. Incorrect Acid Catalyst: The choice and amount of acid catalyst are crucial.[2][3] 3. Unsuitable Reaction Temperature: The reaction may require specific temperature conditions. | 1. Reagent Quality: Check the purity of the starting material. If degradation is suspected, consider purification by recrystallization. 2. Catalyst Optimization: Experiment with different acid catalysts (e.g., acetic acid, sulfuric acid, zinc chloride) and optimize the concentration. 3. Temperature Control: Monitor and control the reaction temperature as specified in the protocol. Some reactions proceed at room temperature, while others require heating.[3] |
| Formation of Multiple Products | 1. Use of Unsymmetrical Ketone: Can lead to the formation of regioisomers. 2. Side Reactions: Undesired side reactions may occur under the reaction conditions. | 1. Purification: Separate the desired isomer from the product mixture using column chromatography. 2. Reaction Conditions: Adjusting the acidity of the medium or the reaction temperature can sometimes favor the formation of one isomer over the other. |
| Dark-Colored Reaction Mixture/Tarry Products | Decomposition of the starting material or intermediates, often due to strong acidic conditions or high temperatures. | Use a milder acid catalyst or a lower reaction temperature. Ensure that the reaction is not heated for an extended period. |
Quantitative Data
Physical and Chemical Properties (Data for Phenylhydrazine Hydrochloride as a proxy)
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁ClN₂S | [11][12] |
| Molecular Weight | 190.69 g/mol | [11][12][13] |
| Appearance | White to pale yellow or pinkish crystalline powder | [6] |
| Melting Point | Decomposes around 230-232 °C | [6] |
| Solubility | Soluble in water and ethanol | [6] |
Safety Information (GHS Hazard Statements for related Phenylhydrazines)
| Hazard Statement | Description |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H341 | Suspected of causing genetic defects |
| H350 | May cause cancer |
| H372 | Causes damage to organs through prolonged or repeated exposure |
| H400 | Very toxic to aquatic life |
Note: This data is based on closely related phenylhydrazine compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound.
Experimental Protocols
Detailed Protocol: Fischer Indole Synthesis
This protocol describes a general procedure for the Fischer indole synthesis using this compound and a ketone.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid or ethanol with a catalytic amount of sulfuric acid)
-
Solvent (if necessary)
-
Sodium bicarbonate solution (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography supplies (for purification)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen acid catalyst (e.g., glacial acetic acid).
-
Add the ketone (1 to 1.2 equivalents) to the solution.
-
Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the specific substrates) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Be cautious as this may cause gas evolution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole.
Visualizations
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for a failed Fischer indole synthesis.
Caption: Safe disposal workflow for this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. chemiis.com [chemiis.com]
- 7. benchchem.com [benchchem.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]
- 12. calpaclab.com [calpaclab.com]
- 13. scbt.com [scbt.com]
Preventing decomposition of (4-(Methylthio)phenyl)hydrazine hydrochloride during reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of (4-(Methylthio)phenyl)hydrazine hydrochloride in chemical synthesis, with a focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by several factors:
-
Temperature: Elevated temperatures can promote thermal decomposition. It is recommended to carry out reactions at the lowest effective temperature.
-
pH: Both strongly acidic and strongly basic conditions can lead to degradation. The free base is particularly susceptible to decomposition at higher temperatures, a process that can be catalyzed by the presence of the hydrochloride salt itself.
-
Oxygen and Light: Exposure to air and light can cause oxidative degradation, often indicated by a change in color to yellow or brown.[1]
-
Presence of Metal Ions: Trace metal ions can catalyze the decomposition of hydrazines.
Q2: How should this compound be properly stored and handled?
A2: To ensure the stability and purity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Q3: What are the common side products observed during reactions involving this compound, particularly in the Fischer indole synthesis?
A3: Due to the electron-donating nature of the methylthio group, several side products can form during the Fischer indole synthesis. These may include:
-
Products from N-N bond cleavage: This can lead to the formation of aniline derivatives and other fragmentation products.
-
Over-oxidation products: The sensitive hydrazine moiety can be oxidized, leading to the formation of diazenes and other colored impurities.
-
Regioisomers: When using unsymmetrical ketones, a mixture of indole regioisomers can be formed.
Q4: What strategies can be employed to minimize the decomposition of this compound during a reaction?
A4: To minimize decomposition, consider the following strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
In Situ Neutralization: Instead of isolating the free base, generate it in situ by adding a mild base (e.g., sodium acetate, triethylamine) to a solution of the hydrochloride salt just before the reaction.[2][3]
-
Choice of Acid Catalyst: For the Fischer indole synthesis, use the mildest effective acid catalyst. Both Brønsted and Lewis acids can be used, and the optimal choice will depend on the specific substrates.[4]
-
High-Purity Reagents and Solvents: Use high-purity starting materials and solvents to avoid contaminants that could catalyze decomposition.
Q5: What analytical methods can be used to monitor the decomposition of this compound?
A5: Several analytical techniques can be employed to assess the purity of the starting material and monitor for decomposition during the reaction:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the starting material from its degradation products and quantifying their relative amounts.
-
Gas Chromatography (GC): GC can also be used, particularly for volatile decomposition products.
-
Thin-Layer Chromatography (TLC): TLC provides a quick and simple method for qualitatively monitoring the progress of the reaction and the formation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check the purity of the starting material and identify major impurities.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | Decomposition of the hydrazine starting material before or during the reaction. | - Ensure the starting material is pure and has been stored correctly.- Run the reaction under an inert atmosphere.- Lower the reaction temperature.- Use a milder acid catalyst or a non-acidic method if applicable.- Generate the free hydrazine in situ using a mild base. |
| Formation of dark, tarry byproducts | Oxidative or thermal decomposition of the hydrazine or reaction intermediates. | - Degas solvents before use.- Conduct the reaction under a strict inert atmosphere.- Lower the reaction temperature.- Reduce the reaction time. |
| Multiple spots on TLC, difficult purification | Formation of regioisomers or various decomposition products. | - Optimize the choice of acid catalyst and solvent to improve regioselectivity.- Employ purification techniques such as column chromatography with a carefully selected eluent system or recrystallization. |
| Inconsistent reaction outcomes | Variability in the quality of the this compound. | - Check the purity of the starting material by HPLC or NMR before each reaction.- Source the reagent from a reputable supplier. |
Experimental Protocols
Optimized Fischer Indole Synthesis Protocol to Minimize Decomposition
This protocol is adapted from procedures for similar electron-rich phenylhydrazines and is designed to minimize the decomposition of this compound.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous ethanol
-
Mild base (e.g., anhydrous sodium acetate)
-
Acid catalyst (e.g., glacial acetic acid or p-toluenesulfonic acid)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add this compound (1.0 eq.) and the carbonyl compound (1.0-1.1 eq.).
-
Inert Atmosphere: Purge the flask with the inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous ethanol via a syringe.
-
In Situ Neutralization: Add anhydrous sodium acetate (1.1 eq.) to the mixture to generate the free hydrazine in situ.
-
Hydrazone Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone. Monitor the reaction by TLC.
-
Acid Catalysis: Once hydrazone formation is complete, add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or use glacial acetic acid as the solvent).
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC. Avoid excessive heating.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Factors Influencing the Stability of Arylhydrazines
| Factor | Condition | Impact on Stability | Mitigation Strategy |
| Temperature | High (>100 °C) | Increased rate of thermal decomposition | Use the lowest effective reaction temperature. |
| pH | Strongly acidic or basic | Can catalyze hydrolysis or other decomposition pathways | Maintain a mildly acidic to neutral pH where possible. Use in situ neutralization of the hydrochloride salt. |
| Oxygen | Presence of air | Leads to oxidative degradation and colored impurities | Conduct reactions under an inert atmosphere (N₂ or Ar). |
| Light | UV or prolonged light exposure | Can promote photolytic decomposition | Protect the starting material and reaction from light. |
| Metal Ions | Trace amounts | Can catalyze decomposition | Use high-purity reagents and acid-washed glassware. |
Visualizations
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Phenylhydrazines
Welcome to the technical support center for managing steric hindrance in reactions involving substituted phenylhydrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating indole rings, but it is sensitive to steric and electronic effects, especially with substituted phenylhydrazines.[1][2][3][4]
Question 1: I am experiencing very low or no yield in my Fischer indole synthesis with an ortho-substituted phenylhydrazine. What are the likely causes and how can I improve the outcome?
Answer: Low to non-existent yields with ortho-substituted phenylhydrazines are a common issue primarily due to steric hindrance.[5] The bulky ortho-substituent can impede the key[5][5]-sigmatropic rearrangement step in the reaction mechanism.[6][7]
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted synthesis is particularly effective for this, as it allows for rapid and uniform heating to high temperatures, often leading to significantly improved yields in shorter reaction times.[8][9]
-
Choice of Acid Catalyst: The strength and type of acid catalyst are crucial. For sterically hindered substrates, stronger acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) may be necessary to promote cyclization.[8][10] However, some substrates may be sensitive to strong acids, leading to degradation. In such cases, screening a panel of both Brønsted and Lewis acids is recommended.[10][11]
-
Solvent Selection: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMSO or acetic acid are commonly used.[5] In some instances, running the reaction neat (without a solvent) can be effective.[10]
-
In Situ Hydrazone Formation: To minimize the decomposition of potentially unstable hydrazone intermediates, consider forming the hydrazone in situ without isolation before proceeding with the cyclization step.[5][6]
-
Purity of Starting Materials: Ensure that both the substituted phenylhydrazine and the carbonyl compound are of high purity, as impurities can inhibit the reaction.[6]
Question 2: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity, especially with a sterically hindered phenylhydrazine?
Answer: Regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a well-known challenge, influenced by both steric effects and the acidity of the medium.[6] The bulky substituent on the phenylhydrazine can direct the cyclization to the less sterically hindered position of the ketone.
Strategies for Controlling Regioselectivity:
-
Acid Catalyst: The choice of acid can significantly impact the product ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[6]
-
Steric Directing Effects: The steric bulk of the ortho-substituent on the phenylhydrazine will strongly influence the direction of the[5][5]-sigmatropic rearrangement, favoring the formation of the indole isomer that minimizes steric clash.
-
Use of Protecting Groups: In complex cases, temporarily introducing a bulky protecting group on the phenylhydrazine can further enhance the steric bias, directing the cyclization towards a single regioisomer.
Question 3: The reaction with my electron-rich substituted phenylhydrazine is failing completely. What is happening?
Answer: While electron-donating groups on the phenylhydrazine ring can sometimes facilitate the reaction, extremely electron-rich systems can promote a competing N-N bond cleavage pathway, which can lead to complete reaction failure.[6][12]
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting workflow for common Fischer indole synthesis problems.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a reliable method for synthesizing arylhydrazones, which are often precursors for the Fischer indole synthesis.[13][14][15][16][17][18][19]
Question 4: My Japp-Klingemann reaction is giving a low yield, especially with electron-rich anilines. What can I do?
Answer: Low yields in the Japp-Klingemann reaction, particularly with electron-rich anilines, can be due to the reduced electrophilicity of the corresponding diazonium salt.
Troubleshooting Steps:
-
Diazotization Conditions: For electron-rich anilines, perform the diazotization at a lower temperature (e.g., -15 °C) to improve the stability of the diazonium salt.[20]
-
pH Control: The coupling reaction requires a careful balance of pH. The medium should be sufficiently basic to deprotonate the β-keto-ester, but not so basic as to decompose the diazonium salt. A pH of 4-5 is often optimal.[20]
-
Stoichiometry of Base: Ensure an adequate amount of base (e.g., sodium acetate) is used to facilitate the deprotonation of the β-keto-ester.[20]
-
Order of Addition: Slowly add the cold diazonium salt solution to the cooled solution of the β-keto-ester and base to maintain temperature control and minimize side reactions.[21]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed C-N cross-coupling reaction. When dealing with sterically hindered anilines or hydrazines, the choice of ligand and reaction conditions is critical.[22][23][24][25][26]
Question 5: I am struggling with the Buchwald-Hartwig amination of a sterically hindered aryl halide with a substituted phenylhydrazine. What are the key parameters to optimize?
Answer: The success of a Buchwald-Hartwig amination with sterically demanding substrates hinges on the selection of an appropriate palladium catalyst system and careful optimization of reaction conditions.
Key Optimization Parameters:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction. Ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) are designed for challenging couplings.[7][22][27]
-
Base: The choice of base is critical and depends on the solvent and substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[22]
-
Solvent: The polarity of the solvent can influence the reaction outcome. While toluene is a common choice, in some cases, more polar solvents like dioxane may be beneficial.[3][28]
-
Temperature: While many modern catalyst systems operate at lower temperatures, sterically hindered couplings may require heating to achieve a reasonable reaction rate.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of reactions involving substituted phenylhydrazines.
Table 1: Comparison of Lewis Acids in the Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole [10]
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ | Acetic Acid | 100 | 2 | 85 |
| 2 | BF₃·OEt₂ | Dioxane | Reflux | 3 | 78 |
| 3 | AlCl₃ | Benzene | Reflux | 4 | 65 |
| 4 | FeCl₃ | Ethanol | Reflux | 6 | 55 |
| 5 | SnCl₄ | Toluene | 110 | 5 | 72 |
Table 2: Effect of Phenylhydrazine Substituents on Fischer Indole Synthesis Yield [6]
| Entry | Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Yield (%) |
| 1 | 4-Methoxy | Cyclohexanone | PPA | 92 |
| 2 | 4-Methyl | Cyclohexanone | PPA | 88 |
| 3 | H | Cyclohexanone | PPA | 85 |
| 4 | 4-Chloro | Cyclohexanone | PPA | 75 |
| 5 | 4-Nitro | Cyclohexanone | PPA | 60 |
Table 3: Microwave-Assisted vs. Conventional Fischer Indole Synthesis [9]
| Phenylhydrazine | Ketone | Method | Conditions | Time | Yield (%) |
| Phenylhydrazine | Propiophenone | Conventional | Acetic Acid, Reflux | 8 h | 75 |
| Phenylhydrazine | Propiophenone | Microwave | Eaton's Reagent, 170°C | 10 min | 92 |
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole from a Sterically Hindered Phenylhydrazine[8]
This protocol is adapted for a sterically hindered phenylhydrazine, such as 2,6-dimethylphenylhydrazine.
Materials:
-
2,6-Dimethylphenylhydrazine (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Eaton's Reagent (P₂O₅ in MeSO₃H) (2 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
In a 10 mL microwave vial, combine 2,6-dimethylphenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).
-
Carefully add Eaton's Reagent (2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10-15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Japp-Klingemann Synthesis of Ethyl 2-Oxo-3-(phenylhydrazono)butanoate[21]
Part A: Diazotization of Aniline
-
In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature does not exceed 5 °C.
Part B: Coupling Reaction
-
In a separate larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated crude product by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol.
Protocol 3: Buchwald-Hartwig Amination of a Hindered Aryl Bromide with Phenylhydrazine[7][27]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Bulky phosphine ligand (e.g., XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene) (1.0 eq.)
-
Phenylhydrazine (1.2 eq.)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, the phosphine ligand, and NaOtBu.
-
Add the aryl bromide and phenylhydrazine to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Japp-Klingemann Reaction Workflow
Caption: Experimental workflow for the Japp-Klingemann reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ijrpr.com [ijrpr.com]
- 10. benchchem.com [benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Japp-Klingemann_reaction [chemeurope.com]
- 16. organicreactions.org [organicreactions.org]
- 17. researchgate.net [researchgate.net]
- 18. synarchive.com [synarchive.com]
- 19. Japp klingemann reaction | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. research.rug.nl [research.rug.nl]
- 27. benchchem.com [benchchem.com]
- 28. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Acid Catalyst Selection for Indolization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate acid catalyst for indolization reactions, primarily focusing on the Fischer indole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main types of acid catalysts used for the Fischer indole synthesis?
The Fischer indole synthesis can be catalyzed by two main types of acids: Brønsted acids and Lewis acids.[1][2]
-
Brønsted acids are proton donors.[3] Common examples used in indolization include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][2]
-
Lewis acids are electron pair acceptors.[3] Frequently used Lewis acids for this reaction include zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][2]
Q2: How do I choose between a Brønsted acid and a Lewis acid?
The choice between a Brønsted and a Lewis acid depends on several factors, including the nature of the substrates and the desired reaction conditions.
-
Brønsted acids , particularly strong ones like PPA and H₂SO₄, are often used for less reactive substrates that require harsh conditions.[4] However, their strong acidity can lead to side reactions or degradation of sensitive functional groups.[5]
-
Lewis acids are often considered milder and can be beneficial for substrates that are sensitive to strong protic acids.[6] They can be particularly effective for substrates with electron-donating groups where Brønsted acids might fail.[6] The choice of a Lewis acid can also influence the regioselectivity when using unsymmetrical ketones.[7]
Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Direct synthesis of the parent indole using the Fischer method is challenging because the required starting material, the phenylhydrazone of acetaldehyde, often fails to cyclize under standard conditions.[8] However, there are alternative approaches:
-
One common method is to use pyruvic acid as the carbonyl component to form 2-indolecarboxylic acid, which can then be decarboxylated by heating to yield indole.[8]
-
Another strategy involves passing acetaldehyde vapor over a catalyst on a solid support, such as zinc chloride on glass beads.[9]
Q4: What is the role of the acid catalyst in the Fischer indole synthesis mechanism?
The acid catalyst plays a crucial role in several key steps of the Fischer indole synthesis mechanism:
-
It protonates the phenylhydrazone, facilitating its tautomerization to the more reactive enamine intermediate.
-
The protonated enamine then undergoes a[7][7]-sigmatropic rearrangement.
-
Finally, the acid catalyzes the elimination of ammonia from the cyclic intermediate to form the aromatic indole ring.
Troubleshooting Guides
Problem 1: Low or no yield of the desired indole product.
This is a common issue in the Fischer indole synthesis. Here are several potential causes and their solutions:
| Potential Cause | Suggested Solution |
| Purity of Starting Materials | Ensure the arylhydrazine and the carbonyl compound are of high purity. Impurities can lead to side reactions and significantly lower the yield. It is advisable to use freshly distilled or recrystallized starting materials. |
| Inappropriate Acid Catalyst | The chosen acid may be too weak to catalyze the reaction or too strong, causing degradation of the starting materials or product. Screen a variety of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrates. For sensitive substrates, milder catalysts like acetic acid or zinc chloride may be more suitable. |
| Insufficient Catalyst Concentration | Ensure a sufficient amount of the acid catalyst is used. For Lewis acids, it's also crucial to maintain anhydrous conditions as water can deactivate the catalyst. |
| Low Reaction Temperature | The[7][7]-sigmatropic rearrangement step often has a high activation energy and may require elevated temperatures. If the reaction is sluggish, cautiously increase the temperature while monitoring for any signs of decomposition. |
| Substrate-Related Failure | Certain substitution patterns can cause the reaction to fail. For instance, strong electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage reaction. In such cases, switching to a Lewis acid like ZnCl₂ might be beneficial. |
Problem 2: Formation of multiple products or significant side reactions.
The presence of multiple spots on a TLC plate indicates the formation of byproducts. Here’s how to address this issue:
| Potential Cause | Suggested Solution |
| Side Reactions | Common side reactions include aldol condensation of the carbonyl compound or Friedel-Crafts type reactions. Optimizing the reaction conditions, such as temperature, reaction time, and acid concentration, can help minimize these unwanted pathways. |
| Regioselectivity Issues | When using unsymmetrical ketones, two different regioisomeric indoles can be formed. The choice of acid catalyst and solvent can influence the regioselectivity. For example, stronger acids tend to favor the formation of the less substituted enamine, leading to one regioisomer, while weaker acids may result in a mixture. |
| Product Degradation | The indole product itself might be sensitive to the strong acidic conditions and high temperatures, leading to decomposition. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid over-reaction. |
Problem 3: The reaction does not go to completion.
If you observe unreacted starting material even after a prolonged reaction time, consider the following:
| Potential Cause | Suggested Solution |
| Insufficient Acid Strength or Amount | The catalyst may not be potent enough or may be present in an insufficient quantity to drive the reaction to completion. Consider switching to a stronger acid (e.g., from ZnCl₂ to PPA) or increasing the catalyst loading. |
| Reversibility of Steps | Some steps in the Fischer indole synthesis can be reversible. Driving the reaction forward, for example by removing water formed during hydrazone formation, can improve the overall conversion. |
| Inadequate Heating | Ensure the reaction mixture is heated uniformly to the required temperature. For viscous reaction mixtures, efficient stirring is crucial. |
Problem 4: Difficulty in purifying the final indole product.
Purification of indoles can sometimes be challenging. Here are some effective strategies:
| Purification Method | Description |
| Column Chromatography | This is the most common method for purifying indole derivatives. Standard silica gel is usually effective. For indoles that are sensitive to acid, the silica gel can be deactivated by adding a small amount of triethylamine (e.g., 1%) to the eluent. Alternatively, a less acidic stationary phase like alumina can be used. |
| Recrystallization | If the crude product is a solid and has a relatively high purity, recrystallization is an excellent method to obtain highly pure material. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. |
| Acid-Base Extraction | Since indoles have a weakly acidic N-H proton, an acid-base extraction can sometimes be used to separate the indole from non-acidic impurities. However, care must be taken as some indoles are sensitive to strong acids or bases. |
Data Presentation: Performance of Acid Catalysts
The following tables summarize quantitative data from various studies on the Fischer indole synthesis, showcasing the impact of different acid catalysts on product yield and reaction conditions. Note that direct comparison can be challenging due to variations in substrates and reaction parameters across different studies.
Table 1: Comparison of Brønsted and Lewis Acids for the Synthesis of 2-Phenylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Zinc Chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 |
| Polyphosphoric Acid (PPA) | PPA | 150-160 | 0.25 | High (not specified) |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene | Reflux | 4 | ~70 |
| Hydrochloric Acid (HCl) | Ethanol | Reflux | 2 | ~65 |
| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 3 | ~60 |
Table 2: Performance of Various Lewis Acids in Indolization
| Lewis Acid | Substrate (Hydrazone of) | Solvent | Temperature (°C) | Time | Yield (%) |
| ZnCl₂ | Cyclohexanone | Triethylene Glycol | MW, 150 | 10 min | 95 |
| BF₃·OEt₂ | 2-Butanone | Ethanol | Reflux | Not specified | 90 |
| AlCl₃ | Acetophenone | None | 180 | 15 min | 85 |
| TiCl₄ | Phenylacetylene & Phenylhydrazine | Dichloroethane | 80 | 2 h | 82 |
| Sc(OTf)₃ | Anisole & Acetic Anhydride | Nitromethane | 50 | 6 h | 99 (for p-methoxyacetophenone) |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dimethylindole using Boron Trifluoride Etherate [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 equivalent) and 2-butanone (1.1 equivalents) in ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add boron trifluoride etherate (BF₃·OEt₂) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,3-dimethylindole.
Protocol 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Zinc Chloride under Microwave Conditions [6]
-
Reaction Setup: In a microwave-safe reaction vessel, combine phenylhydrazine (1.0 equivalent), cyclohexanone (1.1 equivalents), and zinc chloride (ZnCl₂) in triethylene glycol.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 110 °C and hold for 10-30 minutes. Monitor the internal pressure and temperature throughout the reaction.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add deionized water to the reaction mixture to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude 1,2,3,4-tetrahydrocarbazole can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Caption: Decision tree for initial acid catalyst selection in indolization.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Removing ammonia byproduct from Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Fischer indole synthesis. Our focus is to address common challenges, particularly the removal of the ammonia byproduct, to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is ammonia produced in my Fischer indole synthesis?
Ammonia (NH₃) is an inherent byproduct of the Fischer indole synthesis mechanism. During the acid-catalyzed cyclization of the phenylhydrazone intermediate, a molecule of ammonia is eliminated to form the aromatic indole ring.[1][2] This is a fundamental step in the reaction pathway and its presence is expected.
Q2: How does the presence of ammonia or its salts affect my reaction workup and purification?
Since the Fischer indole synthesis is conducted under acidic conditions, the ammonia byproduct will exist as an ammonium salt (e.g., ammonium chloride if HCl is the catalyst). These ammonium salts are highly soluble in water and generally have low solubility in common organic solvents used for extraction, such as ethyl acetate or diethyl ether.[1][3][4] If not properly removed, these salts can contaminate your crude product, interfere with crystallization, and complicate purification by column chromatography.
Q3: What is the general strategy for removing ammonium salts after the reaction is complete?
The most effective method for removing ammonium salts is a standard aqueous workup. This involves quenching the reaction mixture with water and then performing a liquid-liquid extraction. Your indole product will preferentially dissolve in the organic solvent, while the water-soluble ammonium salts will remain in the aqueous layer.
Q4: Can residual ammonia affect the stability of my final indole product?
While the primary concern with ammonia is purification, residual basic impurities could potentially impact the long-term stability of sensitive indole derivatives. Ensuring complete removal through proper workup and purification is crucial for obtaining a pure and stable final product.
Troubleshooting Guides
Issue 1: Low Yield After Purification Attributed to Emulsion Formation During Extraction
Problem: During the liquid-liquid extraction to remove ammonium salts, a stable emulsion forms between the aqueous and organic layers, leading to poor separation and loss of product.
Possible Cause: High concentrations of both the indole product and ammonium salts can act as surfactants, stabilizing the emulsion.
Solution:
-
Dilution: Dilute both the aqueous and organic phases with their respective solvents. This will decrease the concentration of the compounds stabilizing the emulsion.
-
Brine Wash: After the initial separation, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which can help to break emulsions and further reduce the solubility of organic compounds in the aqueous phase.
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes can facilitate the separation of the layers.
Issue 2: Ammonium Salt Contamination in the Final Product
Problem: After evaporation of the organic solvent, the resulting solid indole is contaminated with a white, crystalline solid identified as an ammonium salt.
Possible Cause: Incomplete separation of the aqueous and organic layers during extraction, or high solubility of the ammonium salt in the organic solvent due to the presence of co-solvents like alcohols.
Solution:
-
Thorough Washing: Ensure multiple extractions are performed. After the initial extraction, wash the combined organic layers with dilute acid (e.g., 0.1 M HCl) to convert any free ammonia to its salt, followed by a wash with deionized water, and finally a brine wash.
-
Solvent Selection: Use an organic solvent with low water miscibility and low polarity, such as ethyl acetate, dichloromethane, or diethyl ether, to minimize the co-extraction of water and ammonium salts.[1][3][4]
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to remove residual ammonium salts.[5]
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Ammonia Removal
This protocol outlines the standard procedure for removing ammonium salts from a completed Fischer indole synthesis reaction mixture.
Methodology:
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add deionized water to the reaction flask, typically 2-3 times the volume of the initial reaction solvent.
-
Neutralization (Optional but Recommended): If the reaction was conducted under strongly acidic conditions, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the aqueous layer is neutral (pH ~7). Be cautious as this may cause gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. The volume of the organic solvent for each extraction should be approximately equal to the volume of the aqueous layer.
-
Combine and Wash: Combine the organic layers. Wash the combined organic phase sequentially with:
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude indole product.
Quantitative Data Summary
The efficiency of ammonia removal is primarily dependent on the partitioning of the resulting ammonium salt between the aqueous and organic phases. While specific partition coefficients can vary based on the exact salt and solvent system, the following table provides a general overview of the solubility of ammonium chloride, a common byproduct.
| Compound | Solvent | Solubility |
| Ammonium Chloride | Water | Highly soluble (approx. 37.2 g/100 mL at 20°C) |
| Ammonium Chloride | Ethyl Acetate | Insoluble |
| Ammonium Chloride | Diethyl Ether | Insoluble |
| Ammonium Chloride | Methanol | Soluble (approx. 3.2 g/100 g at 19°C) |
| Ammonium Chloride | Ethanol | Soluble (approx. 0.6 g/100 g at 19°C) |
Data sourced from various chemical property databases.[1][3][4]
Visualizations
Caption: Workflow for Fischer Indole Synthesis and Ammonia Removal.
Caption: Troubleshooting Decision Tree for Ammonia Removal Issues.
References
Validation & Comparative
Reactivity Face-Off: (4-(Methylthio)phenyl)hydrazine Hydrochloride vs. Phenylhydrazine Hydrochloride in Synthesis
In the landscape of heterocyclic chemistry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. For researchers and professionals in drug development, a nuanced understanding of reagent reactivity is paramount. This guide provides an in-depth comparison of the reactivity of (4-(Methylthio)phenyl)hydrazine hydrochloride and phenylhydrazine hydrochloride, two key building blocks in the synthesis of indole-containing scaffolds. This objective analysis is supported by established principles of organic chemistry and illustrative experimental data.
Electronic Effects on Reactivity: A Tale of Two Substituents
The primary difference in reactivity between this compound and phenylhydrazine hydrochloride stems from the electronic nature of the substituent at the para position of the phenyl ring. In phenylhydrazine hydrochloride, this position is occupied by a hydrogen atom, which has a negligible electronic effect. In contrast, this compound features a methylthio (-SCH₃) group.
The methylthio group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to its ability to donate electron density to the aromatic ring through resonance (+R effect), which outweighs its weak inductive electron-withdrawing effect (-I effect). The lone pairs on the sulfur atom can be delocalized into the π-system of the benzene ring, increasing the electron density at the ortho and para positions. This increased electron density makes the phenyl ring more nucleophilic and, consequently, more reactive towards electrophiles.
This fundamental electronic difference has significant implications for reactions where the phenylhydrazine moiety acts as a nucleophile, most notably in the Fischer indole synthesis.
Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. The reaction mechanism involves a[1][1]-sigmatropic rearrangement of the initially formed phenylhydrazone. The rate of this key step is highly dependent on the electronic properties of the phenylhydrazine.
Electron-donating groups on the phenyl ring accelerate the Fischer indole synthesis by stabilizing the electron-deficient transition state of the[1][1]-sigmatropic rearrangement.[2] Therefore, this compound is expected to be more reactive than phenylhydrazine hydrochloride in this transformation. This increased reactivity can manifest in several ways:
-
Higher Yields: The enhanced nucleophilicity of the substituted phenylhydrazine can lead to a more efficient reaction and a higher yield of the desired indole product.
-
Milder Reaction Conditions: The reaction with the more reactive this compound may proceed under milder conditions, such as lower temperatures or shorter reaction times, compared to the unsubstituted phenylhydrazine hydrochloride.
-
Broader Substrate Scope: The increased reactivity may allow for the successful synthesis of indoles from less reactive ketones or aldehydes.
Quantitative Data Comparison
| Feature | This compound | Phenylhydrazine Hydrochloride | Rationale |
| Substituent Effect | Electron-donating (+R > -I) | Neutral (Hydrogen) | The methylthio group donates electron density to the phenyl ring through resonance. |
| Expected Reactivity | Higher | Lower | Increased electron density on the phenyl ring enhances its nucleophilicity. |
| Typical Reaction Conditions | Milder (e.g., lower temperature, shorter time) | Harsher (e.g., higher temperature, longer time) | The more reactive substrate requires less forcing conditions to proceed. |
| Expected Yield | Generally Higher | Generally Lower | More efficient conversion to the desired indole product. |
Experimental Protocols
The following are generalized experimental protocols for the Fischer indole synthesis. The specific conditions, particularly temperature and reaction time, would likely be optimized for each substrate.
General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (in situ): To a solution of the appropriate phenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) is added the carbonyl compound (1.0-1.2 equivalents).
-
Acid-Catalyzed Cyclization: An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added to the reaction mixture.
-
Heating: The reaction mixture is heated to a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated product is collected by filtration. Alternatively, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel.
Visualizing the Reaction Pathway and Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the Fischer indole synthesis pathway and a logical workflow for a comparative study.
Conclusion
References
A Comparative Analysis of Substituted Phenylhydrazines in Indole Synthesis
For researchers, scientists, and drug development professionals, the indole scaffold is a critical pharmacophore present in a vast array of bioactive molecules. The Fischer indole synthesis, a classic and versatile method, remains a cornerstone for the construction of this heterocyclic system. The choice of the starting substituted phenylhydrazine is a key determinant of the reaction's efficiency, yield, and overall success. This guide provides a comparative study of various substituted phenylhydrazines in the context of indole synthesis, supported by experimental data and detailed protocols.
The Fischer Indole Synthesis: Substituent Effects on Performance
The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone.[1] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[1][3]
The electronic nature of the substituents on the phenylhydrazine ring plays a pivotal role in the reaction's outcome. Generally, electron-donating groups (EDGs) on the aromatic ring accelerate the reaction and lead to higher yields, while electron-withdrawing groups (EWGs) tend to hinder the reaction, often requiring more forceful conditions and resulting in lower yields.[4]
Performance Comparison of Substituted Phenylhydrazines
The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis. Due to the wide variety of experimental conditions reported in the literature, this table aims to provide a comparative overview by including key reaction parameters.
| Phenylhydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Reflux | 24 hours | 18 | [5] |
| 4-Methylphenylhydrazine (p-tolylhydrazine) | Isopropyl methyl ketone | Acetic Acid | Room Temp. | Not Specified | High | [3] |
| 4-Methoxyphenylhydrazine | 2,3-Dihydrofuran | Not Specified | Not Specified | Not Specified | Modest | [6] |
| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 hours | 30 | [3] |
| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid | Reflux | 1.5 hours | 10 | [3] |
| 2,6-Dimethylphenylhydrazine HCl | Cyclohexanone | Benzene (azeotropic removal of water) | Reflux | Not Specified | Improved yield over unsubstituted | [7][8] |
Observations:
-
Electron-Donating Groups (EDGs): Phenylhydrazines bearing EDGs, such as the methyl group in p-tolylhydrazine, generally provide high yields under mild conditions.[3] The increased electron density on the phenyl ring facilitates the key[2][2]-sigmatropic rearrangement step.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, the presence of a strong EWG like the nitro group in 4-nitrophenylhydrazine significantly diminishes the reactivity, leading to low yields even under forcing conditions with strong acids.[3]
-
Steric Hindrance: Substituents at the ortho positions, such as in 2,6-dimethylphenylhydrazine, can influence the reaction. While they might be expected to hinder the reaction, in some cases, they can lead to improved yields of specific products by preventing side reactions.[7][8]
Alternative Indole Synthesis Methods
While the Fischer indole synthesis is widely used, other methods for constructing the indole core exist.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis is another classical method that produces a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline derivative.[1] However, this method has received less attention compared to the Fischer synthesis due to often harsh reaction conditions, lower yields, and a lack of predictable regioselectivity.[1] Systematic comparative studies on the effect of substituents on the aniline component are not as readily available in the literature.
Experimental Protocols
Below are representative experimental protocols for the key reactions discussed.
General Experimental Protocol for Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of an indole from a substituted phenylhydrazine and a ketone.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone (e.g., isopropyl methyl ketone, cyclohexanone) (1.0-1.2 eq)
-
Glacial acetic acid or other suitable acid catalyst (e.g., ZnCl₂, polyphosphoric acid)[2]
-
Solvent (e.g., ethanol, acetic acid)[9]
Procedure:
-
Hydrazone Formation (optional isolation or in situ): In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.0-1.2 eq) in a suitable solvent like ethanol or glacial acetic acid.[2]
-
Indolization: Add the acid catalyst to the mixture. The choice of acid and solvent is crucial and often substrate-dependent.[6]
-
Reaction: Heat the reaction mixture to reflux for several hours (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, chloroform).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing the Process and Logic
To better understand the workflow and the factors influencing the Fischer indole synthesis, the following diagrams are provided.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. testbook.com [testbook.com]
A Comparative Guide to the Synthesis of 2-Arylindoles: Validating the Fischer Indole Pathway
This guide provides a comprehensive validation of a synthetic route to 2-arylindoles utilizing a substituted phenylhydrazine, specifically focusing on the Fischer indole synthesis. For researchers, scientists, and professionals in drug development, selecting an optimal synthetic strategy is paramount. This document objectively compares the classic Fischer indole synthesis with alternative methods, including the Bischler-Möhlau and Reissert syntheses, as well as a modern palladium-catalyzed approach. The comparison is supported by experimental data on reaction conditions, yields, and scalability, providing a clear framework for methodological selection.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation as kinase inhibitors, particularly targeting the MEK-ERK signaling pathway, which is frequently dysregulated in cancer.
Quantitative Performance of Indole Synthesis Routes
To provide a clear and objective comparison, the following table summarizes quantitative data for the synthesis of a representative 2-arylindole. While the primary route of interest begins with (4-(methylthio)phenyl)hydrazine hydrochloride, direct comparative data for the resulting indole across multiple synthetic platforms is scarce in the literature. Therefore, 2-phenylindole is used here as a model compound to benchmark the performance of each synthetic method.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | Acetic Acid | 118 (reflux) | 2 h | 75-85 |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None (Aniline excess) | None | 184 (reflux) | 1-2 h | Low (historically) |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium Ethoxide, Zn/Acetic Acid | Ethanol, Acetic Acid | RT to 100 | Multi-step (12-24h) | ~50-60 (overall) |
| Palladium-Catalyzed Synthesis | 2-Bromoaniline, Phenylacetylene | Pd(OAc)₂ / Ligand | DMF or Toluene | 100-120 | 12-24 h | 80-95 |
Experimental Protocols
Detailed methodologies for each key synthetic route are provided below.
Protocol 1: Fischer Indole Synthesis of 2-(4-(Methylsulfonyl)phenyl)-1H-indole
This protocol is adapted from the synthesis of 2-(4-(methylsulfonyl)phenyl)-1H-indole, a close analog of the product derived from this compound.
Materials:
-
(4-(Methylsulfonyl)phenyl)hydrazine
-
Acetophenone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A mixture of (4-(methylsulfonyl)phenyl)hydrazine (1.86 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in glacial acetic acid (20 mL) is heated under reflux for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2-(4-(methylsulfonyl)phenyl)-1H-indole.[1]
Expected Yield: 75-85%.
Protocol 2: Bischler-Möhlau Synthesis of 2-Phenylindole
This classic method involves harsh conditions but has been improved with modern techniques like microwave irradiation.[2][3][4]
Materials:
-
α-Bromoacetophenone
-
Aniline
Procedure:
-
A mixture of α-bromoacetophenone (1.99 g, 10 mmol) and aniline (4.65 g, 50 mmol, 5 equivalents) is heated under reflux at 184°C for 1-2 hours.
-
The reaction mixture is cooled, and excess aniline is removed by steam distillation or vacuum distillation.
-
The crude residue is dissolved in a suitable organic solvent (e.g., ethanol) and purified by recrystallization or column chromatography to yield 2-phenylindole.
Note: This reaction is often characterized by low yields and the formation of numerous byproducts under traditional heating.[2] Microwave-assisted protocols can significantly improve yields and reduce reaction times.
Protocol 3: Reissert Synthesis of Indole-2-carboxylic acid
The Reissert synthesis is a multi-step process that is particularly useful for producing indoles with a carboxylic acid group at the 2-position.[5][6]
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Ethanol
-
Zinc dust
-
Glacial Acetic Acid
Procedure:
-
Condensation: To a solution of potassium ethoxide (from 0.46 g, 20 mmol of potassium in 20 mL of absolute ethanol), o-nitrotoluene (1.37 g, 10 mmol) and diethyl oxalate (1.46 g, 10 mmol) are added. The mixture is stirred at room temperature for 12 hours. The resulting potassium salt of ethyl o-nitrophenylpyruvate is filtered and washed with ether.
-
Reductive Cyclization: The salt is suspended in glacial acetic acid (20 mL), and zinc dust (2.6 g, 40 mmol) is added portion-wise while maintaining the temperature below 40°C. The mixture is then heated to 100°C for 1 hour.
-
The hot solution is filtered to remove excess zinc. Upon cooling, indole-2-carboxylic acid crystallizes. The product is collected by filtration.
Note: The indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole.
Protocol 4: Palladium-Catalyzed Synthesis of 2-Phenylindole
Modern cross-coupling methods offer a highly efficient and versatile route to substituted indoles.
Materials:
-
2-Bromoaniline
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-bromoaniline (1.72 g, 10 mmol), phenylacetylene (1.22 g, 12 mmol), palladium(II) acetate (45 mg, 0.2 mol%), triphenylphosphine (105 mg, 0.4 mol%), and potassium carbonate (2.76 g, 20 mmol) in DMF (20 mL) is degassed and heated at 120°C under a nitrogen atmosphere for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water (100 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-phenylindole.
Visualizing the Synthetic and Biological Pathways
To better understand the relationships between these synthetic methods and the biological context of the target molecules, the following diagrams are provided.
Caption: Workflow for the Fischer Indole Synthesis.
References
- 1. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
Catalyst Efficacy in the Synthesis of 6-Methylthio-1H-indole from (4-(Methylthio)phenyl)hydrazine hydrochloride: A Comparative Guide
For Immediate Release
[City, State] – [Date] – A comprehensive review of catalytic methods for the synthesis of 6-methylthio-1H-indole from (4-(methylthio)phenyl)hydrazine hydrochloride reveals significant variations in efficacy across different catalyst types. This guide provides a comparative analysis of commonly employed catalysts, offering researchers, scientists, and drug development professionals insights into optimizing this crucial chemical transformation, which is pivotal in the synthesis of various biologically active compounds.
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, is the primary route for converting this compound and a suitable carbonyl compound into the valuable 6-methylthio-1H-indole scaffold. The choice of catalyst is a critical parameter that dictates the reaction's yield, time, and overall efficiency. This guide summarizes available data on the performance of Brønsted acids, Lewis acids, and palladium catalysts in this context.
Performance Comparison of Catalysts
| Catalyst Class | Specific Examples | Typical Reaction Conditions | Reported Yields (General Fischer Indole Synthesis) | Key Advantages | Key Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (PTSA) | Elevated temperatures (reflux in solvents like ethanol, acetic acid, or toluene) | Moderate to high | Readily available, cost-effective | Often require harsh conditions, can lead to side reactions and charring, stoichiometric amounts may be needed.[1][2][3] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Varies from room temperature to elevated temperatures depending on the acid's strength and substrate reactivity | Generally high | High efficiency, can often be used in catalytic amounts | Moisture sensitive, can be difficult to handle, work-up can be challenging.[1][2] |
| Palladium Catalysts | Pd(OAc)₂, PdCl₂(PPh₃)₂ (for Buchwald-Hartwig modification) | Typically milder conditions than classical Fischer indole synthesis, requires a phosphine ligand and a base | Good to excellent | High functional group tolerance, broader substrate scope | Higher cost, potential for palladium contamination in the final product |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Fischer indole synthesis using different classes of catalysts.
Protocol 1: Brønsted Acid Catalysis (General Procedure)
-
Reactant Preparation: A mixture of this compound (1 equivalent) and a suitable ketone or aldehyde (1-1.2 equivalents) is prepared.
-
Reaction Setup: The reactants are dissolved in a suitable solvent such as ethanol, acetic acid, or toluene.
-
Catalyst Addition: A Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1 equivalent) is added to the mixture.
-
Reaction Execution: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Lewis Acid Catalysis (General Procedure)
-
Reactant Preparation: The hydrazone is pre-formed by reacting this compound with the carbonyl compound in a suitable solvent, often with a mild acid or base catalyst.
-
Reaction Setup: The isolated and dried hydrazone is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane, toluene).
-
Catalyst Addition: A Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) is added portion-wise at a controlled temperature (often 0 °C or room temperature).
-
Reaction Execution: The reaction is stirred at the appropriate temperature and monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the addition of water or a basic solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Visualizing the Reaction Pathway
To better understand the process, the following diagrams illustrate the key transformations involved in the Fischer indole synthesis.
Caption: The reaction pathway of the Fischer indole synthesis.
Caption: A generalized experimental workflow for catalyst screening.
Conclusion
The choice of catalyst for the synthesis of 6-methylthio-1H-indole from this compound is a critical decision that impacts reaction efficiency and yield. While Brønsted acids are cost-effective, they often require harsh conditions. Lewis acids generally offer higher efficiency under milder conditions but require careful handling. For substrates with sensitive functional groups, palladium-catalyzed methods, although more expensive, provide a superior alternative. Researchers should select the catalyst based on the specific requirements of their synthesis, considering factors such as substrate compatibility, desired yield, and available resources. Further catalyst screening and optimization for this specific substrate are warranted to develop more efficient and sustainable synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Regioisomer Formation in the Synthesis of Indoles and Pyrazoles: A Comparative Analysis for Drug Development Professionals
A detailed examination of the factors governing the formation of regioisomers from substituted phenylhydrazines in the Fischer indole and Knorr pyrazole syntheses, presenting quantitative data, experimental protocols, and mechanistic insights to guide the development of targeted therapeutic agents.
The strategic synthesis of substituted indoles and pyrazoles is a cornerstone of modern drug discovery. These heterocyclic scaffolds are privileged structures found in a multitude of approved pharmaceuticals and clinical candidates. However, the use of unsymmetrically substituted phenylhydrazines in their synthesis frequently leads to the formation of regioisomers, complicating purification and potentially impacting pharmacological activity. This guide provides a comparative analysis of regioisomer formation in two key synthetic methodologies: the Fischer indole synthesis and the Knorr pyrazole synthesis. By understanding and controlling the factors that dictate regioselectivity, researchers can streamline the synthesis of the desired isomer, accelerating the drug development pipeline.
Fischer Indole Synthesis: Directing Cyclization
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions. When a meta-substituted phenylhydrazine is employed, the acid-catalyzed cyclization can proceed in two different directions, yielding a mixture of 4- and 6-substituted indoles. The regiochemical outcome is primarily governed by the electronic nature of the substituent on the phenylhydrazine ring.
Generally, electron-donating groups (EDGs) at the meta position favor the formation of the 6-substituted indole, while electron-withdrawing groups (EWGs) tend to direct the cyclization to yield the 4-substituted indole as the major product.[1] This selectivity is attributed to the stability of the intermediate formed during the key[2][2]-sigmatropic rearrangement step of the reaction mechanism.
Quantitative Analysis of Regioisomer Ratios in Fischer Indole Synthesis
The following table summarizes the reported regioisomeric ratios for the Fischer indole synthesis with various meta-substituted phenylhydrazines.
| Substituent (meta-) | Carbonyl Compound | Catalyst/Solvent | Ratio (6-isomer : 4-isomer) | Reference |
| Methyl (-CH₃) | Propiophenone | Not specified | 58 : 42 | [1] |
| Methoxy (-OCH₃) | Ethyl Pyruvate | HCl/EtOH | Predominantly 7-methoxy (abnormal product formation also observed) | [3] |
| Nitro (-NO₂) | Isopropyl methyl ketone | Acetic acid/HCl | Low yield of 7-nitro and 5-nitro isomers | [4] |
Note: The reaction with 2-methoxyphenylhydrazine has been reported to yield abnormal products through cyclization on the substituted side of the benzene ring.[3]
Knorr Pyrazole Synthesis: Controlling Condensation
The Knorr pyrazole synthesis involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to the formation of two regioisomeric pyrazoles.[2] The regioselectivity is influenced by steric and electronic factors of both reactants, as well as the reaction conditions.
Quantitative Analysis of Regioisomer Ratios in Knorr Pyrazole Synthesis
The following table presents quantitative data on the regioselectivity of pyrazole synthesis with substituted hydrazines.
| Hydrazine | 1,3-Dicarbonyl Compound | Solvent | Ratio (Isomer A : Isomer B) | Reference |
| Methylhydrazine | Not specified | Solvent-free | 30 : 70 (N-methyl pyrazole isomers) | [5] |
| Phenylhydrazine | Diacetylene Ketone | Ethanol | 3 : 2 | [6] |
Experimental Protocols
General Experimental Protocol for Fischer Indole Synthesis
1. Formation of Phenylhydrazone:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add the ketone or aldehyde (1.0-1.1 eq.) to the solution.
-
The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone, which can be monitored by Thin Layer Chromatography (TLC). In many cases, the hydrazone precipitates from the solution and can be isolated by filtration. For a one-pot procedure, the crude hydrazone solution is used directly in the next step.
2. Indolization:
-
To the phenylhydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in a suitable solvent.[7][8]
-
Heat the reaction mixture to the appropriate temperature (often ranging from 80 °C to reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The crude indole product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
3. Separation and Quantification of Regioisomers:
-
The resulting crude mixture of regioisomers can be separated by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[9]
-
Alternatively, High-Performance Liquid Chromatography (HPLC) can be employed for both analytical quantification and preparative separation of the isomers.[10][11]
-
The ratio of the regioisomers is determined by integrating the respective peaks in the HPLC chromatogram or by ¹H NMR spectroscopy of the crude product mixture.
General Experimental Protocol for Knorr Pyrazole Synthesis
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).[2][6]
-
Slowly add the substituted hydrazine (1.0 - 1.2 eq.) to the solution at room temperature. The reaction can be exothermic.
2. Cyclocondensation:
-
The reaction mixture is typically stirred at room temperature or heated under reflux. The reaction progress is monitored by TLC.
3. Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate and can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.
4. Purification and Analysis of Regioisomers:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
The structure and ratio of the regioisomers are determined using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Nuclear Overhauser Effect (NOE) NMR experiments, such as NOESY, and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for the unambiguous assignment of the regiochemistry.[5][12]
Mechanistic Pathways and Logical Relationships
The regiochemical outcome of these reactions is a direct consequence of the underlying reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the key decision points leading to the formation of different regioisomers.
Caption: Regioselectivity in the Fischer Indole Synthesis.
Caption: Regioselectivity in the Knorr Pyrazole Synthesis.
Conclusion
The formation of regioisomers from substituted phenylhydrazines is a critical consideration in the synthesis of indole and pyrazole-based drug candidates. A thorough understanding of the factors influencing regioselectivity, supported by quantitative data and robust experimental protocols, is paramount for the efficient and predictable synthesis of the desired biologically active isomer. This guide provides a framework for researchers to navigate the complexities of these reactions and to develop strategies for controlling the regiochemical outcome, ultimately contributing to the advancement of novel therapeutics.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unraveling the Fischer Indole Synthesis: A Computational Perspective
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, continues to be a subject of intense research due to the prevalence of the indole scaffold in pharmaceuticals, natural products, and materials science. Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanistic details of this reaction, offering insights into its regioselectivity, the influence of substituents, and the role of catalysts. This guide provides a comparative overview of computational studies on the Fischer indole synthesis mechanism, tailored for researchers, scientists, and drug development professionals.
Mechanistic Landscape: The Consensus Pathway and Beyond
The generally accepted mechanism of the Fischer indole synthesis, first proposed by Robinson and later refined, proceeds through a series of well-defined steps. Computational studies, employing both semi-empirical methods and more rigorous Density Functional Theory (DFT), have largely supported this pathway.
The key steps involved are:
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step where a concerted reorganization of electrons leads to the formation of a new C-C bond and cleavage of the N-N bond.
-
Rearomatization: The resulting intermediate undergoes rearomatization.
-
Cyclization: An intramolecular cyclization occurs, forming the five-membered pyrrole ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule yields the aromatic indole product.
While the[1][1]-sigmatropic rearrangement is widely accepted as the key step, computational studies have also explored alternative mechanistic possibilities and the factors governing the reaction's outcome.
Comparative Analysis of Mechanistic Pathways
Key Findings from Computational Studies:
-
Regioselectivity: DFT calculations have been successfully employed to rationalize the regioselectivity observed in the Fischer indole synthesis. For instance, in cases where unsymmetrical ketones are used, calculations of the activation energies for the competing[1][1]-sigmatropic rearrangement transition states can accurately predict the major product isomer. Studies have shown that the stability of the transition states is influenced by steric and electronic factors of the substituents on both the phenylhydrazine and the carbonyl component.[2][3]
-
Substituent Effects: The electronic nature of substituents on the phenylhydrazine ring has a profound impact on the reaction rate and, in some cases, the viability of the reaction itself. Computational studies have shown that electron-donating groups on the aromatic ring can lower the activation barrier for the[1][1]-sigmatropic rearrangement, thus accelerating the reaction. Conversely, strong electron-withdrawing groups can disfavor this key step, sometimes leading to alternative reaction pathways or reaction failure.[2]
-
Catalysis: While the traditional Fischer indole synthesis is acid-catalyzed, computational studies have begun to explore the role of other catalysts. These studies investigate how catalysts can lower the activation barriers of key steps, potentially leading to milder reaction conditions and improved yields.
Table 1: Qualitative Comparison of Factors Influencing the Fischer Indole Synthesis Mechanism
| Feature | Influence on[1][1]-Sigmatropic Rearrangement | Computational Insight |
| Electron-donating substituents | Lower activation energy, faster reaction | Stabilize the electron-deficient transition state. |
| Electron-withdrawing substituents | Higher activation energy, slower or failed reaction | Destabilize the electron-deficient transition state.[2] |
| Steric hindrance | Can influence regioselectivity | Favors the formation of the sterically less hindered product by raising the energy of the corresponding transition state. |
| Acid Catalysis | Essential for protonation steps and facilitating the rearrangement | Protonation of the hydrazone is crucial for the subsequent steps. |
Experimental Protocols: A Look into the Computational Chemist's Toolbox
The insights gleaned from computational studies are highly dependent on the methodologies employed. A variety of computational methods have been utilized to study the Fischer indole synthesis, each with its own balance of accuracy and computational cost.
Commonly Used Computational Methods:
-
Density Functional Theory (DFT): This is the most widely used method for studying the Fischer indole synthesis.
-
Functionals: A range of functionals are used, with B3LYP being a popular choice for geometry optimizations and frequency calculations. More modern functionals, such as those from the M06 suite, are often used for obtaining more accurate energies.
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p), are commonly employed to describe the electronic structure of the atoms.
-
Solvent Effects: To model reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD model are frequently used to account for the bulk solvent effects.
-
-
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are sometimes used for single-point energy calculations on DFT-optimized geometries to obtain more accurate energy profiles.
-
Semi-empirical Methods: Methods like AM1, MNDO, and PM3 have been used for preliminary investigations of the reaction mechanism. While computationally less expensive, they are generally less accurate than DFT or ab initio methods.
A Typical Computational Workflow:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the correct reactant and product, an IRC calculation is often performed.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
Visualizing the Mechanism
The following diagrams illustrate the accepted mechanistic pathway of the Fischer indole synthesis and a simplified workflow for its computational investigation.
Caption: The accepted reaction mechanism of the Fischer indole synthesis.
Caption: A typical workflow for the computational study of a reaction mechanism.
References
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Alternative reagents to (4-(Methylthio)phenyl)hydrazine hydrochloride for indole synthesis
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Phenylhydrazine Reagents and Alternative Synthetic Routes for Indole Core Formation.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Fischer indole synthesis, a venerable and widely utilized method, traditionally employs substituted phenylhydrazines as key starting materials. Among these, (4-(Methylthio)phenyl)hydrazine hydrochloride is a common choice due to the electron-donating nature of the methylthio group, which generally facilitates the reaction. However, the landscape of organic synthesis is ever-evolving, with a continuous drive towards milder conditions, higher yields, and broader substrate scope. This guide provides an objective comparison of alternative reagents to this compound for indole synthesis, supported by experimental data and detailed protocols. We will explore the performance of various substituted phenylhydrazines and delve into alternative synthetic pathways that bypass the need for hydrazine precursors altogether.
Performance Comparison of Substituted Phenylhydrazines in the Fischer Indole Synthesis
The electronic nature of the substituent on the phenylhydrazine ring plays a pivotal role in the efficiency of the Fischer indole synthesis. Electron-donating groups (EDGs) enhance the electron density of the aromatic ring, which is understood to facilitate the key[1][1]-sigmatropic rearrangement step of the mechanism. Conversely, electron-withdrawing groups (EWGs) can hinder this step, often necessitating harsher reaction conditions and potentially leading to lower yields.
The following table summarizes the performance of various substituted phenylhydrazines in the Fischer indole synthesis, providing a comparative overview of their yields under specified experimental conditions.
| Phenylhydrazine Reagent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Propiophenone | Oxalic acid/Dimethylurea | Room Temp. | 100 min | ~79% (inferred) | [2] |
| 4-Methoxyphenylhydrazine hydrochloride | Propiophenone | Oxalic acid/Dimethylurea | Room Temp. | 100 min | 79% | [2] |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 hours | High | [3][4] |
| Phenylhydrazine hydrochloride | Acetone | Not specified | Not specified | Not specified | High | [5] |
| 4-Chlorophenylhydrazine hydrochloride | Propiophenone | Oxalic acid/Dimethylurea | Room Temp. | 400 min | Low conversion | [2] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 hours | 30% | [6] |
| o,p-Nitrophenylhydrazines | 2-Methylcyclohexanone | Acetic Acid | Reflux | Not specified | High | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Fischer Indole Synthesis: General Procedure
This protocol is a generalized procedure for the Fischer indole synthesis and can be adapted for various substituted phenylhydrazines and carbonyl compounds.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium hydroxide solution (1 M) for neutralization
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and stir for the appropriate time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
Extract the product into an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure indole.
Alternative Synthetic Routes to Indoles
Beyond the Fischer indole synthesis, several other named reactions provide access to the indole core, offering alternatives that do not require a pre-formed phenylhydrazine. These methods can be advantageous depending on the desired substitution pattern and the availability of starting materials.
Madelung Indole Synthesis
This method involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[7]
Materials:
-
N-Acyl-o-toluidine
-
Strong base (e.g., sodium ethoxide, potassium alkoxide)
-
High-boiling solvent (optional, the reaction can be run neat)
Procedure:
-
In a flame-dried, high-temperature reaction apparatus, combine the N-acyl-o-toluidine and at least two equivalents of a strong base.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a high temperature, typically between 200-400°C.
-
Maintain the high temperature until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling, carefully quench the reaction mixture with water.
-
Perform an acidic workup to neutralize the base and precipitate the indole product.
-
The crude product can be purified by crystallization or column chromatography.
Larock Indole Synthesis
A versatile palladium-catalyzed method for preparing 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne.[1]
Materials:
-
o-Iodoaniline or o-bromoaniline
-
Disubstituted alkyne (typically 2-5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., DMF, toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the o-haloaniline, the disubstituted alkyne, the palladium catalyst, the ligand, and the base.
-
Add the solvent and heat the mixture to the required temperature (often around 100°C).
-
Stir the reaction until completion, as monitored by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to afford the 2,3-disubstituted indole.
Leimgruber-Batcho Indole Synthesis
This is a two-step synthesis of indoles from o-nitrotoluenes.[8]
Step 1: Enamine Formation
Materials:
-
Substituted o-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
Procedure:
-
In a flask, combine the o-nitrotoluene, DMFDMA, and pyrrolidine.
-
Heat the mixture under an inert atmosphere. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a red-colored solid or oil.
Step 2: Reductive Cyclization
Materials:
-
Crude enamine from Step 1
-
Reducing agent (e.g., Raney Nickel and hydrazine hydrate, or H₂/Pd-C)
-
Solvent (e.g., methanol, ethanol, tetrahydrofuran)
Procedure:
-
Dissolve the crude enamine in a suitable solvent.
-
Carefully add the reducing agent. If using Raney Nickel and hydrazine, add hydrazine hydrate dropwise at a controlled temperature.
-
After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired indole.
Visualizing the Pathways
To better understand the processes described, the following diagrams illustrate the Fischer indole synthesis mechanism and a general workflow for comparing indole synthesis reagents.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Workflow for Comparing Indole Synthesis Reagents.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Synthesis of 2,3-disubstituted indoles via a tandem reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Comparative Guide to Novel Indoles Synthesized with (4-(Methylthio)phenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel indole derivatives synthesized using (4-(Methylthio)phenyl)hydrazine hydrochloride. The focus is on the characterization, biological activity, and comparison of these 5-methylthio-indoles with other relevant indole-based compounds. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate research and development in medicinal chemistry.
Synthesis and Characterization of 5-Methylthio-Indoles
The primary route for the synthesis of 5-methylthio-indoles is the Fischer indole synthesis.[1][2][3] This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of this compound with a suitable ketone or aldehyde.[1]
Experimental Workflow: Fischer Indole Synthesis
The general workflow for the synthesis of 5-methylthio-indoles via the Fischer indole synthesis is depicted below.
Caption: General workflow for the Fischer indole synthesis of 5-methylthio-indoles.
Experimental Protocol: Fischer Indole Synthesis
A representative protocol for the Fischer indole synthesis is as follows:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected ketone or aldehyde (1.0-1.2 eq) in a suitable acidic solvent, such as glacial acetic acid or ethanol with a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).[1][4]
-
Cyclization: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.[4]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the acid is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-methylthio-indole.
Performance Comparison with Alternative Indoles
The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. The introduction of a methylthio group at the 5-position can modulate the electronic properties and lipophilicity of the molecule, potentially leading to altered pharmacological profiles compared to other substituted indoles.
Anticancer and Anti-inflammatory Activity
A study on novel 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles demonstrated significant anticancer and anti-inflammatory potential.[5][6] While the methylthio group in these compounds is on the pyrimidine ring, the study highlights the potential of sulfur-containing indole derivatives in drug design. For comparison, the table below includes data for these compounds alongside other 5-substituted indoles with reported anticancer activity.
| Compound Class | Specific Derivative | Target Cell Line | Biological Activity (GI₅₀/IC₅₀) | Reference |
| 4-(Indol-3-yl)-6-(methylthio)pyrimidines | 4b, 4e, 4h | MCF-7 (Breast Cancer) | 2.0 µM, 0.5 µM, 0.5 µM (GI₅₀) | [5][6] |
| 5-Nitroindoles | Compound 5 | HeLa (Cervical Cancer) | 5.08 µM (IC₅₀) | |
| 5-Nitroindoles | Compound 7 | HeLa (Cervical Cancer) | 5.89 µM (IC₅₀) | |
| 5-(3-indolyl)-1,3,4-thiadiazoles | 5m | PaCa2 (Pancreatic Cancer) | 1.5 µM (IC₅₀) |
Antimicrobial Activity
Indole derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of different functional groups can enhance their potency against various bacterial and fungal strains.[7][8] The table below compares the antimicrobial activity of different classes of substituted indoles.
| Compound Class | Target Organism | Activity Metric (MIC/MBC) | Reference |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Enterobacter cloacae | MIC: 0.004–0.03 mg/mL, MBC: 0.008–0.06 mg/mL | [8] |
| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids | Gram-positive and Gram-negative bacteria | Better than ampicillin against all tested strains | [7] |
| 1-[(Tetrazol-5-yl)methyl] indole derivatives | Various bacteria and fungi | Potent antibacterial and high antifungal activity | |
| 5-Substituted Indole Dihydropyrimidines | Various bacteria | MIC: 50-100 µg/mL |
Signaling Pathway Modulation
Indole derivatives can exert their biological effects by modulating various cellular signaling pathways. For instance, certain indole compounds have been shown to interfere with G protein-independent signaling pathways and the PI3K/Akt/mTOR pathway, which are crucial in cancer and inflammatory diseases.[9][10]
EGFR Tyrosine Kinase Signaling Pathway
Molecular docking studies on 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles suggest that they may exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase signaling pathway.[6] Overexpression of EGFR is linked to the progression of several cancers.
Caption: Putative inhibition of the EGFR signaling pathway by novel indole derivatives.
G Protein-Independent Signaling of CRTH2 Receptor
Some indole derivatives have been found to selectively interfere with the G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2, a key player in allergic inflammation.[9] This suggests a potential mechanism for developing novel anti-inflammatory agents.
Caption: Selective inhibition of the G protein-independent CRTH2 signaling by indole derivatives.
Conclusion
Novel indoles synthesized from this compound represent a promising class of compounds for drug discovery. The 5-methylthio substitution offers a strategic modification point to enhance biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of 5-methylthio-indole derivatives is warranted to fully explore their therapeutic potential and to elucidate their precise mechanisms of action. This guide serves as a foundational resource for researchers embarking on the development of this important class of heterocyclic compounds.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. online.bamu.ac.in [online.bamu.ac.in]
- 7. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of indole derivatives exclusively interfering with a G protein-independent signaling pathway of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Hydrazone Formation with Different Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of hydrazone formation with various phenylhydrazine derivatives. The selection of a specific phenylhydrazine can significantly impact reaction rates, which is a critical consideration in bioconjugation, drug delivery, and dynamic combinatorial chemistry. This document summarizes quantitative data, details experimental protocols for kinetic analysis, and visualizes the underlying chemical processes to aid in the selection of the most appropriate reagents for your research needs.
Influence of Phenylhydrazine Substituents on Reaction Kinetics
The rate of hydrazone formation is significantly influenced by the electronic properties of the substituents on the phenylhydrazine ring. Electron-donating groups (EDGs) on the phenyl ring increase the nucleophilicity of the hydrazine, thereby accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atoms, leading to a slower reaction.
A comparative study of an aliphatic hydrazine, (4-methoxycyclohexyl)hydrazine, and phenylhydrazine highlights this electronic effect. The alkyl group in (4-methoxycyclohexyl)hydrazine is electron-donating, which increases the electron density on the hydrazine's nitrogen atoms, enhancing its nucleophilicity and reactivity. In contrast, the phenyl group in phenylhydrazine is electron-withdrawing due to resonance and inductive effects, which delocalizes the lone pair of electrons on the adjacent nitrogen atom into the aromatic ring, reducing its nucleophilicity and thus its reactivity compared to its aliphatic counterpart.[1]
Table 1: Predicted Relative Rates of Hydrazone Formation with p-Substituted Phenylhydrazines
| Phenylhydrazine Derivative | Substituent (p-position) | Electronic Effect | Expected Relative Rate |
| p-Methoxyphenylhydrazine | -OCH₃ | Strong Electron-Donating | Fastest |
| p-Tolylhydrazine | -CH₃ | Electron-Donating | Fast |
| Phenylhydrazine | -H | Neutral | Moderate |
| p-Chlorophenylhydrazine | -Cl | Electron-Withdrawing | Slow |
| p-Nitrophenylhydrazine | -NO₂ | Strong Electron-Withdrawing | Slowest |
It is important to note that steric effects can also play a role, particularly with ortho-substituted phenylhydrazines. For instance, a study demonstrated that 2-carboxyphenylhydrazine reacts significantly faster than phenylhydrazine. This rate enhancement, ranging from 1.6 to 8.7-fold depending on the carbonyl partner, is attributed to intramolecular catalysis by the neighboring carboxylic acid group, which facilitates the rate-limiting dehydration step of the tetrahedral intermediate.
Experimental Protocols
Accurate kinetic analysis of hydrazone formation can be performed using various analytical techniques, with UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.
Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable when the hydrazone product has a distinct UV-Vis absorbance maximum (λmax) compared to the reactants.
Materials:
-
Substituted phenylhydrazine
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the desired phenylhydrazine derivative and the carbonyl compound in the chosen solvent. A typical concentration range is 0.01 M to 0.1 M.
-
Determination of λmax: To determine the absorbance maximum of the hydrazone, prepare a solution where the reaction has gone to completion. Scan the UV-Vis spectrum to identify the λmax.
-
Kinetic Run: a. Equilibrate the spectrophotometer's cell holder to the desired temperature (e.g., 25 °C). b. In a quartz cuvette, pipette a known volume and concentration of the phenylhydrazine solution. c. Initiate the reaction by adding a known volume and concentration of the carbonyl compound solution to the cuvette. To ensure pseudo-first-order kinetics, the concentration of one reactant (usually the carbonyl) should be in large excess (at least 10-fold) compared to the other. d. Immediately start recording the absorbance at the predetermined λmax as a function of time. e. Continue data acquisition until no significant change in absorbance is observed, indicating the reaction has reached completion or equilibrium.
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
Kinetic Analysis using ¹H NMR Spectroscopy
NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
Materials:
-
Substituted phenylhydrazine
-
Aldehyde or ketone
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Preparation of the Reaction Mixture: In an NMR tube, prepare a solution of the phenylhydrazine derivative and the carbonyl compound in the deuterated solvent at known concentrations.
-
NMR Data Acquisition: a. Place the NMR tube in the spectrometer and acquire an initial ¹H NMR spectrum (t=0). b. Acquire subsequent spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
Data Analysis: a. Identify characteristic proton signals for one of the reactants and the hydrazone product that are well-resolved and do not overlap with other signals. b. Integrate these signals in each spectrum. c. Plot the concentration of the reactant or product (calculated from the integral values relative to an internal standard or the total integral of all species) as a function of time. d. The rate constant can be determined by fitting this concentration versus time data to the appropriate rate law.
Visualizing the Reaction and Workflow
The following diagrams, generated using Graphviz, illustrate the mechanism of hydrazone formation and a typical experimental workflow for kinetic analysis.
Caption: General mechanism of hydrazone formation.
Caption: Experimental workflow for kinetic studies.
References
A Comparative Benchmarking Guide to Indole Synthesis Yields with Various Substituted Hydrazines
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable and powerful tool in organic chemistry, remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals and natural products. The judicious selection of starting materials, particularly the substituted hydrazine, is paramount in dictating the efficiency and yield of this venerable reaction. This guide provides an objective comparison of indole synthesis yields using a variety of substituted hydrazines, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
Performance Comparison of Substituted Hydrazines
The electronic nature of the substituent on the phenylhydrazine ring exerts a profound influence on the course of the Fischer indole synthesis. Generally, electron-donating groups (EDGs) on the aromatic ring of the hydrazine accelerate the reaction and lead to higher yields, while electron-withdrawing groups (EWGs) can hinder the reaction, often requiring more forcing conditions and resulting in diminished yields.[1]
The following table summarizes the yields of indole synthesis with various substituted hydrazines and carbonyl compounds under different reaction conditions.
| Hydrazine Substituent (Position) | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| H (unsubstituted) | Propiophenone | Eaton's Reagent | 170 (MW) | 10 min | 92 |
| H (unsubstituted) | Cyclohexanone | p-TSA | Not Specified (MW) | 3 min | 91[2] |
| p-CH₃ | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 h | High |
| m-CH₃ | Isopropyl methyl ketone | Acetic Acid | Room Temp | Not Specified | 88 |
| p-OCH₃ | Phenylacetone | Acetic Acid | Not Specified | Not Specified | 60 |
| p-NO₂ | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 h | 30[3] |
| p-NO₂ | Isopropyl methyl ketone | Acetic Acid | Reflux | 1.5 h | 10[3] |
| p-Cl | Dihydro-3(2H)-thiophenones | Not Specified | Not Specified (MW) | Not Specified | Good |
| o,p-NO₂ | 2-Methylcyclohexanone | Acetic Acid | Reflux | Not Specified | Not Specified |
| 4-CN | 1,1-dimethoxy-6-chlorohexane | Ethanol/Water | 72-74 | 1-1.5 h | Not Specified |
Experimental Protocols
A variety of protocols exist for the Fischer indole synthesis, with the choice of catalyst, solvent, and heating method influencing the reaction outcome. Below are representative experimental procedures for both conventional and microwave-assisted synthesis.
One-Pot Conventional Synthesis
This procedure is adapted from the synthesis of 2,3,3,5-tetramethylindolenine.[4]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq).
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a 1 M sodium hydroxide solution.
-
Extract the product with chloroform or dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Synthesis
This protocol is a general procedure for the microwave-assisted Fischer indole synthesis.[2][5]
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., Eaton's Reagent, p-toluenesulfonic acid)
-
Appropriate solvent (if not solvent-free)
-
Microwave vial with a magnetic stir bar
Procedure:
-
In a microwave vial, combine the substituted phenylhydrazine, the carbonyl compound, and the acid catalyst.
-
If a solvent is used, add it to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature and time (e.g., 170 °C for 10 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Fischer Indole Synthesis
To further elucidate the process, the following diagrams illustrate the logical workflow of the Fischer indole synthesis and the influence of substituents on the reaction.
References
Safety Operating Guide
Safe Disposal of (4-(Methylthio)phenyl)hydrazine hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of (4-(Methylthio)phenyl)hydrazine hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for personal safety, environmental protection, and maintaining a compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS contains comprehensive information regarding its specific hazards, handling, and emergency measures. In the absence of a specific SDS, information from structurally similar compounds, such as 4-methoxyphenylhydrazine hydrochloride and phenylhydrazine hydrochloride, should be used as a preliminary guide.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Closed-toe shoes
All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[5][6] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Waste Accumulation and Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]
-
The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[9]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[7]
-
-
Chemical Treatment (Optional, based on institutional policy):
-
Hydrazine and its derivatives are often treated to reduce their toxicity before final disposal.[5] This should only be performed by trained personnel following a validated institutional protocol.
-
A common method involves oxidation with an excess of a solution like sodium hypochlorite (bleach) or hydrogen peroxide.[5][8] This reaction can be exothermic and should be carried out with caution in a fume hood, with appropriate stirring and cooling if necessary.
-
-
Disposal Request and Pickup:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple rinse the container with a suitable solvent (e.g., water, if the compound is soluble) that can dissolve the chemical residue.
-
The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[7] For highly toxic chemicals, all three rinses should be collected as hazardous waste.
-
Allow the rinsed container to air dry completely before disposal. Deface or remove the original label.[10]
-
Quantitative Data Summary
| Property | Information | Source |
| Chemical Name | This compound | - |
| Appearance | Likely a solid (based on related compounds) | [1] |
| Disposal Classification | Hazardous Waste | [5][6] |
| Incompatible Materials | Strong oxidizing agents, acids, metal oxides | [8][11] |
| Primary Disposal Route | Licensed hazardous waste contractor via institutional EHS | [6] |
| Empty Container Decontamination | Triple rinse with a suitable solvent; collect rinsate as hazardous waste | [7] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. benchchem.com [benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. arxada.com [arxada.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling (4-(Methylthio)phenyl)hydrazine hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for (4-(Methylthio)phenyl)hydrazine hydrochloride (CAS Numbers: 58626-97-4, 35588-53-5) was readily available. The following information is compiled from SDSs of closely related compounds, namely Phenylhydrazine hydrochloride and its substituted analogs. It is imperative to treat this compound with the same, if not greater, level of caution as these related compounds. Always consult with your institution's safety officer and review all available safety information before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It may cause skin and eye irritation, and potentially an allergic skin reaction.[1][2][3] Furthermore, there is a concern for potential carcinogenicity, mutagenicity, and organ damage through prolonged or repeated exposure.[1][2][3][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), lab coat, and protective clothing to prevent skin exposure.[2][5] | The suitability and durability of a glove type are dependent on usage. Care must be taken when removing gloves to avoid skin contact.[5] |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated or if working outside of a certified chemical fume hood.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2] |
First Aid Measures
Immediate medical attention is required for all routes of exposure.[2]
Table 2: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][7] |
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Weighing and Transfer: Minimize the generation of dust. Use appropriate tools for weighing and transferring the solid material.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4] Do not eat, drink, or smoke in the work area.[4]
-
Decontamination: Clean all equipment and the work area thoroughly after use.
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible substances such as strong oxidizing agents.
-
Protect from light and air.[1]
-
The storage area should be locked and accessible only to authorized personnel.[1][4]
Spill and Emergency Procedures
In the event of a spill or emergency, follow these procedures:
Spill Response Plan:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use appropriate tools to carefully sweep up the solid material and place it in a designated waste container. Avoid generating dust.[5]
-
Decontamination: Clean the spill area with a suitable decontamination solution and dispose of the cleaning materials as hazardous waste.
-
Large Spills: For large spills, contact your institution's emergency response team.
Firefighting Measures:
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[6]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[5]
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a properly labeled, sealed container for hazardous waste.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated hazardous waste storage area.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal, incorporating key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. riccachemical.com [riccachemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
